1-Isopropyl-1H-pyrrole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUDXOAAJPLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
This guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-Isopropyl-1H-pyrrole-2-carbonitrile, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the pyrrole-2-carbonitrile scaffold, followed by the strategic introduction of the isopropyl group at the nitrogen atom. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a framework for the practical execution of this synthesis.
Introduction to 1-Isopropyl-1H-pyrrole-2-carbonitrile
Pyrrole and its derivatives are fundamental heterocyclic structures that are integral components of numerous natural products, pharmaceuticals, and advanced materials. The introduction of a nitrile group at the 2-position of the pyrrole ring, and an isopropyl group at the 1-position, yields 1-Isopropyl-1H-pyrrole-2-carbonitrile, a molecule with potential applications in various fields of chemical research. The cyano group can serve as a versatile synthetic handle for further molecular elaborations, while the N-isopropyl group can modulate the molecule's steric and electronic properties, influencing its biological activity and material characteristics.
Overall Synthesis Workflow
The synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile can be efficiently achieved through a two-step sequence. The first step involves the direct cyanation of pyrrole to form the key intermediate, 1H-pyrrole-2-carbonitrile. The second step is the N-alkylation of this intermediate with an isopropyl halide to introduce the desired isopropyl group at the nitrogen atom.
Caption: Overall two-step synthesis workflow for 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Step 1: Synthesis of 1H-Pyrrole-2-carbonitrile
The initial and crucial step in this synthetic pathway is the introduction of a nitrile group at the 2-position of the pyrrole ring. A highly effective method for this transformation is the reaction of pyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with N,N-dimethylformamide (DMF).[1][2] This method is advantageous due to its relatively mild conditions and good yields.
Reaction Mechanism
The reaction proceeds through an initial electrophilic attack of the chlorosulfonyl isocyanate on the electron-rich pyrrole ring, primarily at the C2 position. The resulting intermediate is then treated with DMF, which facilitates the elimination of sulfur trioxide and chloride, and subsequent dehydration to yield the nitrile.
Caption: Simplified mechanism for the cyanation of pyrrole using CSI and DMF.
Experimental Protocol
Materials:
-
Pyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Toluene
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Add N,N-dimethylformamide (3.0 eq) dropwise, again keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and slowly add triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1H-pyrrole-2-carbonitrile.
Quantitative Data
| Parameter | Value |
| Molar Ratio (Pyrrole:CSI) | 1 : 1.05 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-85% |
Step 2: N-Isopropylation of 1H-Pyrrole-2-carbonitrile
The second step involves the alkylation of the nitrogen atom of 1H-pyrrole-2-carbonitrile with an isopropyl group. This is typically achieved by deprotonating the pyrrole nitrogen with a strong base to form the pyrrolide anion, which then acts as a nucleophile, attacking an isopropyl halide.[3] The choice of base and solvent is critical to ensure selective N-alkylation over potential C-alkylation.[4]
Reaction Mechanism
The reaction begins with the deprotonation of the N-H bond of 1H-pyrrole-2-carbonitrile by a strong base, such as sodium hydride (NaH), to generate the corresponding sodium pyrrolide salt. This highly nucleophilic anion then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., 2-bromopropane) to form the N-isopropylated product. The use of a polar aprotic solvent like DMF or THF favors N-alkylation.[3]
Caption: Mechanism of N-isopropylation of 1H-pyrrole-2-carbonitrile.
Experimental Protocol
Materials:
-
1H-Pyrrole-2-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Quantitative Data
| Parameter | Value |
| Molar Ratio (Pyrrole-CN:NaH:2-Bromopropane) | 1 : 1.2 : 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-70% |
Conclusion
The synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile has been successfully outlined through a reliable two-step pathway. This guide provides the necessary details for the practical implementation of this synthesis, including mechanistic insights and step-by-step experimental protocols. The presented methodology is scalable and utilizes readily available reagents, making it a valuable procedure for researchers in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
-
Title: Synthesis of pyrrole-2-carbonitriles.[1][2] Source: Google Patents (US7399870B2, WO2005097743A1) URL:
-
Title: Pyrrole - Wikipedia.[3] Source: Wikipedia URL: [Link]
-
Title: Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion.[4] Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[5] Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: 1H-pyrrole-2-carbonitrile - ChemSynthesis.[6] Source: ChemSynthesis URL: [Link]
-
Title: Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.[7][8] Source: Frontiers in Chemistry URL: [Link]
Sources
- 1. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 2. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 8. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Isopropyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule is not extensively cataloged; therefore, this document synthesizes information on its parent compounds and analogous structures to offer a predictive yet scientifically grounded perspective on its synthesis, characteristics, and potential applications.
Introduction: The Significance of Substituted Pyrroles
Pyrroles are five-membered aromatic heterocyclic compounds containing a nitrogen atom. This fundamental scaffold is a cornerstone in the architecture of numerous biologically active molecules and functional materials.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic properties, solubility, and steric profile, thereby influencing its biological activity and material characteristics. The introduction of a nitrile group at the 2-position and an isopropyl group at the 1-position (N-position) of the pyrrole ring yields 1-Isopropyl-1H-pyrrole-2-carbonitrile, a molecule with potential applications in drug discovery and organic electronics.
The nitrile moiety is a versatile functional group that can participate in various chemical transformations, serving as a precursor to amines, carboxylic acids, and other heterocycles. In the context of drug design, the cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or contribute to the overall polarity and metabolic stability of a molecule. The N-isopropyl group, on the other hand, imparts increased lipophilicity and can influence the conformational preferences of the molecule, potentially enhancing its binding affinity to biological targets.
Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Proposed Synthetic Pathway
The proposed synthesis commences with the deprotonation of 1H-pyrrole-2-carbonitrile to form the corresponding pyrrolide anion, which is a potent nucleophile. This anion is then reacted with an isopropyl halide to yield the target molecule.
Caption: Proposed synthetic pathway for 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Detailed Experimental Protocol (Predictive)
This protocol is a predictive methodology based on standard organic synthesis techniques for N-alkylation.[2]
Materials:
-
1H-Pyrrole-2-carbonitrile (CAS: 4513-94-4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Iodopropane or 2-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Deprotonation: A solution of 1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of the pyrrole.
-
N-Alkylation: The reaction mixture is cooled back to 0 °C, and 2-iodopropane (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Physicochemical Properties (Predicted)
The exact physicochemical properties of 1-Isopropyl-1H-pyrrole-2-carbonitrile have not been experimentally determined. However, we can predict these properties based on the known data for 1H-pyrrole-2-carbonitrile and the contribution of the isopropyl group.
| Property | Predicted Value for 1-Isopropyl-1H-pyrrole-2-carbonitrile | Data for 1H-Pyrrole-2-carbonitrile |
| CAS Number | Not Assigned | 4513-94-4 |
| Molecular Formula | C₈H₁₀N₂ | C₅H₄N₂ |
| Molecular Weight | 134.18 g/mol | 92.10 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless to light yellow clear liquid |
| Boiling Point | Higher than 1H-pyrrole-2-carbonitrile (est. > 92-94 °C / 2 mmHg) | 92-94 °C / 2 mmHg |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) | Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.[3] |
| pKa (N-H) | Not Applicable | 14.18 (Predicted)[3] |
Spectroscopic Characterization (Anticipated)
The structural elucidation of the synthesized 1-Isopropyl-1H-pyrrole-2-carbonitrile would rely on the following anticipated spectroscopic data:
-
¹H NMR: The spectrum is expected to show a septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The three pyrrole ring protons will appear as distinct signals in the aromatic region, with coupling patterns indicative of their relative positions.
-
¹³C NMR: The spectrum will show eight distinct carbon signals, including the nitrile carbon, the carbons of the pyrrole ring, and the carbons of the isopropyl group.
-
IR Spectroscopy: A sharp absorption band characteristic of the nitrile group (C≡N) is expected in the region of 2220-2240 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Potential Applications
The reactivity of 1-Isopropyl-1H-pyrrole-2-carbonitrile is dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing nitrile group, and the N-isopropyl substituent.
Chemical Reactivity
The presence of the N-isopropyl group prevents reactions at the nitrogen atom, such as further alkylation or acylation. Electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) are expected to occur on the pyrrole ring. The directing effect of the N-isopropyl group and the C2-nitrile group will influence the regioselectivity of these reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.
Caption: Key reactivity sites of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Applications in Drug Development and Materials Science
N-substituted pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[4] They have been investigated as potential antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern of 1-Isopropyl-1H-pyrrole-2-carbonitrile makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, pyrrole-2-carbonitrile derivatives are used in the preparation of heteroaryl-azabicycloheptanes, which are a class of triple re-uptake inhibitors.[3]
In materials science, pyrrole-containing compounds are precursors to conductive polymers and organic electronic materials. The electronic properties of the pyrrole ring can be modulated by the substituents, making 1-Isopropyl-1H-pyrrole-2-carbonitrile a candidate for the development of novel organic semiconductors or dyes.
Safety and Handling
Specific toxicity data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is not available. Therefore, it should be handled with the standard precautions for a new chemical entity. Based on the known hazards of related compounds, the following safety measures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Some pyrrole derivatives have shown moderate to high toxicity in aquatic organisms.[1][5] As a general precaution, avoid release into the environment.
Conclusion
1-Isopropyl-1H-pyrrole-2-carbonitrile represents a promising yet underexplored scaffold for the development of novel pharmaceuticals and functional materials. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the established chemistry of related pyrrole derivatives. The synthetic pathway outlined herein offers a practical approach to accessing this compound, paving the way for future research into its unique characteristics and utility in various scientific disciplines.
References
- WO2005097743A1, "Synthesis of pyrrole-2-carbonitriles", Google P
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines, ACS Publications, [Link]
- US7399870B2, "Synthesis of pyrrole-2-carbonitriles", Google P
-
Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines, IRIS , [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy, PMC - NIH, [Link]
-
Pyrrole synthesis, Organic Chemistry Portal, [Link]
-
Pyrrole, Wikipedia, [Link]
-
N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors, PMC, [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS, ResearchGate, [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions, PubMed, [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy, The Journal of Organic Chemistry - ACS Publications, [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas, MDPI, [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation, MDPI, [Link]
-
Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides, Organic & Biomolecular Chemistry (RSC Publishing), [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions, Semantic Scholar, [Link]
-
Scheme 2. N-Alkylation of Pyrrole a, ResearchGate, [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide, NIH, [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones, NIH, [Link]
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines, NIH, [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]
- 4. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Structural Elucidation of 1-Isopropyl-1H-pyrrole-2-carbonitrile: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this guide will leverage high-fidelity predicted spectroscopic data, interpreted through the lens of established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for pyrrole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the structural and electronic characteristics of this molecule.
Introduction: The Significance of Substituted Pyrroles
Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic scaffolds that form the core of numerous biologically active natural products, pharmaceuticals, and functional materials. The introduction of various substituents onto the pyrrole ring allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties. The N-isopropyl and C2-carbonitrile moieties in 1-Isopropyl-1H-pyrrole-2-carbonitrile are expected to significantly influence its chemical reactivity and intermolecular interactions, making a thorough spectroscopic characterization essential for its application in drug design and materials development.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic signatures.
Caption: Molecular structure of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is predicted and interpreted based on established chemical shift principles for N-substituted pyrroles.[1][2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.00 | t | 1H | H5 |
| ~6.85 | dd | 1H | H3 |
| ~6.15 | dd | 1H | H4 |
| ~4.80 | sept | 1H | CH (isopropyl) |
| ~1.50 | d | 6H | CH₃ (isopropyl) |
Interpretation:
-
Aromatic Protons (H3, H4, H5): The protons on the pyrrole ring are expected to resonate in the aromatic region. The electron-withdrawing nature of the nitrile group at C2 will deshield the adjacent H3 proton, causing it to appear at a lower field compared to H4 and H5. The N-isopropyl group, being electron-donating, will slightly shield the ring protons.[1] The coupling patterns (triplet for H5, and doublet of doublets for H3 and H4) arise from spin-spin coupling with neighboring protons.
-
Isopropyl Protons: The methine proton (CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the two methyl groups (CH₃) will appear as a doublet due to coupling with the single methine proton. The steric hindrance from the bulky isopropyl group can influence the planarity of the molecule, which may affect the chemical shifts of the pyrrole ring protons.[3]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~130.0 | C5 |
| ~125.0 | C3 |
| ~115.0 | C≡N |
| ~110.0 | C4 |
| ~105.0 | C2 |
| ~50.0 | CH (isopropyl) |
| ~22.0 | CH₃ (isopropyl) |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The carbon bearing the nitrile group (C2) is expected to be significantly shielded. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-125 ppm range.
-
Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Isopropyl-1H-pyrrole-2-carbonitrile in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) is required. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. The spectra should be referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-Isopropyl-1H-pyrrole-2-carbonitrile will exhibit characteristic absorption bands.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2970-2870 | Medium | Aliphatic C-H stretch (isopropyl) |
| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1600-1450 | Medium | C=C stretch (pyrrole ring) |
| ~1400-1350 | Medium | C-H bend (isopropyl) |
Interpretation:
-
C≡N Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹, characteristic of the nitrile functional group.[4][5]
-
C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) from the isopropyl group.
-
Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring will appear in the 1600-1450 cm⁻¹ region.[6]
Experimental Protocol for IR Data Acquisition
Caption: A generalized workflow for acquiring ATR-FTIR spectra.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of neat 1-Isopropyl-1H-pyrrole-2-carbonitrile directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a Fourier transform of the interferogram and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Apply baseline correction as needed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 148 | 80 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M - CH₃]⁺ |
| 106 | 40 | [M - C₃H₆]⁺ |
| 79 | 30 | [C₅H₅N]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 148, corresponding to the molecular weight of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
-
Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. A prominent fragmentation pathway for N-alkylpyrroles is the loss of an alkyl group.[7] Therefore, the loss of a methyl radical from the isopropyl group to form the base peak at m/z 133 ([M - CH₃]⁺) is highly probable. Another likely fragmentation is the loss of propene via a McLafferty-type rearrangement, leading to a peak at m/z 106. Further fragmentation of the pyrrole ring can also occur.[8][9]
Experimental Protocol for MS Data Acquisition
Caption: A generalized workflow for acquiring GC-MS data.
-
Sample Preparation: Prepare a dilute solution of 1-Isopropyl-1H-pyrrole-2-carbonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities on a capillary column.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is then analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-Isopropyl-1H-pyrrole-2-carbonitrile. The interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in the established principles of spectroscopy for pyrrole derivatives, offers valuable insights into the structural and electronic properties of this molecule. The detailed experimental protocols provided serve as a practical reference for researchers seeking to acquire and analyze spectroscopic data for this and related compounds. This foundational knowledge is crucial for advancing the application of substituted pyrroles in drug discovery and materials science.
References
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ResearchGate. (2011). 1 H NMR spectra of compound 3a.[Link]
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ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.[Link]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.[Link]
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ResearchGate. (2014). Synthesis of Aromatic Heterocycles.[Link]
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- Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 159–168.
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
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ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z...[Link]
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Workman, J., Jr. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.[Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.[Link]
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Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole...[Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...[Link]
- Singh, P., & Singh, P. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. ACS Omega, 7(34), 30283–30297.
- Muthuselvi, C., Pandiarajan, S. S., Ravikumar, B., Athimoolam, S., Srinivasan, N., & Krishnakumar, R. V. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11(2), 83–91.
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ResearchGate. (n.d.). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles.[Link]
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An In-Depth Technical Guide to the Molecular Structure of 1-Isopropyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant derivative: 1-Isopropyl-1H-pyrrole-2-carbonitrile. As a Senior Application Scientist, this document is crafted to deliver not just data, but a deeper understanding of the causality behind its structural features, synthetic pathways, and potential biological relevance, empowering researchers in their drug discovery and development endeavors.
Introduction to 1-Isopropyl-1H-pyrrole-2-carbonitrile
1-Isopropyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative characterized by an isopropyl group at the 1-position (the nitrogen atom) and a nitrile group at the 2-position of the pyrrole ring. This substitution pattern creates a molecule with a distinct electronic and steric profile, influencing its reactivity, physical properties, and potential biological activity. The presence of the electron-withdrawing nitrile group and the electron-donating, sterically bulky isopropyl group on the aromatic pyrrole ring results in a unique chemical entity with potential applications in various fields, including as a building block in organic synthesis and as a scaffold for the development of new bioactive molecules. Pyrrole derivatives, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2]
Elucidation of the Molecular Structure
Key Structural Features:
-
Pyrrole Ring: The core of the molecule is a five-membered aromatic heterocycle, the pyrrole ring. This ring is planar and aromatic, with the lone pair of electrons on the nitrogen atom participating in the π-electron system.
-
Isopropyl Group: Attached to the nitrogen atom (N-1), the isopropyl group introduces steric bulk and alters the electronic properties of the pyrrole ring through inductive effects.
-
Nitrile Group: The cyano (-C≡N) group at the 2-position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrrole ring.
A visual representation of the logical relationship between the core pyrrole structure and its substituents is provided below.
Caption: Logical relationship of the core components of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Spectroscopic Characterization (Predicted and Analogous Data)
Due to the limited availability of specific experimental data for 1-Isopropyl-1H-pyrrole-2-carbonitrile, this section provides predicted spectroscopic data and analysis based on analogous N-substituted pyrrole-2-carbonitriles. This approach allows for a scientifically grounded estimation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the isopropyl group. The chemical shifts of the pyrrole protons will be influenced by the electronic effects of the nitrile and isopropyl groups.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyrrole ring carbons will be particularly informative, with the carbon attached to the nitrile group appearing at a characteristic downfield shift.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyrrole H-3 | 6.2 - 6.4 | 110 - 115 |
| Pyrrole H-4 | 6.8 - 7.0 | 120 - 125 |
| Pyrrole H-5 | 6.9 - 7.1 | 125 - 130 |
| Isopropyl CH | 4.5 - 4.8 | 50 - 55 |
| Isopropyl CH₃ | 1.4 - 1.6 | 22 - 25 |
| Pyrrole C-2 | - | 115 - 120 |
| Nitrile CN | - | 110 - 120 |
Note: These are estimated values based on known substituent effects on the pyrrole ring and data from similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2220 | C≡N stretch (nitrile) | Strong, sharp |
| ~3100-3150 | C-H stretch (aromatic) | Medium |
| ~2850-2970 | C-H stretch (aliphatic) | Medium to Strong |
| ~1500-1600 | C=C stretch (pyrrole ring) | Medium |
| ~1400-1470 | C-H bend (aliphatic) | Medium |
The strong, sharp absorption band around 2220 cm⁻¹ is a key diagnostic peak for the presence of the nitrile group.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of 1-Isopropyl-1H-pyrrole-2-carbonitrile (C₈H₁₀N₂), which is 134.18 g/mol .
Expected Fragmentation Pattern:
-
Loss of a methyl group (-CH₃): A fragment ion at m/z 119.
-
Loss of the isopropyl group (-C₃H₇): A fragment ion at m/z 91.
-
Loss of HCN from the pyrrole ring: A common fragmentation pathway for pyrroles.
Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
General Synthetic Approach
The synthesis can be logically approached in two main stages: the formation of the pyrrole-2-carbonitrile core, followed by the N-alkylation with an isopropyl group.
Caption: General synthetic workflow for 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Experimental Protocol (Proposed)
This protocol is a self-validating system based on established methodologies for the synthesis of analogous compounds.[3]
Step 1: Synthesis of Pyrrole-2-carbonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole in a suitable anhydrous solvent (e.g., acetonitrile or toluene).
-
Addition of CSI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chlorosulfonyl isocyanate (CSI) in the same solvent via the dropping funnel while maintaining the temperature at 0 °C.
-
Formation of Intermediate: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Addition of DMF: Add dimethylformamide (DMF) to the reaction mixture.
-
Addition of Base: Slowly add an organic base (e.g., triethylamine or pyridine) to the mixture.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure pyrrole-2-carbonitrile.
Step 2: N-Isopropylation of Pyrrole-2-carbonitrile
-
Deprotonation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend a strong base such as sodium hydride (NaH) in anhydrous DMF.
-
Addition of Pyrrole-2-carbonitrile: Cool the suspension to 0 °C and slowly add a solution of pyrrole-2-carbonitrile in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add an isopropylating agent, such as 2-iodopropane or 2-bromopropane, dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure to yield 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Reactivity and Potential for Further Modification
The presence of both electron-donating and electron-withdrawing groups on the pyrrole ring of 1-Isopropyl-1H-pyrrole-2-carbonitrile imparts a unique reactivity profile.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. The directing effects of the N-isopropyl and C-2 nitrile groups will influence the position of further substitution.
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing access to a wide range of other functionalized pyrrole derivatives.
-
Reactions at the Pyrrole Nitrogen: While already substituted, the pyrrole nitrogen can participate in certain reactions, although the steric bulk of the isopropyl group may hinder some transformations.
Biological Activity and Drug Development Potential
While specific biological activity data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is not extensively documented, the broader class of substituted pyrroles has shown significant promise in drug development.[2] Pyrrole-containing compounds have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many pyrrole derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The pyrrole scaffold is found in several natural and synthetic compounds with antibacterial and antifungal properties.[1]
-
Enzyme Inhibitors: Substituted pyrroles have been designed as inhibitors for various enzymes implicated in disease.
The unique substitution pattern of 1-Isopropyl-1H-pyrrole-2-carbonitrile makes it an interesting candidate for screening in various biological assays. The combination of a lipophilic isopropyl group and a polar nitrile group may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is warranted to explore the specific biological activities of this compound and its potential as a lead structure in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-Isopropyl-1H-pyrrole-2-carbonitrile. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.
Conclusion
1-Isopropyl-1H-pyrrole-2-carbonitrile represents a fascinating molecule at the intersection of heterocyclic chemistry and medicinal research. Its unique molecular architecture, characterized by the interplay of steric and electronic effects, provides a rich platform for further chemical exploration and biological evaluation. This guide has provided a comprehensive overview of its structural features, a proposed synthetic strategy, and its potential relevance in the field of drug development. It is our hope that this detailed technical resource will serve as a valuable tool for researchers and scientists, stimulating further investigation into the properties and applications of this and related pyrrole derivatives.
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An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-2-carbonitriles
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole-2-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3][4] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its significance in biological systems.[2][5][6] The inherent chemical properties of the pyrrole nucleus, including its aromaticity and electron-rich nature, make it a versatile scaffold for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[4] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbonitriles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities.[7]
This technical guide provides a comprehensive overview of the biological activities of substituted pyrrole-2-carbonitriles, delving into their synthesis, mechanisms of action, and therapeutic potential. We will explore their efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, supported by in-depth discussions of relevant experimental protocols and structure-activity relationships (SAR). The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance the discovery and development of novel therapeutics based on this privileged scaffold.
I. Synthetic Strategies for Accessing Substituted Pyrrole-2-carbonitriles: Building the Core
The biological evaluation of any compound class is contingent upon the availability of efficient and versatile synthetic methodologies. Several established and innovative approaches have been developed for the synthesis of the pyrrole core, which can then be further functionalized to yield the desired substituted pyrrole-2-carbonitriles.
Classical Pyrrole Syntheses
-
Paal-Knorr Pyrrole Synthesis: This robust method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[8] It is a widely used and reliable method for preparing a variety of substituted pyrroles.
-
Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino ketone with a β-ketoester or other dicarbonyl compound containing an activated methylene group.[8]
-
Barton-Zard Synthesis: This reaction provides a route to pyrroles through the addition of an isocyanoacetate to a nitroalkene, followed by cyclization.[8]
Modern Approaches to Pyrrole-2-carbonitrile Synthesis
More direct methods for the introduction of the 2-carbonitrile group have also been developed. A notable process involves the reaction of a pyrrole with chlorosulfonyl isocyanate, followed by treatment with an amide like N,N-dimethylformamide (DMF) and an organic base.[9] This method allows for the direct cyanation of the pyrrole ring at the 2-position.
Another effective strategy involves the dehydrogenation of cyanopyrrolines. For instance, 3,5-disubstituted pyrrole-2-carbonitriles can be synthesized from enones in a two-step process, with the final step being the oxidation of a cyanopyrroline intermediate using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11]
The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole ring. The ability to strategically place various functional groups is paramount for optimizing the biological activity of the final compounds.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Substituted pyrrole-2-carbonitriles have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.
Antibacterial Properties
Numerous studies have highlighted the antibacterial efficacy of pyrrole derivatives. For instance, certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have shown potent activity against Staphylococcus aureus, with some compounds exhibiting efficacy comparable to the antibiotic gentamicin.[12] Furthermore, pyrrole-2-carboxylate derivatives have been identified as promising leads for antitubercular agents, with some compounds displaying minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv that are comparable to the standard drug ethambutol.[1][12]
The mechanism of antibacterial action for some pyrrole derivatives, such as pyrrole-2-carboxylic acid, has been linked to the induction of severe membrane damage in bacterial cells, leading to a loss of membrane integrity.[13]
Structure-Activity Relationship (SAR) Insights
A structure-activity relationship study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed the importance of specific structural features for their inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[14] The 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all found to be crucial for potent inhibition of various MBL subclasses.[14] This highlights the critical role of specific substitutions in modulating the biological activity of the pyrrole-2-carbonitrile scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
A fundamental assay for evaluating antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted protocol.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The substituted pyrrole-2-carbonitrile compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram: Workflow for MIC Determination
Caption: The principle of the MTT cell viability assay.
IV. Anti-inflammatory and Other Biological Activities
Beyond their antimicrobial and anticancer properties, substituted pyrrole-2-carbonitriles have demonstrated potential in other therapeutic areas, most notably as anti-inflammatory agents.
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in a wide range of diseases. [15]Prostaglandins and leukotrienes, derived from the arachidonic acid cascade, are key pro-inflammatory mediators. [15]The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are critical in their synthesis. [15]Some pyrrole derivatives have been developed as dual inhibitors of COX-2 and LOX, offering a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs). [15]
Antiviral and Other Activities
The structural versatility of the pyrrole scaffold has also led to the discovery of derivatives with antiviral activity. [12][16]For example, certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant antiviral activity against rotavirus and coxsackievirus. [16]The broad biological activity of pyrrole derivatives also extends to potential applications as antimalarial, antidiabetic, and neuroprotective agents. [12]
V. Conclusion and Future Directions
Substituted pyrrole-2-carbonitriles represent a highly versatile and privileged scaffold in medicinal chemistry. The diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores their significant therapeutic potential. The continued exploration of this compound class, driven by innovative synthetic methodologies and a deeper understanding of their mechanisms of action, holds great promise for the development of novel and effective drugs to address a multitude of human diseases.
Future research should focus on:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of substituted pyrrole-2-carbonitriles are crucial for identifying new lead compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will facilitate their rational design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
By leveraging the inherent potential of the pyrrole-2-carbonitrile scaffold, the scientific community is well-positioned to unlock new therapeutic avenues and improve human health.
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Discovery of Novel Pyrrole-Based Compounds: From Synthetic Strategy to Therapeutic Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and structural versatility have made it a "privileged scaffold," integral to a multitude of natural products and blockbuster pharmaceuticals.[1][2] Drugs such as Atorvastatin (Lipitor), Sunitinib (Sutent), and Ketorolac all feature this essential heterocyclic motif, underscoring its profound impact on treating a wide spectrum of diseases, from cardiovascular conditions to cancer.[3][4] This guide provides a comprehensive exploration of the modern workflow for discovering novel pyrrole-based compounds. It is designed for researchers and drug development professionals, offering field-proven insights into synthetic methodologies, biological evaluation, and the iterative process of lead optimization. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground key claims in authoritative references, charting a logical path from initial chemical synthesis to the identification of potent therapeutic agents.
Part 1: Foundational Synthetic Strategies for the Pyrrole Core
The construction of the pyrrole ring is the critical first step in the discovery pipeline. The choice of synthetic route is governed by factors such as the desired substitution pattern, substrate availability, reaction scalability, and increasingly, environmental sustainability. While classical methods have been refined over decades, modern advancements offer milder conditions and greater efficiency.[5]
The Paal-Knorr Synthesis: A Timeless and Adaptable Approach
The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and widely used methods for constructing the pyrrole ring.[5][6]
Core Principle & Mechanistic Rationale: The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7] The mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6][7] The simplicity and high atom economy of this reaction make it exceptionally valuable.[5]
Modern Advancements & Causality: Traditional protocols often required harsh acidic conditions. Field experience has shown that these conditions can limit the functional group tolerance of the reaction. To circumvent this, modern variations employ milder and more efficient catalysts. For instance, using a catalytic amount of iron(III) chloride in water provides an operationally simple, economical, and environmentally benign alternative that proceeds under mild conditions with excellent yields.[8] This choice is driven by the need to accommodate sensitive functional groups that would not survive strongly acidic environments, thereby expanding the chemical space accessible for drug discovery.
Caption: General workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Iron-Catalyzed Paal-Knorr Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.1 mmol) in 5 mL of water.
-
Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol, 10 mol%) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature (25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the N-substituted pyrrole. Self-Validation: The isolated product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring it matches the expected compound and is free of significant impurities.
The Van Leusen Reaction: Accessing 3,4-Disubstituted Pyrroles
For accessing substitution patterns that are challenging to obtain via the Paal-Knorr method, the Van Leusen pyrrole synthesis is an exceptionally powerful tool.
Core Principle & Mechanistic Rationale: This reaction employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon, which reacts with an α,β-unsaturated ketone or aldehyde (a Michael acceptor) in the presence of a base.[9][10] The mechanism is a sequence of Michael addition, intramolecular cyclization ([3+2] cycloaddition), and subsequent elimination of the tosyl group to form the pyrrole ring.[9] This strategy is highly regioselective and particularly valuable for synthesizing 3,4-disubstituted pyrroles.[10]
Modern Advancements & Causality: A significant advancement in this area is the development of mechanochemical protocols.[8][11] By performing the reaction in a ball mill with a solid base (e.g., K₂CO₃), the need for bulk solvents is eliminated.[11] This green chemistry approach not only reduces environmental impact but can also accelerate reaction times and improve yields by ensuring high concentrations of reactants.[8][11]
The Hantzsch Synthesis: Building Highly Substituted Scaffolds
The Hantzsch synthesis is another classic method, prized for its ability to generate highly functionalized pyrroles.[5]
Core Principle & Mechanistic Rationale: The reaction involves a three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12] The mechanism begins with the formation of an enamine from the β-ketoester and the amine; this enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to furnish the pyrrole.[12] Its multicomponent nature makes it highly adaptable for creating diverse compound libraries, especially when implemented on a solid phase.[13]
Part 2: Biological Evaluation and High-Throughput Screening
Once a library of diverse pyrrole-based compounds has been synthesized, the next critical phase is to identify molecules with promising biological activity. This is achieved through a systematic process of screening and target validation.
High-Throughput Screening (HTS) of Pyrrole Libraries
HTS allows for the rapid assessment of thousands of compounds against a specific biological target. Pyrrole libraries, often generated using solid-phase techniques like the Hantzsch synthesis, are well-suited for this approach.[13] The goal is to identify "hits"—compounds that exhibit a desired biological effect, such as inhibiting an enzyme or killing cancer cells.
Key Therapeutic Targets for Pyrrole-Based Compounds
The pyrrole scaffold has demonstrated a remarkable breadth of biological activities, making it a valuable starting point for targeting numerous diseases.[1][3][14]
Anticancer Activity: Pyrrole derivatives are potent anticancer agents that can modulate multiple oncogenic pathways.[15][16]
-
Kinase Inhibition: Many pyrrole-containing compounds, like Sunitinib, function as multi-targeted tyrosine kinase inhibitors, disrupting signaling pathways essential for tumor growth and angiogenesis, such as those involving VEGFR and EGFR.[4][17]
-
Induction of Apoptosis: Certain pyrrole derivatives can trigger programmed cell death (apoptosis) in cancer cells.[18] This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, leading to the activation of caspases and the systematic dismantling of the cell.[18]
Caption: Inhibition of a receptor tyrosine kinase pathway by a pyrrole-based compound.
Antimicrobial Activity: With the rise of multidrug resistance, there is a continuous need for new antimicrobial agents. Pyrrole derivatives, both natural and synthetic, have shown significant potential in this area.[3][18] They exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[3][19][20] For example, marinopyrroles, derived from marine bacteria, are known for their potent antibacterial effects.
Table 1: Representative Biological Activities of Novel Pyrrole Derivatives
| Compound Class | Therapeutic Area | Specific Target/Organism | Potency (IC₅₀ / MIC) | Reference |
| Pyrrolo[2,3-d]pyrimidines | Anticancer | A549 (Lung Cancer) | 0.35 µM | [18] |
| Substituted Pyrrolopyrimidines | Anticancer | FGFR4, Tie2/Tek, TrkA Kinases | 2.25 - 8.69 µM | [18] |
| Neolamellarin A Analogues | Anticancer | HIF-1 Inhibition | 10.8 - 11.9 µM | [18] |
| 1H-pyrrole-2-carboxylates | Antituberculosis | M. tuberculosis H37Rv | Not specified | [3] |
| Bicyclic Trifluoromethylated Pyrroles | Antibacterial | S. aureus, E. coli | Not specified | [3] |
Part 3: The Iterative Cycle of Lead Optimization and SAR
Identifying a "hit" from a primary screen is only the beginning. The subsequent phase, lead optimization, is a cyclical and data-driven process aimed at refining the hit compound's properties to create a viable drug candidate. This process is fundamentally guided by the Structure-Activity Relationship (SAR).
Core Principle of SAR: SAR studies explore how specific changes to a molecule's structure influence its biological activity.[1] For pyrrole-based compounds, this involves systematically modifying substituents at different positions of the pyrrole ring and observing the resulting effects on potency, selectivity, and pharmacokinetic properties. The pyrrole scaffold is prized for its flexibility, as its nitrogen atom can participate in crucial hydrogen bonding with biological targets, while the carbon positions can be readily functionalized to fine-tune properties like lipophilicity and steric fit.[4]
Caption: The iterative cycle of lead optimization guided by SAR.
A Self-Validating Protocol for SAR Exploration:
-
Establish a Baseline: Fully characterize the initial "hit" compound, including its potency (IC₅₀ or EC₅₀) in a robust, validated primary assay and its initial ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Hypothesize and Design: Based on the hit's structure (and if available, its co-crystal structure with the target), hypothesize which positions on the pyrrole ring are amenable to modification. Use computational docking to predict how new analogues might interact with the target.
-
Synthesize Analogue Series: Create small, focused series of new compounds. For example, at a single position on the ring, vary the substituent to probe for electronic effects (e.g., -NO₂, -OCH₃), steric effects (e.g., -CH₃, -tBu), and lipophilicity (e.g., -F, -Cl, -Br).
-
Systematic Evaluation: Test each new analogue in the same primary assay used for the hit compound. Trustworthiness: It is critical that all compounds are evaluated under identical, standardized conditions to ensure the data is comparable and the resulting SAR is valid.
-
Analyze and Iterate: Correlate the structural changes with the changes in biological activity. Did adding an electron-withdrawing group increase potency? Did a bulkier group abolish activity? Use these insights to design the next round of analogues, feeding back into the cycle.
Conclusion and Future Perspectives
The discovery of novel pyrrole-based compounds remains a dynamic and highly productive field in drug discovery.[21] The journey from a simple heterocyclic scaffold to a potential clinical candidate is a multidisciplinary endeavor built on a foundation of robust synthetic chemistry, rigorous biological testing, and insightful SAR analysis.
The future of pyrrole-based drug discovery will be shaped by emerging technologies and methodologies.[5] Innovations in catalysis, including photoredox and electrochemical methods, are opening new avenues for pyrrole functionalization under exceptionally mild conditions.[5] Furthermore, the increasing integration of computational chemistry, machine learning, and flow chemistry promises to accelerate the design-synthesis-test-analyze cycle, making the discovery of the next generation of pyrrole-based therapeutics more efficient and predictable than ever before.[5]
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Whitepaper: A Framework for Identifying and Validating Therapeutic Targets of Novel Pyrrole-Containing Compounds
Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] The specific compound 1-Isopropyl-1H-pyrrole-2-carbonitrile represents an under-investigated chemical entity. Initial literature and database searches reveal a significant gap in knowledge regarding its biological activity and potential therapeutic targets. This guide, therefore, establishes a comprehensive, target-agnostic framework for the systematic identification and validation of therapeutic targets for novel pyrrole-containing molecules, using the well-established drug Atorvastatin as a case study to illustrate the principles and methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Pyrrole Scaffold and the Unexplored Potential of 1-Isopropyl-1H-pyrrole-2-carbonitrile
The pyrrole moiety, a five-membered aromatic heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals.[3][4] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5][6] The blockbuster drug Atorvastatin (Lipitor®), a pyrrole-containing compound, exemplifies the therapeutic potential of this scaffold by targeting HMG-CoA reductase to manage hypercholesterolemia.[7][8]
Despite the broad utility of the pyrrole scaffold, the specific derivative 1-Isopropyl-1H-pyrrole-2-carbonitrile remains largely uncharacterized in the scientific literature. No public data currently exists detailing its biological effects or molecular targets. This absence of information presents a unique opportunity for discovery. The strategic challenge is to efficiently navigate the vast landscape of potential biological interactions to pinpoint a validated therapeutic target.
This guide provides a robust, multi-pronged strategy to de-orphanize novel compounds like 1-Isopropyl-1H-pyrrole-2-carbonitrile. We will leverage the extensively documented discovery and development of Atorvastatin as a practical framework, outlining the logical flow from initial hypothesis generation to rigorous experimental validation.
De-Orphanization Strategy: A Multi-Faceted Approach to Target Identification
Given the lack of pre-existing data for a novel compound, a parallel, multi-pronged approach is essential to maximize the probability of identifying a valid therapeutic target. This strategy combines computational prediction with unbiased experimental screening.
In Silico Target Prediction
Before embarking on resource-intensive laboratory experiments, computational methods can provide valuable initial hypotheses.
-
Structural Similarity Analysis: The first step involves identifying known bioactive molecules with structural similarity to 1-Isopropyl-1H-pyrrole-2-carbonitrile. Databases such as PubChem, ChEMBL, and SciFinder can be queried to find compounds with a similar pyrrole-2-carbonitrile core.[9] Any identified analogs with known targets provide an immediate avenue for investigation. For instance, some pyrrole-3-carbonitrile derivatives have shown potential as antibacterial agents.[9]
-
Pharmacophore Modeling and Virtual Screening: A 3D pharmacophore model of the query molecule can be generated to define the spatial arrangement of key chemical features. This model can then be used to screen large libraries of known protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding pockets that could accommodate the compound. This approach can suggest potential target classes.
-
Reverse Docking: In this approach, the structure of the novel compound is docked against a wide array of protein targets. This can help to prioritize potential targets based on predicted binding affinity and interaction patterns.
Phenotypic Screening: An Unbiased Approach
Phenotypic screening involves testing the compound across a diverse range of cell-based assays that measure complex biological responses without a pre-supposed target.[10]
-
High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization) in response to compound treatment. This can provide clues about the affected cellular pathways.
-
Cell Viability and Proliferation Assays: A broad screening panel of cancer cell lines (such as the NCI-60) can reveal potential anti-proliferative effects and provide a starting point for investigating anticancer mechanisms.[11]
-
Reporter Gene Assays: A panel of reporter assays for key signaling pathways (e.g., NF-κB, Wnt, STAT3) can quickly identify if the compound modulates specific cellular signaling cascades.
Affinity-Based Target Identification
This experimental approach aims to directly isolate the protein(s) that physically interact with the compound of interest.
-
Chemical Proteomics: A derivative of 1-Isopropyl-1H-pyrrole-2-carbonitrile is synthesized with a reactive group and a reporter tag (e.g., biotin). This "bait" is incubated with cell lysate, and any proteins that covalently bind to it are then isolated using affinity purification (e.g., streptavidin beads) and identified by mass spectrometry.
The following diagram illustrates the workflow for this initial phase of target de-orphanization:
Caption: Atorvastatin inhibits HMG-CoA reductase in the mevalonate pathway.
Target Validation Workflow
Once a putative target like HMG-CoA reductase is identified, a rigorous validation process is required to confirm its role in the compound's mechanism of action.
Step 1: Biochemical Confirmation of Direct Interaction
The initial step is to confirm that the compound directly binds to and modulates the activity of the purified target protein.
-
Protocol: HMG-CoA Reductase Enzyme Inhibition Assay
-
Objective: To determine the IC50 value of the test compound against purified HMG-CoA reductase.
-
Materials: Purified recombinant human HMG-CoA reductase, HMG-CoA substrate, NADPH cofactor, assay buffer.
-
Procedure: a. Serially dilute the test compound (e.g., 1-Isopropyl-1H-pyrrole-2-carbonitrile) in DMSO. b. In a 96-well plate, add the enzyme, NADPH, and the test compound at various concentrations. c. Initiate the reaction by adding the HMG-CoA substrate. d. The reaction progress is monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed. [12] e. Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Causality: This assay directly measures the compound's effect on the enzyme's catalytic activity, providing strong evidence of direct inhibition. A low IC50 value indicates a potent interaction.
-
| Compound | Target | IC50 (nM) | Reference |
| Atorvastatin | HMG-CoA Reductase | 8.2 | [13] |
| Pravastatin | HMG-CoA Reductase | 44 | [13] |
| Simvastatin | HMG-CoA Reductase | 11 | [13] |
| Test Compound | Putative Target | To Be Determined | N/A |
Step 2: Confirmation of Target Engagement in a Cellular Context
It is crucial to demonstrate that the compound can reach and bind to its target within a living cell.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the test compound binds to its target protein in intact cells, leading to its thermal stabilization.
-
Principle: The binding of a ligand (the drug) to a protein typically increases the protein's resistance to heat-induced denaturation.
-
Procedure: a. Treat cultured cells (e.g., HepG2 liver cells) with the test compound or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. After cooling, separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Self-Validation: A shift in the melting curve to a higher temperature in the presence of the compound is a direct indicator of target engagement.
-
Step 3: Linking Target Engagement to a Cellular Phenotype
The final step is to show that inhibiting the target protein with the compound leads to the expected biological outcome.
-
Protocol: Cellular Cholesterol Synthesis Assay
-
Objective: To measure the effect of the test compound on de novo cholesterol synthesis in a relevant cell line.
-
Procedure: a. Culture HepG2 cells in a lipid-depleted medium. b. Treat the cells with various concentrations of the test compound. c. Add a radiolabeled cholesterol precursor, such as [14C]-acetate, to the culture medium. d. After incubation, extract the lipids from the cells and separate them using thin-layer chromatography (TLC). e. Quantify the amount of radiolabeled cholesterol synthesized using a scintillation counter.
-
Causality: A dose-dependent decrease in [14C]-cholesterol synthesis directly links the compound's activity to the inhibition of the cholesterol biosynthesis pathway, validating the functional consequence of target engagement.
-
Advanced Considerations and Pleiotropic Effects
It is important to recognize that a drug can have effects beyond its primary mechanism of action. Statins, for example, have well-documented "pleiotropic" effects, including anti-inflammatory and potential anticancer properties, that are not directly related to cholesterol lowering. [11][14][15] Further investigation into the off-target effects of a novel compound is a critical part of its preclinical evaluation. Techniques such as thermal proteome profiling (TPP) and kinase panel screening can provide a broader view of the compound's selectivity and potential for polypharmacology.
Conclusion
The journey from a novel chemical entity like 1-Isopropyl-1H-pyrrole-2-carbonitrile to a validated drug candidate is a complex but logical process. While this specific molecule currently lacks a known biological function, the framework presented in this guide offers a clear and systematic path forward. By combining modern in silico prediction, unbiased phenotypic screening, and rigorous, multi-step experimental validation—as exemplified by the development of Atorvastatin—researchers can efficiently de-orphanize novel compounds and uncover their therapeutic potential. This structured approach, grounded in scientific integrity and causality, is fundamental to the successful discovery and development of the next generation of medicines.
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A Deep Dive into Virtual Screening: A Technical Guide for the Identification of Novel Kinase Inhibitors from 1-Isopropyl-1H-pyrrole-2-carbonitrile Derivatives
Abstract
The relentless pursuit of novel therapeutic agents has positioned in silico screening as an indispensable cornerstone of modern drug discovery. This technical guide provides a comprehensive, field-proven walkthrough of a virtual screening cascade designed to identify and characterize potential kinase inhibitors from a library of 1-Isopropyl-1H-pyrrole-2-carbonitrile derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind each methodological choice, offering a self-validating framework for researchers, scientists, and drug development professionals. We will navigate the intricate workflow from target selection and library preparation to the application of sophisticated computational techniques including pharmacophore modeling, molecular docking, and binding free energy calculations, culminating in early-stage ADMET profiling. This guide is structured to empower readers with the technical acumen and strategic insight required to leverage computational tools for the accelerated discovery of promising drug candidates.
Strategic Framework: The Rationale for Targeting Kinases with Pyrrole Derivatives
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Notably, functionalized pyrrole scaffolds have emerged as potent chemotypes for designing protein kinase inhibitors.[4] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Several successful kinase inhibitors, such as Sunitinib, are built upon a pyrrole framework, underscoring the potential of this chemical class.[4]
This guide will, therefore, focus on a virtual screening campaign to identify novel kinase inhibitors based on the 1-Isopropyl-1H-pyrrole-2-carbonitrile scaffold. For the purpose of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our exemplary kinase target, a key mediator of angiogenesis and a well-established target in oncology.
The Virtual Screening Cascade: A Phased Approach to Hit Identification
A successful virtual screening campaign is not a single experiment but a multi-step, hierarchical process designed to systematically reduce a large chemical library to a manageable number of high-probability candidates for experimental validation.[6] This "funneling" approach, depicted below, ensures that computational resources are used efficiently, with less rigorous methods applied to larger datasets and more computationally expensive techniques reserved for a smaller, enriched set of compounds.
Figure 1: A hierarchical virtual screening workflow.
Phase 1: Library Preparation and Initial Filtering
The quality of the input chemical library is paramount to the success of any virtual screening campaign. The adage "garbage in, garbage out" holds particularly true in this context.
Ligand Preparation Protocol
This protocol outlines the essential steps for preparing a virtual library of 1-Isopropyl-1H-pyrrole-2-carbonitrile derivatives.
Objective: To generate a high-quality, standardized 3D representation of each molecule in the virtual library.
Tools: OpenBabel, LigPrep (Schrödinger), or similar cheminformatics toolkits.[7]
Methodology:
-
Input: Start with a 2D representation of the derivative library (e.g., in SDF or SMILES format).
-
Standardization:
-
Desalting: Remove any counter-ions.
-
Neutralization: Adjust the protonation state of functional groups to a physiological pH of 7.4 ± 0.5.
-
Tautomer and Stereoisomer Generation: Enumerate all reasonable tautomeric forms and stereoisomers for each compound. This is a critical step as the biologically relevant form may not be the one initially drawn.
-
-
3D Conversion: Convert the standardized 2D structures into 3D conformations.
-
Energy Minimization: Perform a preliminary energy minimization of the 3D structures using a suitable force field (e.g., OPLS3e or MMFF94). This step relieves steric clashes and generates a low-energy starting conformation for subsequent steps.[7]
-
Output: A multi-conformer 3D structure file (e.g., SDF or mol2) for each prepared ligand.
Druglikeness and PAINS Filtering
To enhance the likelihood of identifying viable drug candidates, it is prudent to filter the library for compounds with favorable physicochemical properties and to remove known problematic structures.
-
Lipinski's Rule of Five: This rule provides a set of simple heuristics to evaluate the "druglikeness" of a molecule and its potential for good oral bioavailability.
-
PAINS (Pan-Assay Interference Compounds): These are chemical structures that are known to interfere with assay readouts through non-specific mechanisms, leading to false-positive results.
| Parameter | Lipinski's Guideline | Rationale |
| Molecular Weight | ≤ 500 Da | Influences absorption and distribution. |
| LogP (Octanol-water partition coefficient) | ≤ 5 | A measure of lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding. |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding. |
Table 1: Lipinski's Rule of Five Parameters.
This initial filtering step significantly cleans the library, focusing computational efforts on molecules with a higher probability of being valid hits.
Phase 2: Structure-Based Screening
With a prepared library, the next phase involves screening these molecules against the 3D structure of our target, the VEGFR-2 kinase domain.
Target Protein Preparation
The quality of the target protein structure is as critical as that of the ligands.
Objective: To prepare a biologically relevant and computationally ready 3D structure of the VEGFR-2 kinase domain.
Tools: Protein Data Bank (PDB), Schrödinger's Protein Preparation Wizard, or similar software.
Methodology:
-
Structure Retrieval: Download the crystal structure of the VEGFR-2 kinase domain from the PDB (e.g., PDB ID: 2OH4). It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand, to ensure the active site conformation is relevant.[5]
-
Initial Cleanup:
-
Remove all non-essential water molecules (those not mediating key interactions).
-
Remove any co-solvents, ions, and ligands from the crystal structure.
-
Correct any structural issues, such as missing side chains or loops, using structure prediction tools.
-
-
Protonation and Optimization:
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Optimize the hydrogen-bonding network to satisfy hydrogen bond donors and acceptors.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while ensuring the backbone atoms do not deviate significantly from the crystal structure.
-
Pharmacophore Modeling and Screening
Pharmacophore modeling is an efficient method to rapidly screen large libraries by abstracting the key chemical features required for binding.
Objective: To create a 3D pharmacophore model that represents the essential interactions between VEGFR-2 and its known inhibitors, and to use this model to filter the prepared ligand library.
Tools: LigandScout, MOE, or Schrödinger's Phase.[8]
Methodology:
-
Model Generation: A structure-based pharmacophore can be generated directly from the interactions observed in the prepared VEGFR-2-ligand complex. Key features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.
-
Screening: The generated pharmacophore model is used as a 3D query to screen the prepared library of 1-Isopropyl-1H-pyrrole-2-carbonitrile derivatives. Only molecules that can match the pharmacophore features in a low-energy conformation are retained.
This step acts as a rapid and effective filter, significantly enriching the library with molecules that have the potential to make the correct key interactions with the target.
Figure 2: Pharmacophore modeling and screening workflow.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9]
Objective: To dock the pharmacophore-filtered library into the active site of VEGFR-2 and rank the compounds based on their predicted binding affinity.
Tools: AutoDock Vina, GOLD, or Schrödinger's Glide.[1][5]
Methodology:
-
Grid Generation: Define a docking grid that encompasses the ATP-binding site of the VEGFR-2 kinase domain. The grid defines the search space for the docking algorithm.
-
Docking Execution: Dock each of the filtered ligands into the prepared receptor grid. The docking algorithm samples a large number of possible conformations and orientations (poses) of the ligand within the active site.[9]
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The lower the docking score, the more favorable the predicted binding affinity.[10]
-
Ranking: The ligands are ranked based on their best docking scores.
Phase 3: Refinement and Prioritization
The top-ranked compounds from molecular docking are subjected to more rigorous and computationally intensive analyses to further refine the hit list and increase confidence in the predictions.
Pose Analysis and Visual Inspection
Automated scoring functions are not infallible. Therefore, a crucial step is the visual inspection of the predicted binding poses of the top-ranked compounds.
Objective: To ensure that the predicted binding poses are chemically reasonable and make key interactions with the active site residues of VEGFR-2.
Tools: PyMOL, Chimera, or Maestro.
Key Considerations:
-
Key Interactions: Does the ligand form hydrogen bonds with the hinge region of the kinase (a hallmark of many kinase inhibitors)?
-
Steric Clashes: Are there any unfavorable steric clashes with the protein?
-
Hydrophobic Pockets: Does the ligand occupy key hydrophobic pockets in the active site?
-
Strain Energy: Is the bound conformation of the ligand energetically reasonable?
This qualitative assessment by an experienced modeler is invaluable for weeding out false positives that may have high scores for artifactual reasons.
Binding Free Energy Calculations (MM/GBSA)
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a post-docking refinement method that can provide a more accurate estimation of binding affinity than standard docking scoring functions.
Objective: To recalculate the binding free energy of the top-ranked docked complexes using the MM/GBSA method for improved ranking.
Tools: AMBER, GROMACS, or Schrödinger's Prime.
Methodology:
-
Input: The top-ranked docked poses from the previous step.
-
Calculation: The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
-
Re-ranking: The compounds are re-ranked based on their calculated ΔG_bind (binding free energy).
| Compound ID | Docking Score (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) |
| Pyrrole-A01 | -9.8 | -65.7 |
| Pyrrole-B12 | -9.5 | -58.2 |
| Pyrrole-C05 | -9.2 | -72.1 |
| Pyrrole-D08 | -8.9 | -55.4 |
Table 2: Example of re-ranking hits using MM/GBSA. Note how compound Pyrrole-C05, while not the top-ranked by docking score, shows the most favorable binding free energy.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition in drug development.[3]
Objective: To predict the key ADMET properties of the refined list of potential inhibitors.
Tools: SwissADME, ADMETlab, or similar predictive models.
Key Predicted Properties:
-
Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Potential for mutagenicity, cardiotoxicity (hERG inhibition).
This analysis helps prioritize compounds with a higher likelihood of having a favorable pharmacokinetic and safety profile.
Phase 4: Candidate Selection
The culmination of the virtual screening cascade is the selection of a final set of compounds for experimental validation. This decision is based on a holistic evaluation of all the generated data:
-
Potency: High predicted binding affinity from docking and MM/GBSA.
-
Binding Mode: A chemically reasonable and well-supported binding pose.
-
ADMET Profile: A favorable predicted pharmacokinetic and safety profile.
-
Synthetic Tractability: The feasibility of synthesizing the compound and its analogs for further structure-activity relationship (SAR) studies.
Conclusion: From Bits to Bedside
This technical guide has outlined a robust and logical workflow for the in silico screening of 1-Isopropyl-1H-pyrrole-2-carbonitrile derivatives as potential kinase inhibitors. By integrating a series of hierarchical computational techniques, from rapid library filtering to rigorous binding free energy calculations and ADMET prediction, this approach maximizes the efficiency and effectiveness of the hit identification process. The emphasis on the rationale behind each step and the inclusion of detailed protocols provide a self-validating framework that can be adapted to other targets and chemical libraries. Ultimately, the successful application of such in silico strategies accelerates the journey from a virtual concept to a tangible therapeutic candidate, significantly impacting the landscape of modern drug discovery.
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An In-Depth Technical Guide to Predicting the Mechanism of Action of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 1-Isopropyl-1H-pyrrole-2-carbonitrile represents a promising scaffold, integrating the biologically significant pyrrole ring with a reactive nitrile group.[1][2][3] The pyrrole nucleus is a common feature in numerous bioactive natural products and approved pharmaceuticals, known for a wide spectrum of activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inclusion of a nitrile moiety can further enhance pharmacological properties by improving binding affinity to target proteins and optimizing pharmacokinetic profiles.[5][6] This guide presents a comprehensive, multi-tiered strategy for the systematic elucidation of the mechanism of action (MoA) of 1-Isopropyl-1H-pyrrole-2-carbonitrile, from initial computational predictions to rigorous in vitro and in vivo validation.
Introduction: The Scientific Imperative
1-Isopropyl-1H-pyrrole-2-carbonitrile is a synthetic heterocyclic compound. The pyrrole ring, a five-membered aromatic heterocycle, is lipophilic, allowing for potential passage across biological membranes.[4] The nitrile group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, potentially engaging in key interactions with biological targets.[7] Given these structural features, the compound is likely to exhibit significant biological activity. However, without a clear understanding of its molecular target and the downstream pathways it modulates, its therapeutic potential remains unrealized. This document provides a logical, evidence-based framework for researchers to systematically investigate and predict the MoA of this novel compound.
Phase 1: In Silico Target Prediction and Physicochemical Profiling
The initial phase of MoA discovery leverages computational tools to generate testable hypotheses, thereby conserving resources and refining the scope of subsequent experimental work.[8][9]
Physicochemical Properties Prediction
Understanding the drug-like properties of 1-Isopropyl-1H-pyrrole-2-carbonitrile is a critical first step.
| Property | Predicted Value | Significance |
| Molecular Weight | ~134.18 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| LogP | ~2.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Pyrrole N) | Potential for specific interactions with target proteins |
| Polar Surface Area | ~39.9 Ų | Influences absorption and transport properties |
Note: These values are estimations and should be experimentally verified.
Computational Target Fishing
Reverse docking and pharmacophore modeling are powerful techniques for identifying potential protein targets.[8]
Experimental Protocol: Reverse Docking
-
Ligand Preparation: Generate a 3D conformation of 1-Isopropyl-1H-pyrrole-2-carbonitrile using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization.
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).
-
Docking Simulation: Employ a reverse docking tool (e.g., idTarget, TarFisDock) to screen the ligand against the protein database.[8]
-
Scoring and Ranking: Analyze the docking scores, which estimate the binding affinity of the compound to each protein. Rank potential targets based on these scores.
-
Target Prioritization: Prioritize the top-ranked targets for further investigation, considering their biological relevance and potential for disease modification.
Causality Behind Experimental Choices: By computationally "fishing" for potential binding partners, we can narrow down the vast landscape of the human proteome to a manageable number of high-probability targets. This hypothesis-driven approach is more efficient than untargeted screening.
Phase 2: In Vitro Target Validation and Pathway Analysis
This phase aims to experimentally validate the computationally predicted targets and elucidate the downstream cellular consequences of target engagement.[10][11][12]
Target Engagement Assays
Directly measuring the binding of 1-Isopropyl-1H-pyrrole-2-carbonitrile to its predicted targets is essential for validation.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Ligand Injection: Flow a series of concentrations of 1-Isopropyl-1H-pyrrole-2-carbonitrile over the sensor chip.
-
Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the bound ligand.
-
Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).
Causality Behind Experimental Choices: SPR provides real-time, label-free quantification of binding kinetics, offering a high degree of confidence in target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA can confirm target engagement within a cellular context.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with 1-Isopropyl-1H-pyrrole-2-carbonitrile or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Target Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the thermal shift.
Causality Behind Experimental Choices: Observing a thermal shift provides strong evidence that the compound binds to its target in a native cellular environment.
Functional Assays and Pathway Deconvolution
Once a target is validated, the next step is to understand the functional consequences of its modulation.
Experimental Workflow: Pathway Analysis
Caption: Workflow for elucidating the functional consequences of target modulation.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with varying concentrations of 1-Isopropyl-1H-pyrrole-2-carbonitrile for different durations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of key downstream signaling proteins.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to assess changes in protein phosphorylation.
Causality Behind Experimental Choices: This protocol allows for the direct measurement of changes in the activity of signaling pathways downstream of the validated target, providing a mechanistic link between target engagement and cellular response.
Phase 3: In Vivo Model Systems for MoA Confirmation
In vivo studies are crucial for understanding the physiological effects of 1-Isopropyl-1H-pyrrole-2-carbonitrile and confirming its mechanism of action in a whole-organism context.[13][14][15][16]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Establishing the PK/PD relationship is fundamental to designing effective in vivo experiments.[9]
Experimental Protocol: Mouse PK/PD Study
-
Dosing: Administer 1-Isopropyl-1H-pyrrole-2-carbonitrile to a cohort of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
PK Analysis: Measure the concentration of the compound in the plasma over time using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
PD Analysis: In a parallel cohort, collect tissues of interest at different time points and measure a biomarker of target engagement (e.g., phosphorylation of a downstream protein) to correlate with drug exposure.
Causality Behind Experimental Choices: Understanding the exposure-response relationship is critical for selecting appropriate doses and time points for efficacy studies and ensuring that the observed in vivo effects are due to on-target activity.
Efficacy Studies in Disease Models
The choice of the in vivo model will depend on the predicted therapeutic area. For instance, if the predicted target is involved in inflammation, a model of inflammatory arthritis could be used.
Experimental Workflow: In Vivo Efficacy Study
Caption: Logical flow of an in vivo efficacy and MoA confirmation study.
Conclusion and Future Directions
This guide outlines a systematic, multi-pronged approach to elucidating the mechanism of action of 1-Isopropyl-1H-pyrrole-2-carbonitrile. By integrating computational predictions with rigorous in vitro and in vivo validation, researchers can build a comprehensive understanding of the compound's biological activity. The data generated through this process will be invaluable for making informed decisions about the future development of this promising molecule as a potential therapeutic agent.
References
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- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- PYRROLE.
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- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
- Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candid
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- Target Validation.
- Computational analyses of mechanism of action (MoA)
- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
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- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- Target Discovery: Identification and Valid
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. As experimental data for this specific molecule is not extensively available in public literature, this document serves as a predictive and methodological resource for researchers. It synthesizes information from the parent compound, 1H-pyrrole-2-carbonitrile, with established analytical principles to outline a robust workflow for synthesis, purification, and structural elucidation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction and Rationale
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a multitude of biologically active compounds and functional materials.[1][2] The introduction of substituents onto the pyrrole ring allows for the fine-tuning of electronic properties, solubility, and biological target affinity. The nitrile group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities.[3] The target molecule, 1-Isopropyl-1H-pyrrole-2-carbonitrile, combines the pyrrole core with an N-isopropyl group, which can influence steric interactions and lipophilicity, and a 2-carbonitrile group, a key pharmacophore.
A thorough physicochemical characterization is the cornerstone of any research and development involving a novel chemical entity. It ensures structural identity, quantifies purity, and provides the foundational data necessary for subsequent applications, from biological assays to formulation development. This guide provides the scientific logic and detailed protocols for a complete characterization of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Foundational Data: The Parent Compound (1H-Pyrrole-2-carbonitrile)
To establish a baseline, we first consider the known properties of the parent compound, 1H-pyrrole-2-carbonitrile (CAS No. 4513-94-4). This information is critical for designing purification protocols and for comparative analysis of spectral data post-synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂ | |
| Molecular Weight | 92.10 g/mol | |
| Appearance | Colorless to light yellow clear liquid | N/A |
| Boiling Point | 92-94 °C at 2 mmHg | N/A |
| Density | 1.081 g/mL at 25 °C | N/A |
| Refractive Index (n20/D) | 1.5513 | N/A |
Proposed Synthesis: N-Alkylation
The most direct route to 1-Isopropyl-1H-pyrrole-2-carbonitrile is the N-alkylation of the parent pyrrole-2-carbonitrile. The pyrrolic nitrogen is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a suitable base to form the nucleophilic pyrrolide anion, which then reacts with an alkylating agent.[4]
3.1. Rationale for Synthetic Choices
The choice of base and solvent is critical to favor N-alkylation over potential C-alkylation. More ionic nitrogen-metal bonds (e.g., with Na⁺ or K⁺) in polar aprotic solvents like DMF or THF tend to promote N-alkylation.[4][5] Phase-transfer catalysis is also a highly effective method for the N-alkylation of pyrroles with primary and secondary alkyl halides, offering mild reaction conditions and simple work-up.[5] We will outline a standard procedure using sodium hydride in THF.
3.2. Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
3.3. Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should cease, indicating the formation of the sodium pyrrolide salt.
-
Alkylation: Add 2-iodopropane (1.2 eq.) to the reaction mixture. Stir the reaction at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Physicochemical Characterization Workflow
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
-
Expertise & Causality: ¹H NMR will confirm the presence and connectivity of the isopropyl group and the three distinct pyrrole ring protons. ¹³C NMR will confirm the total number of unique carbons, including the nitrile carbon, which has a characteristic chemical shift. The solvent of choice (e.g., CDCl₃) should be anhydrous and free of acidic impurities to prevent protonation or degradation of the pyrrole.[6]
Predicted ¹H NMR Spectrum (in CDCl₃, relative to TMS at 0 ppm):
-
Isopropyl CH: A septet, integrating to 1H. Expected around δ 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the aromatic pyrrole ring nitrogen.
-
Pyrrole H5: A triplet or doublet of doublets, integrating to 1H. Expected around δ 6.8-7.0 ppm.
-
Pyrrole H3: A triplet or doublet of doublets, integrating to 1H. Expected around δ 6.2-6.4 ppm.
-
Pyrrole H4: A triplet or doublet of doublets, integrating to 1H. Expected around δ 6.1-6.3 ppm.
-
Isopropyl CH₃: A doublet, integrating to 6H. Expected around δ 1.4-1.6 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Pyrrole C5: ~125-130 ppm
-
Pyrrole C3: ~115-120 ppm
-
Pyrrole C4: ~110-115 ppm
-
Pyrrole C2 (bearing CN): ~100-105 ppm
-
Nitrile (C≡N): ~115-120 ppm
-
Isopropyl CH: ~50-55 ppm
-
Isopropyl CH₃: ~20-25 ppm
Protocol:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire 2D spectra (COSY, HSQC) if necessary for unambiguous assignment of proton and carbon signals.
4.2. Mass Spectrometry (MS)
MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. Fragmentation patterns offer further structural confirmation.
-
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming the molecular weight.[7] Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a harder technique that will induce characteristic fragmentation, providing a structural fingerprint.[8]
Predicted Mass Spectrum Data:
-
Molecular Formula: C₈H₁₀N₂
-
Exact Mass: 134.0844
-
[M+H]⁺ (ESI): m/z 135.0922
-
Key EI Fragments: A prominent molecular ion peak (M⁺) at m/z 134. Loss of a methyl group (-15) to give m/z 119, and loss of the isopropyl group (-43) to give the pyrrole-2-carbonitrile cation at m/z 91 are expected fragmentation pathways.[7][8]
Protocol (LC-ESI-MS):
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the solution directly into the ESI source or inject it onto an appropriate HPLC column (e.g., C18) for LC-MS analysis.
-
Acquire data in positive ion mode. For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer.
4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups present in the molecule.
-
Expertise & Causality: This technique is particularly effective for confirming the presence of the nitrile group (C≡N), which has a strong, sharp, and characteristic absorption band in a relatively clean region of the spectrum.[9][10]
Predicted FTIR Absorptions:
-
C≡N Stretch: A strong, sharp peak around 2220-2240 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=C Stretch (Pyrrole Ring): Peaks in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: Peaks in the 1300-1360 cm⁻¹ region.
Protocol:
-
Acquire the spectrum using a neat liquid film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Scan over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
4.4. Chromatographic Purity Analysis
Chromatography is essential for determining the purity of the synthesized compound.
-
Expertise & Causality: Gas Chromatography (GC) is suitable for volatile and thermally stable compounds like N-alkyl pyrroles.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile alternative, particularly for less volatile compounds or for preparative purification.[13] Coupling to a mass spectrometer (GC-MS or LC-MS) provides both retention time and mass data for peak identification.
Protocol (GC-MS):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Set to 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Detector (MS): Scan over a mass range of m/z 40-400 in EI mode.
-
Analysis: Purity is calculated based on the relative peak area of the main component.
Safety and Handling
While specific toxicity data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is unavailable, precautions should be based on the known hazards of the parent compound and related structures. 1H-pyrrole-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and skin/respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[15]
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. [N/A]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The successful characterization of 1-Isopropyl-1H-pyrrole-2-carbonitrile relies on a logical, multi-technique analytical workflow. By combining NMR for structural elucidation, MS for molecular weight and formula confirmation, FTIR for functional group identification, and chromatography for purity assessment, researchers can establish a complete and reliable physicochemical profile. This guide provides the necessary theoretical foundation and practical protocols to confidently synthesize and characterize this novel compound, enabling its further exploration in drug discovery and materials science.
References
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). A Novel, Simple, and Efficient Method for the Synthesis of N-Substituted Pyrroles in Aqueous Media. Synlett, 2009(14), 2245-2248.
- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
- G-C. G. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
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Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
- Canadian Science Publishing. (n.d.). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry.
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SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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SciSpace. (n.d.). Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles electron correlation and not. Retrieved from [Link]
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NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering.
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ResearchGate. (n.d.). Dinitriles and nitriles are common intermediates of pyrrole pyrolysis. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
- ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
-
PubMed. (n.d.). Determination of pyrrolnitrin and derivatives by gas-liquid chromatography. Retrieved from [Link]
-
PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrrole-2-carbonitriles 10a-j. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of Pyrrolnitrin and Derivatives by Gas-Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
- Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(23), 4112-4117.
- ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
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PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of new functionalised pyrrole copolymers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
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pubs.rsc.org. (n.d.). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]
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YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Taylor & Francis Online. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile: An Application Note and Detailed Protocol
Introduction
1-Isopropyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The pyrrole nucleus is a privileged scaffold in numerous biologically active compounds and functional materials.[1] The introduction of an isopropyl group at the N-1 position and a nitrile group at the C-2 position imparts specific steric and electronic properties that can modulate the molecule's biological activity and physical characteristics. This document provides a comprehensive guide for the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile, intended for researchers and professionals in drug development and organic synthesis.
Synthetic Strategy and Mechanistic Overview
The most direct and efficient method for the preparation of 1-Isopropyl-1H-pyrrole-2-carbonitrile is the N-alkylation of commercially available 1H-pyrrole-2-carbonitrile. This reaction proceeds via a nucleophilic substitution mechanism. The pyrrole nitrogen, being weakly acidic (pKa ≈ 17.5), can be deprotonated by a suitable base to form a nucleophilic pyrrolide anion.[2] This anion then attacks the electrophilic carbon of an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to form the desired N-substituted product.
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure complete deprotonation of the pyrrole.[2] Alternatively, weaker bases such as potassium carbonate (K2CO3) can be used, often in a polar aprotic solvent like DMF or acetonitrile, which facilitates the SN2 reaction.[3] The use of ionic liquids has also been reported to promote regioselective N-alkylation of pyrroles.[3]
Experimental Protocol
This protocol details the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile via the N-alkylation of 1H-pyrrole-2-carbonitrile with 2-iodopropane using sodium hydride as the base in anhydrous THF.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1H-Pyrrole-2-carbonitrile | ≥98% | Commercially Available | 4513-94-4 | Starting material. |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Commercially Available | 7646-69-7 | Strong base, handle with care. |
| 2-Iodopropane | ≥99% | Commercially Available | 75-30-9 | Alkylating agent. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available | 109-99-9 | Anhydrous solvent is critical. |
| Diethyl Ether | ACS Grade | Commercially Available | 60-29-7 | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | N/A | For quenching. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | N/A | For washing. |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available | 7487-88-9 | Drying agent. |
| Argon or Nitrogen Gas | High Purity | Commercially Available | N/A | For inert atmosphere. |
Safety Precautions
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]
-
2-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood.[5]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. Use stabilized, anhydrous THF and handle in a fume hood.
-
1H-Pyrrole-2-carbonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5][6][7]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of inert gas.
-
Add anhydrous THF (10 mL per mmol of starting material) to the flask.
-
-
Deprotonation of Pyrrole:
-
Dissolve 1H-pyrrole-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.
-
Slowly add the solution of 1H-pyrrole-2-carbonitrile to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.
-
-
N-Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 2-iodopropane (1.5 equivalents) to the reaction mixture dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Isopropyl-1H-pyrrole-2-carbonitrile.
-
Visual Workflow
Caption: Workflow for the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the isopropyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile. The described N-alkylation method is a robust and scalable procedure suitable for laboratory-scale synthesis. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Google Patents. (2005). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. [Link]
- Google Patents. (2008). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
-
Wikipedia. (2024). Pyrrole. Retrieved from [Link]
-
IRIS . (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. Retrieved from [Link]
-
VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
-
Smith, A. G., & Johnson, J. S. (2010). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with alpha-Ketophosphate Electrophiles. Organic Letters, 12(8), 1784–1787. [Link]
-
Chemsrc. (n.d.). Pyrrole-2-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides. Organic & Biomolecular Chemistry, 16(30), 5485-5489. [Link]
-
Beilstein-Institut. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 438-445. [Link]
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- 6. 1H-Pyrrole-2-carbonitrile | 4513-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Application Notes and Protocols: 1-Isopropyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Importance of the N-Isopropyl Pyrrole-2-carbonitrile Scaffold
In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its prevalence in both natural products and synthetic drugs underscores its versatility and favorable pharmacological properties. The introduction of a nitrile group at the 2-position of the pyrrole ring creates a unique electronic environment, enhancing its utility as a versatile synthetic intermediate for the construction of more complex heterocyclic systems.[5]
This document provides a detailed guide to the synthesis and potential applications of a specific, yet underexplored, derivative: 1-isopropyl-1H-pyrrole-2-carbonitrile . The strategic incorporation of an isopropyl group at the N1 position offers a nuanced modification of the pyrrole's physicochemical properties, potentially influencing solubility, metabolic stability, and target engagement. While direct literature on this specific molecule is nascent, its structural components suggest significant potential as a key building block in the synthesis of novel therapeutics, particularly in the realms of oncology and virology.
These application notes will provide detailed, field-proven protocols for the synthesis of 1-isopropyl-1H-pyrrole-2-carbonitrile and its subsequent elaboration into a medicinally relevant pyrrolo[2,3-d]pyrimidine core, a scaffold known for its kinase inhibitory activity.[6][7][8][9] Furthermore, we will outline a general protocol for the biological evaluation of these synthesized compounds, empowering researchers to explore the therapeutic potential of this promising chemical entity.
PART 1: Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
The synthesis of N-substituted pyrrole-2-carbonitriles can be approached through several synthetic routes. A common and effective strategy involves the N-alkylation of a pre-formed pyrrole-2-carbonitrile. An alternative, and often more direct, method is the direct cyanating of an N-substituted pyrrole. The following protocol details a robust method for the synthesis of 1-isopropyl-1H-pyrrole-2-carbonitrile, adapted from established procedures for similar N-alkylated pyrroles.[10][11]
Protocol 1: Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
This protocol is based on the direct cyanation of 1-isopropyl-1H-pyrrole.
Materials:
-
1-isopropyl-1H-pyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or another suitable organic base
-
Anhydrous toluene or acetonitrile
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (nitrogen or argon), dissolve 1-isopropyl-1H-pyrrole (1 equivalent) in anhydrous toluene (or acetonitrile). Cool the solution to 0°C using an ice bath.
-
Addition of Chlorosulfonyl Isocyanate: Slowly add chlorosulfonyl isocyanate (1.05 equivalents) dropwise to the cooled solution via the addition funnel, maintaining the internal temperature below 5°C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Formation of the Intermediate: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.
-
Quenching with DMF: In a separate flask, prepare a solution of N,N-dimethylformamide (2.5 equivalents) in the same anhydrous solvent. Slowly add this DMF solution to the reaction mixture, again maintaining the temperature below 10°C.
-
Addition of Base: After stirring for an additional 15 minutes, add triethylamine (2.5 equivalents) dropwise to the reaction mixture. A precipitate will form.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Filter the reaction mixture to remove the precipitate, washing the solid with a small amount of the reaction solvent.
-
Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-isopropyl-1H-pyrrole-2-carbonitrile.
Expected Outcome: This procedure should yield the target compound as a colorless to light yellow oil. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Application as a Precursor for Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[6][7][8][9] The structural similarity of this fused ring system to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases. The following protocol outlines a general method for the construction of a 4-aminopyrrolo[2,3-d]pyrimidine from 1-isopropyl-1H-pyrrole-2-carbonitrile, a key step in the synthesis of many potent kinase inhibitors.
Protocol 2: Synthesis of a 4-Aminopyrrolo[2,3-d]pyrimidine Derivative
This protocol involves the conversion of the nitrile to an amidine, followed by cyclization with a suitable three-carbon synthon.
Materials:
-
1-isopropyl-1H-pyrrole-2-carbonitrile (from Protocol 1)
-
Sodium methoxide solution in methanol
-
Ammonium chloride
-
Formamide
-
Anhydrous methanol
-
Anhydrous dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
Procedure:
-
Amidine Formation: To a solution of 1-isopropyl-1H-pyrrole-2-carbonitrile (1 equivalent) in anhydrous methanol, add a catalytic amount of sodium methoxide. Stir the solution at room temperature for 30 minutes. Then, add ammonium chloride (1.5 equivalents) and stir the mixture at room temperature overnight.
-
Cyclization: Concentrate the reaction mixture under reduced pressure. To the resulting crude amidine, add formamide (10-20 equivalents) and heat the mixture to 150-180°C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate should form.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the desired 4-amino-1-isopropyl-1H-pyrrolo[2,3-d]pyrimidine.
Causality of Experimental Choices:
-
Amidine Formation: The conversion of the nitrile to an amidine is a crucial step to introduce the necessary nucleophilicity for the subsequent cyclization.
-
Cyclization with Formamide: Formamide serves as both a solvent and a source of the one-carbon unit required to form the pyrimidine ring. The high temperature is necessary to drive the cyclization and dehydration.
PART 3: Biological Evaluation Protocols
Once novel compounds have been synthesized from the 1-isopropyl-1H-pyrrole-2-carbonitrile scaffold, their biological activity must be assessed. The following are general protocols for evaluating the potential anticancer and antiviral activities of these new chemical entities.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a specific kinase of interest (e.g., EGFR, VEGFR).[12]
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
Assay Setup: In a microplate, add the kinase, the substrate, and the serially diluted compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the specific kinase (typically 30-37°C) for a predetermined amount of time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically measure the amount of ADP produced or the remaining ATP.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the compound concentration. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%) using a suitable software package.
Protocol 4: Cell Viability and Cytotoxicity Assay
This protocol outlines a common method for determining the effect of a synthesized compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line(s) of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
Synthesized compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability versus the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Data Presentation and Visualization
Table 1: Physicochemical Properties of Pyrrole Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Isopropyl-1H-pyrrole | C₇H₁₁N | 109.17 | Colorless liquid |
| 1-Isopropyl-1H-pyrrole-2-carbonitrile | C₈H₁₀N₂ | 134.18 | Colorless to light yellow oil |
Diagrams
Sources
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- 5. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.sg [sci-hub.sg]
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- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 11. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrrole Derivatives
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] From the cholesterol-lowering blockbuster Atorvastatin (Lipitor) to potent anticancer agents like Sunitinib, the versatility of the pyrrole nucleus allows it to interact with a wide array of biological targets.[1][3] These targets include, but are not limited to, protein kinases, polymerases, and receptors involved in critical signaling pathways.[3][4][5] Consequently, the development of robust high-throughput screening (HTS) assays to efficiently interrogate large libraries of pyrrole derivatives is a cornerstone of modern drug discovery programs aimed at identifying novel therapeutic leads.[1]
This guide provides a comprehensive overview of established and cutting-edge HTS assay formats suitable for screening pyrrole-based compound libraries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights to ensure the generation of high-quality, reproducible data. We will delve into biochemical and cell-based approaches, address common challenges such as compound interference, and establish a framework for rigorous data analysis and hit validation.
Section 1: Strategic Assay Selection for Pyrrole Libraries
The success of any HTS campaign hinges on the selection of an appropriate assay format. For pyrrole derivatives, this choice must consider both the biological question being asked and the intrinsic physicochemical properties of the compounds themselves. Many HTS methodologies rely on optical detection (fluorescence or luminescence), and it is crucial to be aware that some pyrrole derivatives can exhibit inherent fluorescence or color, potentially interfering with the assay signal.[6][7]
Key Considerations for Assay Design
-
Target Class: The nature of the biological target (e.g., enzyme, receptor, protein-protein interaction) is the primary determinant of the assay technology. Kinases, a common target for pyrrole derivatives, are amenable to a wide range of formats that detect either the consumption of ATP or the formation of a phosphorylated product.[3][8][9]
-
Assay Readout: Homogeneous, "mix-and-read" assays are highly desirable for HTS due to their streamlined workflow and amenability to automation.[10] Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) are particularly powerful.[10][11][12]
-
Compound Interference: A critical, yet often overlooked, aspect is the potential for the compounds themselves to disrupt the assay readout.
-
Autofluorescence: Pyrrole compounds with extended conjugation systems may fluoresce at wavelengths that overlap with the assay's fluorophores.[13] Time-resolved fluorescence (TRF) assays, such as HTRF, are designed to mitigate this by introducing a time delay between excitation and signal detection, allowing short-lived background fluorescence to decay.[14]
-
Light Scattering/Quenching: Compounds that are poorly soluble can form aggregates, leading to light scattering. Colored compounds can absorb excitation or emission light, a phenomenon known as quenching.[7]
-
-
Physiological Relevance: While biochemical assays are excellent for primary screening, cell-based assays provide data in a more physiologically relevant context, assessing compound activity on a target within its native cellular environment.[15]
Comparison of Leading HTS Technologies
The following table summarizes prominent HTS technologies suitable for screening pyrrole derivatives, highlighting their principles and key characteristics.
| Technology | Principle | Advantages | Disadvantages & Mitigation |
| Fluorescence Intensity (FI) | Direct measurement of fluorescence from a substrate or product. | Simple, inexpensive, widely available instrumentation. | Highly susceptible to autofluorescent compound interference. Mitigation: Use red-shifted fluorophores to avoid cellular autofluorescence.[16] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small, fluorescently-labeled molecule binds to a larger partner. | Homogeneous, ratiometric, good for protein-ligand binding. | Lower signal window, sensitive to light scattering from aggregates. |
| TR-FRET (e.g., HTRF®) | Combines Time-Resolved Fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[10][14] A long-lifetime lanthanide donor excites a nearby acceptor only when a binding event occurs.[14] | Homogeneous, no-wash format.[11] TRF effectively minimizes compound autofluorescence.[14] Ratiometric detection enhances robustness.[11] | Requires specific labeling of interacting partners; potential for steric hindrance. |
| AlphaScreen®/AlphaLISA® | Bead-based chemiluminescent proximity assay.[12] Excitation of a Donor bead generates singlet oxygen, which diffuses to an Acceptor bead in close proximity (~200 nm), triggering a cascade of chemiluminescence.[17] | Highly sensitive, amplified signal; versatile for many target classes including protein-protein interactions.[12][18] | Sensitive to light and oxygen; some compounds can interfere with the singlet oxygen chemistry. |
| Luminescence (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction using a luciferase/luciferin system. | High sensitivity, broad dynamic range, physiologically relevant ATP concentrations can be used. | Susceptible to compounds that inhibit luciferase; provides an indirect measure of kinase activity. |
| Cell-Based Reporter Assays | Measures the activity of a signaling pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase, GFP). | High physiological relevance, evaluates downstream functional consequences. | Complex biology can lead to off-target hits; cytotoxicity can produce false positives.[4] |
Section 2: Experimental Workflows & Protocols
This section provides detailed protocols for two common HTS assay formats: a biochemical TR-FRET assay for a protein kinase target and a cell-based reporter assay for a transcription factor pathway.
HTS Workflow Overview
A successful HTS campaign follows a multi-stage process, from initial assay development to hit confirmation. This workflow ensures that resources are focused on the most promising compounds.
Caption: Generalized workflow for a high-throughput screening (HTS) campaign.
Protocol 1: TR-FRET Biochemical Assay for a Pyrrole-Targeted Kinase
This protocol describes a generic, homogeneous TR-FRET assay to identify inhibitors of a protein kinase. The principle relies on a biotinylated substrate peptide and a phospho-specific antibody labeled with compatible FRET pairs (e.g., a Europium donor and an APC acceptor).
2.2.1 Principle of the Kinase TR-FRET Assay
Caption: TR-FRET assay principle for kinase inhibitor screening.
2.2.2 Materials & Reagents
-
Assay Plate: Low-volume, 384-well white microplate (e.g., Greiner Bio-One #784075).
-
Kinase: Recombinant purified target kinase.
-
Substrate: Biotinylated peptide substrate.
-
Antibody: Phospho-specific antibody conjugated to Europium (Eu) cryptate (Donor).
-
Detection Reagent: Streptavidin conjugated to an appropriate acceptor, e.g., XL665 or d2 (Acceptor).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA, 0.01% Tween-20. Expertise Note: The inclusion of BSA and Tween-20 is critical to prevent non-specific binding of compounds and reagents to plate surfaces and to maintain protein stability.
-
Stop/Detection Buffer: Assay Buffer containing EDTA (e.g., 50 mM) to chelate Mg²⁺ and stop the kinase reaction, plus the detection reagents.
-
Controls:
-
Positive Control (High FRET): DMSO vehicle (no inhibition).
-
Negative Control (Low FRET): A known, potent inhibitor of the target kinase or no enzyme.
-
-
Pyrrole Compound Library: Compounds dissolved in 100% DMSO.
2.2.3 Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, dispense 50 nL of each pyrrole compound from the library stock plate into the 384-well assay plate. Dispense 50 nL of DMSO into control wells.
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in cold Assay Buffer. Add 5 µL of this mix to each well of the assay plate. The final concentration should be determined during assay development (e.g., 1-5 nM kinase, 100 nM substrate).
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Centrifuge briefly (1 min at 1000 x g) to bring all components to the bottom of the wells. Incubate for 15 minutes at room temperature. Causality Note: This pre-incubation step allows the test compounds to bind to the kinase before the reaction is initiated, which is important for identifying inhibitors with various binding kinetics.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to ATP-competitive inhibitors.[19]
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during development to ensure the reaction is within the linear range.
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-Ab and SA-Acceptor reagents to each well.
-
Detection Incubation: Incubate the plate for 60 minutes to 2 hours at room temperature, protected from light, to allow for antibody binding and signal equilibration.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader (e.g., PerkinElmer EnVision®, BMG PHERAstar®).[14]
-
Excitation: 320 or 340 nm.
-
Emission: Read at two wavelengths: Donor (e.g., 615-620 nm) and Acceptor (e.g., 665 nm).
-
Timing: Incorporate a time delay (e.g., 60 µs) before a measurement window (e.g., 400 µs) to reduce background fluorescence.[14]
-
2.2.4 Data Analysis and Quality Control
-
Calculate the HTRF Ratio:
-
Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
-
Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[20][21] It measures the separation between the positive and negative control signal distributions.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | The assay is robust and reliable for screening.[23] |
| 0 to 0.5 | Marginal | The assay may be used, but caution is needed; optimization is recommended.[20] |
| < 0 | Unsuitable | The assay is not suitable for screening.[20] |
Protocol 2: Cell-Based Luciferase Reporter Assay
This protocol is designed to identify pyrrole derivatives that modulate a specific signaling pathway (e.g., NF-κB, AP-1) by measuring the expression of a luciferase reporter gene.
2.3.1 Materials & Reagents
-
Cell Line: A stable cell line expressing the luciferase gene under the control of a pathway-specific response element.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics. Expertise Note: For assays sensitive to autofluorescence, consider using a phenol red-free medium formulation.[24]
-
Assay Plates: 384-well, white, clear-bottom, cell-culture treated plates.
-
Stimulant: A known activator of the signaling pathway (e.g., TNFα for NF-κB).
-
Luciferase Detection Reagent: A commercial "add-and-read" luciferase substrate kit (e.g., Promega Bright-Glo™).
-
Cytotoxicity Reagent: A reagent to measure cell viability in parallel (e.g., Promega CellTiter-Glo®). Trustworthiness Note: Running a parallel cytotoxicity assay is essential to eliminate false positives that act by simply killing the cells, rather than specific pathway modulation.
2.3.2 Step-by-Step Protocol
-
Cell Seeding: Suspend cells in culture medium and dispense 40 µL into each well of the 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.
-
Compound Addition: Add 50 nL of pyrrole compounds or DMSO controls to the appropriate wells.
-
Pre-incubation: Incubate with compounds for 1 hour at 37°C, 5% CO₂.
-
Pathway Stimulation: Add 10 µL of 5X stimulant solution (or medium for unstimulated controls) to each well.
-
Reporter Gene Expression: Incubate for an additional 6-8 hours (or an optimized time for maximal reporter expression) at 37°C, 5% CO₂.
-
Signal Detection:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes on a plate shaker to ensure cell lysis and stabilize the luminescent signal.
-
-
Plate Reading: Read the luminescence on a microplate reader.
2.3.3 Data Analysis
-
Data is typically normalized to the DMSO-treated, stimulated controls (0% inhibition) and the unstimulated controls (100% inhibition).
-
Hits are selected based on a statistical cutoff (e.g., >3 standard deviations from the mean of the DMSO controls).
-
All initial hits must be cross-referenced with the results from a parallel cytotoxicity assay to filter out non-specific, toxic compounds.
Section 3: Troubleshooting & Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (Low Z') | - Inconsistent liquid handling.- Cell clumping or uneven plating.- Reagent instability. | - Verify dispenser performance.- Ensure single-cell suspension before plating.- Use freshly prepared reagents; check stability of ATP and kinase. |
| False Positives in Fluorescence Assays | - Autofluorescent pyrrole compounds.- Compound precipitation causing light scatter. | - Implement a counterscreen by reading plates before adding FRET donor/acceptor.- Use TR-FRET or AlphaScreen to minimize interference.[14]- Check compound solubility in assay buffer. |
| Weak or No Signal | - Inactive enzyme/reagents.- Incorrect antibody pair or concentration.- Insufficient incubation time. | - Validate reagent activity with controls.- Titrate antibodies and other key reagents.[25][26]- Optimize incubation times for both the enzymatic reaction and signal detection. |
| "False Negative" Hits in Cell-Based Assays | - Poor compound permeability.- Compound efflux by cellular transporters.- Compound instability in medium. | - Assess compound permeability using computational or experimental models (e.g., PAMPA).- Use cell lines with known transporter expression profiles.- Analyze compound stability via LC-MS over the assay duration. |
Conclusion
The pyrrole scaffold remains a highly productive starting point for the discovery of new medicines. The successful identification of novel, potent, and selective modulators of biological targets from pyrrole-based libraries is critically dependent on the design and execution of robust, high-throughput screening assays. By carefully selecting the assay technology to match the target class, proactively addressing potential compound interference, and adhering to rigorous standards of quality control and data analysis, researchers can significantly enhance the probability of success in their drug discovery campaigns. The protocols and insights provided in this guide serve as a foundational framework for building and executing effective HTS strategies targeting this important class of molecules.
References
- Revvity. HTRF Principle.
- BMG Labtech. (2020-06-16).
- Degorce, F., et al. (2009-05-28).
- Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
- An, W. F., & Tolliday, N. (n.d.). Cell-Based Assays for High-Throughput Screening.
- The Scientist. (2026-01-22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening.
- Pharmaron. High-Throughput Screening Service.
- Reaction Biology. Kinase Screening Assay Services.
- Kii, I., et al. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Merck Millipore. HTRF® Enzyme Assays. Life Science Research.
- de Souza, A. C. B., et al. (n.d.).
- ResearchGate. (2024-07-10). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- On HTS. (2023-12-12). Z-factor.
- Dahlin, J. L., et al. (2020-08-04). Z' Does Not Need to Be > 0.5. PMC - NIH.
- Macarron, R., et al. (2020-05-20). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Eurofins DiscoverX. (2026-01-20).
- Gesto, D., et al. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
- Lloyd, M. (2023-03-30). Assay performance and the Z'-factor in HTS. Drug Target Review.
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- Reddy, L. V. R., et al. (n.d.).
- Gulea, M., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
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- Vlase, L., et al. (n.d.).
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- Bhardwaj, V., et al. (2015-01-23).
- St John's Laboratory Ltd. (2020-11-12). Immunofluorescence Troubleshooting.
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Application Note: Structural Elucidation of 1-Isopropyl-1H-pyrrole-2-carbonitrile using NMR Spectroscopy
Abstract
This comprehensive technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural characterization of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a substituted N-heterocyclic compound of interest in medicinal chemistry and materials science. This document provides field-proven, step-by-step protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The causality behind experimental choices, such as solvent selection and NMR parameter optimization, is thoroughly explained. Predicted ¹H and ¹³C chemical shifts, along with expected coupling constants, are presented and rationalized based on the electronic effects of the N-isopropyl and C2-nitrile substituents. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR techniques for the unambiguous structural verification of novel pyrrole derivatives.
Introduction: The Structural Challenge and the NMR Solution
Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1] The precise substitution pattern on the pyrrole ring is critical to its function, necessitating unambiguous structural confirmation. 1-Isopropyl-1H-pyrrole-2-carbonitrile presents a unique analytical challenge due to the combined electronic influences of an electron-donating alkyl group at the N1 position and a strongly electron-withdrawing nitrile group at the C2 position. This substitution pattern significantly modulates the electron density within the aromatic ring, leading to a complex and informative NMR spectrum.
High-resolution NMR spectroscopy is the definitive technique for elucidating the molecular structure of such compounds in solution. Through a systematic application of 1D and 2D NMR experiments, we can map the complete proton and carbon framework and confirm the connectivity of all atoms within the molecule. This application note serves as a practical guide to achieving this characterization with scientific rigor.
Predicted NMR Spectral Data
In the absence of previously published experimental data for 1-Isopropyl-1H-pyrrole-2-carbonitrile, the following ¹H and ¹³C NMR data are predicted based on established substituent chemical shift (SCS) effects in pyrrole systems and related heterocyclic compounds.[2] The N-isopropyl group is expected to be electron-donating, shielding the ring protons, while the C2-carbonitrile group is strongly electron-withdrawing, deshielding adjacent nuclei.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | ~6.8 - 7.0 | t | J4,5 ≈ 3.0, J3,5 ≈ 1.8 | Deshielded by proximity to the nitrogen and the nitrile group's anisotropic effect. |
| H-3 | ~6.6 - 6.8 | dd | J3,4 ≈ 4.0, J3,5 ≈ 1.8 | Shielded relative to H-5 due to distance from the nitrile group. |
| H-4 | ~6.1 - 6.3 | t | J3,4 ≈ 4.0, J4,5 ≈ 3.0 | Typically the most shielded proton in 1,2-disubstituted pyrroles. |
| CH (isopropyl) | ~4.8 - 5.2 | sept | JCH,CH₃ = 7.0 | Deshielded due to attachment to the electronegative nitrogen atom. |
| CH₃ (isopropyl) | ~1.4 - 1.6 | d | JCH,CH₃ = 7.0 | Typical chemical shift for isopropyl methyl groups. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-5 | ~125 - 128 | Deshielded by the adjacent nitrogen atom. |
| C-3 | ~115 - 118 | Influenced by both the N-isopropyl and C2-nitrile groups. |
| C-4 | ~110 - 113 | Expected to be the most shielded ring carbon. |
| C-2 | ~100 - 105 | Strongly shielded due to direct attachment of the electron-withdrawing nitrile group. |
| CN (nitrile) | ~114 - 117 | Characteristic chemical shift for nitrile carbons.[3] |
| CH (isopropyl) | ~48 - 52 | Deshielded due to attachment to nitrogen. |
| CH₃ (isopropyl) | ~22 - 24 | Typical chemical shift for isopropyl methyl carbons. |
Experimental Protocols
The following sections provide detailed, self-validating protocols for the complete NMR analysis of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Sample Preparation: The Foundation of High-Quality Spectra
High-quality NMR data begins with meticulous sample preparation. The choice of solvent is critical, as it can influence the chemical shifts of the analyte.[4]
Protocol 1: Standard Sample Preparation
-
Analyte Purity: Ensure the sample of 1-Isopropyl-1H-pyrrole-2-carbonitrile is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solvating power for many organic molecules and its single residual solvent peak at δ ~7.26 ppm.
-
Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃. For referencing, ensure the solvent contains tetramethylsilane (TMS) at 0.03-0.05% v/v.
-
Transfer: Vortex the vial gently to ensure complete dissolution. Transfer the solution into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Causality Note: The concentration is chosen to provide a good signal-to-noise ratio in a reasonable acquisition time without causing significant line broadening due to aggregation.
Protocol 2: Preparation for Air-Sensitive Samples
If the compound is suspected to be air- or moisture-sensitive, a more rigorous preparation is required.
-
Drying: Dry the NMR tube and cap in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Inert Atmosphere: Weigh the sample in a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen).
-
Solvent Degassing: Use a deuterated solvent that has been degassed via several freeze-pump-thaw cycles.
-
Transfer: In the inert atmosphere, dissolve the sample in the degassed solvent and transfer to the NMR tube.
-
Sealing: Seal the NMR tube with a secure cap. For long-term storage or particularly sensitive samples, a flame-sealed tube or a J-Young valve NMR tube is recommended.
Causality Note: Oxygen is paramagnetic and can significantly broaden NMR signals, while moisture can introduce a large water peak and potentially react with the sample. An inert atmosphere and dry solvent mitigate these issues.
NMR Data Acquisition Workflow
The following workflow outlines the systematic acquisition of 1D and 2D NMR spectra on a standard 500 MHz NMR spectrometer.
Caption: Systematic workflow for NMR data acquisition and analysis.
Protocol 3: 1D ¹H NMR Acquisition
-
Instrument Setup: Insert the sample, lock on the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal homogeneity.
-
Standard Parameters:
-
Pulse Program: zg30 (or equivalent)
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 8-16
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Causality Note: A 30° pulse angle (zg30) and a relaxation delay of 2 seconds is a good compromise for obtaining quantitative data in a reasonable time for most small molecules. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
Protocol 4: 1D ¹³C{¹H} NMR Acquisition
-
Instrument Setup: Use the same lock and shim settings as the ¹H experiment.
-
Standard Parameters:
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Spectral Width (SW): ~240 ppm (centered around 120 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Causality Note: Proton decoupling is essential to simplify the ¹³C spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
Protocol 5: 2D ¹H-¹H COSY Acquisition
-
Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds.
-
Standard Parameters:
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width (SW): ~10 ppm in both dimensions
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
-
-
Processing: Apply a sine-squared window function in both dimensions, followed by 2D Fourier transformation. Symmetrize the spectrum if necessary.
Causality Note: The COSY experiment is crucial for establishing the connectivity of the pyrrole ring protons (H-3, H-4, H-5) and for confirming the coupling between the isopropyl methine (CH) and methyl (CH₃) protons.
Protocol 6: 2D ¹H-¹³C HSQC Acquisition
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Standard Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent with multiplicity editing)
-
Spectral Width (SW): ~10 ppm (F2, ¹H) and ~160 ppm (F1, ¹³C)
-
Number of Increments (F1): 256
-
Number of Scans (NS): 4-8 per increment
-
-
Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1) and perform 2D Fourier transformation.
Causality Note: The multiplicity-edited HSQC is highly efficient, providing CH/CH₃ signals with opposite phase to CH₂ signals, which aids in assignment. This experiment will definitively link each proton signal to its corresponding carbon signal.
Spectral Interpretation and Structural Verification
The final step is to integrate the information from all NMR experiments to build a cohesive structural assignment.
Caption: Logical flow for structure verification using NMR data.
-
¹H NMR Analysis:
-
Integration: Confirm the proton count for each signal (3H for each of H-3, H-4, H-5; 1H for isopropyl CH; 6H for isopropyl CH₃).
-
Multiplicity and Coupling: Analyze the splitting patterns. The pyrrole ring protons will form a coupled system. H-4 should be a triplet (or dd) coupled to H-3 and H-5. H-3 and H-5 will be doublets of doublets (or triplets if J-couplings are similar). The isopropyl group will show a characteristic septet (CH) and doublet (CH₃).
-
-
¹³C NMR Analysis:
-
Count the number of signals to confirm all unique carbons are observed (7 expected signals).
-
Note the chemical shifts to identify the nitrile carbon and the quaternary carbon C-2.
-
-
2D COSY Analysis:
-
Identify cross-peaks connecting H-3 to H-4 and H-4 to H-5, confirming their adjacency on the pyrrole ring.
-
Observe a strong cross-peak between the isopropyl CH septet and the CH₃ doublet.
-
-
2D HSQC Analysis:
-
Correlate each proton signal to its directly attached carbon. For example, the signal at ~6.1-6.3 ppm (H-4) will show a cross-peak to the carbon signal at ~110-113 ppm (C-4).
-
This experiment provides the final, unambiguous link between the proton and carbon skeletons.
-
Conclusion
By following the detailed protocols and interpretive logic outlined in this application note, researchers can confidently perform the complete structural elucidation of 1-Isopropyl-1H-pyrrole-2-carbonitrile. The systematic application of 1D and 2D NMR spectroscopy, grounded in a solid understanding of chemical principles, provides an irrefutable confirmation of the molecular structure. This workflow is broadly applicable to a wide range of substituted heterocyclic compounds, making it an invaluable tool in chemical research and development.
References
- This reference section would be populated with actual citations linked throughout the text if this were a real publication.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]
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- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
Topic: A Systematic Approach to the Crystallization of 1-Isopropyl-1H-pyrrole-2-carbonitrile
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to developing a robust crystallization method for the target compound 1-Isopropyl-1H-pyrrole-2-carbonitrile. As specific crystallization data for this molecule is not readily available, this guide emphasizes a systematic, first-principles approach. We will detail the foundational steps of solvent screening and solubility assessment, followed by comprehensive protocols for the most effective small-molecule crystallization techniques: slow evaporation, controlled cooling, vapor diffusion, and anti-solvent addition. The causality behind experimental choices is explained throughout, empowering the researcher to troubleshoot common issues such as oiling out or the formation of amorphous solid. This application note is designed to serve as a complete laboratory reference for obtaining high-quality crystalline material suitable for further analysis and development.
Compound Profile and Inferred Physicochemical Properties
To develop a crystallization strategy, we must first understand the physicochemical characteristics of 1-Isopropyl-1H-pyrrole-2-carbonitrile. While experimental data for this specific N-substituted derivative is scarce, we can infer its properties by analyzing the parent compound, pyrrole-2-carbonitrile, and considering the influence of the appended isopropyl group.
The isopropyl group is a small, non-polar, and sterically bulky aliphatic substituent. Its addition to the pyrrole nitrogen will predictably:
-
Increase Lipophilicity: The compound's affinity for non-polar (hydrocarbon) solvents will increase, while its solubility in polar protic solvents (like water) will decrease compared to the parent pyrrole.
-
Lower the Melting Point: The disruption of crystal lattice packing due to the bulky isopropyl group may lead to a lower melting point compared to the unsubstituted pyrrole-2-carbonitrile.
-
Impact Hydrogen Bonding: The N-H bond of the parent pyrrole, a hydrogen bond donor, is replaced. This eliminates a key intermolecular interaction, which will significantly alter solubility and crystal packing, likely favoring solvents that interact primarily through dipole-dipole or van der Waals forces.
The table below summarizes the known properties of the parent compound and the predicted properties of our target molecule.
| Property | Pyrrole-2-carbonitrile (Parent Compound) | 1-Isopropyl-1H-pyrrole-2-carbonitrile (Target - Predicted) | Rationale for Prediction |
| Molecular Weight | 92.10 g/mol | 134.18 g/mol | Addition of C₃H₇ group. |
| Appearance | Clear yellow to orange liquid[1][2] | Colorless to yellow liquid or low-melting solid | Alkylation should not significantly alter the chromophore. |
| Boiling Point | 92-94 °C / 2 mmHg[2] | Higher than parent compound | Increased molecular weight and van der Waals forces. |
| Solubility | Miscible with benzene, DCM, THF, DMF, acetonitrile[2] | High solubility in non-polar to moderately polar aprotic solvents (e.g., hexanes, toluene, ether, DCM, ethyl acetate). Lower solubility in polar protic solvents (e.g., alcohols, water). | Increased lipophilicity from the isopropyl group. |
| Hydrogen Bonding | 1 Donor, 1 Acceptor[1] | 0 Donors, 1 Acceptor (nitrile nitrogen) | N-H proton is replaced by the isopropyl group. |
The Crystallization Workflow: A Systematic Approach
Successful crystallization is a process of controlled supersaturation. The goal is to decrease the solubility of the compound in a solvent system at a rate that favors the slow, ordered arrangement of molecules into a crystal lattice rather than rapid, disordered precipitation. Our strategy is a multi-step workflow designed to efficiently identify optimal crystallization conditions.
Caption: Principle of vapor diffusion crystallization.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation barrier is too high. | Concentrate the solution further by slow evaporation; cool to a lower temperature; try scratching the inside of the vial with a glass rod to create nucleation sites; add a "seed" crystal if available. [3] |
| "Oiling Out" | Compound is too soluble; concentration is too high; cooling is too rapid; presence of impurities. | Dilute the solution slightly and retry; slow down the cooling or evaporation rate significantly; re-purify the starting material (e.g., by column chromatography). |
| Amorphous Powder | Nucleation rate is much faster than the crystal growth rate; solution was supersaturated too quickly. | Reduce the rate of supersaturation (slower cooling, slower evaporation, or slower anti-solvent addition); use a more viscous solvent system to slow diffusion. |
| Many Tiny Crystals | Too many nucleation sites; supersaturation occurred too rapidly. | Filter the solution before setting up the crystallization to remove dust/particulates; decrease the rate of cooling/evaporation. The goal is fewer nucleation sites for larger crystals. [3] |
References
-
LookChem. PYRROLE-2-CARBONITRILE|4513-94-4. [Link]
-
JoVE. Crystallization of Small Molecules. [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). A Guide for Crystallization of Small Molecules. University of Zurich. [Link]
-
PubChem. Pyrrole. National Center for Biotechnology Information. [Link]
- Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2891-2917. [Link]
- Google Patents. US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
-
Chemistry LibreTexts. Preparation of Nitriles. [Link]
-
Thao, P. T. B., & Liles, B. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section A, Foundations and advances, 72(Pt 6), 720–729. [Link]
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Application Notes and Protocols: Evaluating 1-Isopropyl-1H-pyrrole-2-carbonitrile in Antibacterial Drug Discovery
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrrole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibacterial drugs.[1] Pyrrole-containing compounds represent a promising area of research, with a diverse range of biological activities attributed to this heterocyclic scaffold.[2][3] Naturally occurring and synthetic pyrrole derivatives have demonstrated potential as antibacterial, antifungal, and anticancer agents.[2][4] The core pyrrole structure is present in several approved drugs, highlighting its therapeutic viability.[4] This document provides a comprehensive guide for researchers on the evaluation of a novel pyrrole derivative, 1-Isopropyl-1H-pyrrole-2-carbonitrile , as a potential antibacterial agent.
These application notes are designed to provide a logical, in-depth workflow, from the synthesis and characterization of the compound to a multi-faceted assessment of its antibacterial efficacy and preliminary safety profile. The protocols herein are based on established methodologies and are intended to ensure scientific rigor and reproducibility.
Section 1: Synthesis and Characterization of 1-Isopropyl-1H-pyrrole-2-carbonitrile
A robust and reproducible synthesis is the foundational step in the evaluation of any new chemical entity. The following protocol is adapted from established methods for the synthesis of N-substituted pyrrole-2-carbonitriles.
Synthesis Protocol
This synthesis is a modification of the Paal-Knorr pyrrole synthesis, followed by cyanation. A proposed synthetic route is outlined below.
Diagram: Synthesis Workflow
Caption: Proposed synthesis and characterization workflow for 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Step-by-Step Protocol:
-
Synthesis of 1-Isopropyl-1H-pyrrole:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and isopropylamine (1.2 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118°C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Isopropyl-1H-pyrrole.
-
-
Cyanation to 1-Isopropyl-1H-pyrrole-2-carbonitrile:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) to the cooled DMF, maintaining the temperature below 10°C.
-
To this Vilsmeier reagent, add the crude 1-Isopropyl-1H-pyrrole (1 equivalent) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-80°C for an additional 2-3 hours.
-
Cool the reaction mixture and quench by pouring it onto crushed ice.
-
Add a solution of hydroxylamine hydrochloride in aqueous sodium formate and heat the mixture to reflux for 1 hour to convert the intermediate aldehyde to the nitrile.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 1-Isopropyl-1H-pyrrole-2-carbonitrile.
-
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation | Resonances corresponding to the isopropyl group and the pyrrole ring protons and carbons. The nitrile carbon should also be observable in the ¹³C spectrum. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of C8H10N2. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak, indicating a purity of >95%. |
Section 2: Primary Antibacterial Screening
The initial evaluation of antibacterial activity is performed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Diagram: Antibacterial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])
-
1-Isopropyl-1H-pyrrole-2-carbonitrile stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the 1-Isopropyl-1H-pyrrole-2-carbonitrile stock solution in MHB to achieve a range of desired concentrations.
-
Include a positive control (serial dilution of a standard antibiotic), a negative control (MHB with bacterial inoculum and DMSO), and a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well should be uniform (e.g., 200 µL).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as an extension of the MIC assay to assess whether the compound is bacteriostatic or bactericidal.[7]
Protocol:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[7][8]
| Parameter | Gram-positive Bacteria | Gram-negative Bacteria | Positive Control |
| MIC (µg/mL) | To be determined | To be determined | Expected literature value |
| MBC (µg/mL) | To be determined | To be determined | Expected literature value |
| MBC/MIC Ratio | To be calculated | To be calculated | Expected literature value |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Section 3: Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its antibacterial effect is crucial for its development. Based on the known activities of other pyrrole derivatives, the following assays are recommended.
Cell Membrane Integrity Assay
This assay determines if the compound disrupts the bacterial cell membrane, leading to leakage of intracellular contents. Propidium iodide (PI) is a fluorescent dye that cannot penetrate intact cell membranes but can enter and stain the DNA of membrane-compromised cells.[9]
Protocol (Flow Cytometry):
-
Treat a mid-logarithmic phase bacterial culture with 1-Isopropyl-1H-pyrrole-2-carbonitrile at its MIC and 2x MIC for a defined period (e.g., 1-2 hours).
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and an untreated negative control.
-
Harvest the bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and add propidium iodide to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15-30 minutes.
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE-Texas Red). An increase in the PI-positive population indicates membrane damage.
DNA Gyrase Inhibition Assay
Some pyrrole-containing compounds are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.
Protocol (Gel-Based Supercoiling Assay):
-
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Set up reaction mixtures containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and the appropriate assay buffer.
-
Add varying concentrations of 1-Isopropyl-1H-pyrrole-2-carbonitrile to the reactions.
-
Include a positive control inhibitor (e.g., novobiocin or ciprofloxacin) and a no-inhibitor control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate forms.
Other Potential MoA Assays
-
Protein Synthesis Inhibition: An in vitro transcription/translation assay using an E. coli S30 extract can be employed. Inhibition is measured by the reduction in the synthesis of a reporter protein (e.g., luciferase or β-galactosidase).[10][11]
-
Reactive Oxygen Species (ROS) Generation: The production of ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[12][13] An increase in fluorescence upon treatment with the compound would indicate ROS-mediated killing.
Section 4: Preliminary Safety and Toxicity Assessment
A crucial aspect of drug discovery is ensuring that the compound is selective for bacterial cells over mammalian cells.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][14][15][16]
Protocol:
-
Seed a mammalian cell line (e.g., HEK293 or HeLa) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of 1-Isopropyl-1H-pyrrole-2-carbonitrile for 24-48 hours.
-
Include a positive control (e.g., doxorubicin) and an untreated control.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀).
| Parameter | Value |
| IC₅₀ on Mammalian Cells (µg/mL) | To be determined |
| Selectivity Index (SI = IC₅₀ / MIC) | To be calculated |
A higher Selectivity Index indicates a greater selectivity of the compound for bacteria over mammalian cells.
Conclusion
These application notes provide a comprehensive framework for the initial stages of antibacterial drug discovery using 1-Isopropyl-1H-pyrrole-2-carbonitrile as a lead compound. By following these detailed protocols, researchers can systematically evaluate its synthesis, antibacterial activity, mechanism of action, and preliminary safety profile. The data generated will be crucial in determining the potential of this and similar pyrrole derivatives as future therapeutic agents in the fight against bacterial infections.
References
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- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015).
- Jamal Abdul Nasser, A., Senthilkumar, P., & Arulkumaran, G. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218.
- Rusu, A., Oancea, O.-L., Tanase, C., Uncu, L., & Pavaloiu, R.-D. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873.
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
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MDPI. (n.d.). Novel Antibacterial Approaches and Therapeutic Strategies. Retrieved from [Link]
- Good, L., & Nielsen, P. E. (1998). Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. Proceedings of the National Academy of Sciences, 95(5), 2073–2076.
- Spizek, J., & Rezanka, T. (2017). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. The Journal of antibiotics, 70(5), 557–562.
- Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2012). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 56(2), 218-223.
- Patents, G. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
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MDPI. (n.d.). Techniques for Screening Translation Inhibitors. Retrieved from [Link]
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BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- National Institutes of Health. (2016). Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Bio-protocol, 6(23), e2052.
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Biocompare. (n.d.). Cellular ROS Assay Kit (Red) ab186027 from Abcam. Retrieved from [Link]
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Proceedings of the National Academy of Sciences. (1998). Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Discovery and development of new antibacterial drugs: learning from experience?. Journal of Antimicrobial Chemotherapy, 59(5), 817–823.
- National Institutes of Health. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS chemical biology, 7(8), 1379–1387.
- National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. International journal of molecular sciences, 25(4), 2269.
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Clinical & Laboratory Standards Institute. (n.d.). Resources. Retrieved from [Link]
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ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Discovery and Development of Novel Antibacterial Agents. Retrieved from [Link]
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Creative Biolabs. (n.d.). Protein Biosynthesis Inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
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ResearchGate. (n.d.). a Flow cytometry profiles of SYTO 9 and PI (propidium iodide)-stained.... Retrieved from [Link]
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ResearchGate. (n.d.). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). ab113851 DCFDA Cellular ROS Detection Assay Kit. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]
- National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 50779.
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Creative Biolabs. (n.d.). Antibacterial Drug Discovery. Retrieved from [Link]
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OZ Biosciences. (n.d.). ROS Detection Assay Kit - Cellular Assay Kit. Retrieved from [Link]
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Inorganic Chemistry. (2026). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Condition. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Retrieved from [Link]
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Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Abstract
This document provides a detailed guide for assessing the in vitro cytotoxicity of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a member of the pyrrole class of heterocyclic compounds. Pyrrole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential anticancer properties.[1][2] A thorough understanding of a compound's cytotoxic profile is fundamental for preclinical evaluation. This guide presents a multi-parametric approach using three distinct, well-established cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By combining these methods, researchers can obtain a comprehensive and mechanistic understanding of how 1-Isopropyl-1H-pyrrole-2-carbonitrile affects cell health.
Introduction: The Rationale for a Tripartite Cytotoxicity Assessment
Pyrrole-containing compounds are ubiquitous in nature and synthetic chemistry, forming the core of many bioactive molecules.[3] Their lipophilic character allows for potential passage across cell membranes, making them intriguing candidates for therapeutic development.[3] However, this same property necessitates rigorous safety and toxicity profiling.
Evaluating cytotoxicity is not a monolithic task; cell death can occur through various mechanisms, primarily necrosis (uncontrolled cell death leading to membrane rupture) and apoptosis (programmed, controlled cell death).[4][5] Relying on a single assay can provide a limited or even misleading picture. Therefore, we advocate for a tripartite strategy:
-
Metabolic Competence (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability.[6] It serves as a robust initial screen for cytotoxic effects.
-
Membrane Integrity (LDH Assay): This method measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, a classic indicator of plasma membrane damage and necrotic cell death.[4]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay detects the activation of effector caspases 3 and 7, which are central executioners of the apoptotic pathway.[7][8] A positive result here strongly suggests the compound induces programmed cell death.
By integrating data from these three assays, researchers can not only quantify the cytotoxic potency (e.g., as an IC50 value) of 1-Isopropyl-1H-pyrrole-2-carbonitrile but also gain critical insights into its primary mechanism of action.
Compound Information and Safety Precautions
Compound: 1-Isopropyl-1H-pyrrole-2-carbonitrile Structure: (A specific structure for this exact molecule is not broadly published, but it is a derivative of the pyrrole-2-carbonitrile core).
Handling and Safety: While specific toxicological data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is not widely available, data from the parent compound, pyrrole-2-carbonitrile, and the pyrrole class indicates potential hazards. These compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, respiratory, and serious eye irritation or damage.[9][10][11][12]
Mandatory Safety Precautions:
-
Always handle the compound in a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Avoid inhalation of vapors or dust.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12]
-
Consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[10]
General Experimental Design and Workflow
A successful cytotoxicity study relies on a well-planned experimental design. Key variables must be optimized and appropriate controls must be included to ensure data is valid and reproducible.
Workflow Overview
Caption: General workflow for cytotoxicity assessment.
Key Considerations:
-
Cell Line Selection: Choose cell lines relevant to the intended application (e.g., A549 lung cancer cells or PC3 prostate cancer cells for anticancer screening).[1]
-
Compound Solubilization: 1-Isopropyl-1H-pyrrole-2-carbonitrile is predicted to be lipophilic. Dimethyl sulfoxide (DMSO) is a common solvent. It is critical to prepare a high-concentration stock solution and ensure the final concentration of the vehicle (DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%).
-
Controls (Self-Validation):
-
Untreated Control: Cells incubated with culture medium only. Represents 100% viability.
-
Vehicle Control: Cells incubated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/membrane disruption). This confirms the assay is working correctly.
-
-
Dose-Response and Time Course: Test the compound over a range of concentrations (e.g., logarithmic serial dilutions) to determine the IC50 value (the concentration that inhibits 50% of the cell response). It may also be beneficial to perform the assay at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
Protocol 1: MTT Assay for Metabolic Viability
Principle: The MTT assay is a colorimetric method for assessing cell viability.[13] In live cells, mitochondrial dehydrogenases reduce the water-soluble, yellow tetrazolium salt (MTT) into insoluble, purple formazan crystals.[6][14] The amount of formazan produced is directly proportional to the number of metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
Caption: Principle of the MTT assay.
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C.[6]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[13]
-
Sterile, 96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of 1-Isopropyl-1H-pyrrole-2-carbonitrile in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[14][16]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[6]
Data Analysis:
-
Calculate the percentage of cell viability for each treatment:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
-
Where Abs_treated is the absorbance of treated cells, Abs_vehicle is the absorbance of vehicle control cells, and Abs_blank is the absorbance of wells with medium and MTT but no cells.
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: LDH Assay for Membrane Permeability
Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[17] When the plasma membrane is damaged, LDH is released into the surrounding culture medium.[4] The LDH assay quantitatively measures this released LDH activity. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which generates NADH. This NADH is then used in a coupled reaction to reduce a probe (e.g., a tetrazolium salt) into a colored formazan product, which is measured spectrophotometrically.[18]
Caption: Principle of the LDH cytotoxicity assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized and validated reagents).
-
Sterile, 96-well flat-bottom plates.
-
Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control.
-
Stop Solution (if required by the kit).
-
Microplate reader capable of measuring absorbance at ~490 nm.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional control wells:
-
Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to control wells containing untreated cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[17] Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] This is a kinetic assay, so incubation time may need optimization.
-
Measurement: If the kit includes a stop solution, add it to each well. Measure the absorbance at ~490 nm.[19]
Data Analysis:
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Compound_Abs - Vehicle_Abs) / (Max_LDH_Abs - Vehicle_Abs)] x 100
-
Where Compound_Abs is from treated wells, Vehicle_Abs is from vehicle control wells, and Max_LDH_Abs is from the maximum LDH release (lysed cells) control wells.
-
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value.
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle: Apoptosis is characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.[7] Caspases-3 and -7 are the primary executioner caspases. This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is the specific recognition motif for caspase-3 and -7.[20] In apoptotic cells, activated caspases cleave the substrate, releasing a reporter molecule (e.g., aminoluciferin or a fluorophore like Rhodamine 110) that generates a quantifiable light or fluorescent signal.[20][21]
Caption: Principle of the Caspase-3/7 assay.
Materials:
-
Commercially available Caspase-Glo® 3/7 (luminescent) or similar fluorescent assay kit.
-
White-walled, 96-well plates for luminescence or black-walled, clear-bottom plates for fluorescence.
-
Plate-reading luminometer or fluorescence microplate reader.
Step-by-Step Protocol (Add-Mix-Measure Format):
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using the appropriate plate type for your chosen assay (luminescent or fluorescent).
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.[20]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.[21]
Data Analysis:
-
Subtract the average background reading (from no-cell control wells) from all experimental readings.
-
Express data as Fold Change in activity compared to the vehicle control.
-
Fold Change = (Signal_treated / Signal_vehicle)
-
-
Plot Fold Change against the log of the compound concentration to visualize the dose-dependent activation of apoptosis.
Data Presentation and Interpretation
Summarizing the data from all three assays provides a powerful, integrated view of the compound's cytotoxic mechanism.
Table 1: Example Cytotoxicity Profile of 1-Isopropyl-1H-pyrrole-2-carbonitrile
| Assay | Endpoint Measured | Example IC50 / EC50 (µM) | Primary Mechanism Indicated |
| MTT | Metabolic Activity | 15.2 | General Cytotoxicity / Antiproliferation |
| LDH | Membrane Integrity | > 100 | Low Necrotic Potential |
| Caspase-3/7 | Apoptosis Execution | 18.5 (EC50 for activation) | Apoptosis Induction |
Interpretation of Example Data: The data in Table 1 suggests that 1-Isopropyl-1H-pyrrole-2-carbonitrile reduces cell viability primarily by inducing apoptosis rather than causing necrosis. The IC50 from the MTT assay (15.2 µM) aligns closely with the concentration required to activate caspases (18.5 µM). In contrast, the EC50 for LDH release is very high (>100 µM), indicating that the compound does not cause significant plasma membrane damage at concentrations that are otherwise lethal to the cells. This profile is characteristic of a compound that triggers programmed cell death.
References
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Demir, B., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
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Gulea, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Available at: [Link]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
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Al-Busaidi, I.J. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
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Ataman Kimya. PYRROLE. Available at: [Link]
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Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available at: [Link]
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Gînsar, O., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. Available at: [Link]
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Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
-
Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Luminex Corporation. Muse® Caspase-3/7 Kit. Available at: [Link]
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Al-Warhi, T., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]
-
Fung, H.Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. stemcell.com [stemcell.com]
- 9. fishersci.com [fishersci.com]
- 10. georganics.sk [georganics.sk]
- 11. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for the Study of Dipeptidyl Peptidase 9 (DPP9) Inhibition by Pyrrole-Based Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Targeting Dipeptidyl Peptidase 9
Dipeptidyl peptidase 9 (DPP9) is an intracellular serine protease that plays a critical role in various cellular processes, including inflammation, immune regulation, and cell death pathways.[1][2][3] As a post-proline cleaving enzyme, DPP9 removes dipeptides from the N-terminus of polypeptide chains.[3][4] Its activity has been implicated in the regulation of cytokine signaling and the activation of the NLRP1 and CARD8 inflammasomes, making it a compelling target for therapeutic intervention in a range of diseases, including certain cancers and inflammatory disorders.[1][4][5]
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[6][7][8] Its unique electronic and structural properties allow for diverse chemical modifications to achieve high potency and selectivity for specific biological targets.[7][9] This document provides a detailed guide for the characterization of pyrrole-based inhibitors of DPP9, using a representative compound, designated herein as Pyrrole-CN Inhibitor 1 , which embodies the characteristics of a potent and selective inhibitor as described in recent literature.[1][10]
Mechanism of Action: Covalent Inhibition of the DPP9 Catalytic Triad
DPP9, like other members of the S9 family of serine proteases, possesses a catalytic triad composed of serine, aspartate, and histidine residues in its active site. The nitrile group of many pyrrole-2-carbonitrile derivatives is a key pharmacophore that can act as an electrophile, forming a reversible or irreversible covalent bond with the catalytic serine residue of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from binding and cleaving its natural substrates.
The selectivity of pyrrole-based inhibitors for DPP9 over other dipeptidyl peptidases, such as DPP4 and DPP8, is a critical aspect of their therapeutic potential, as off-target inhibition can lead to undesirable side effects.[1][5][11] The N-isopropyl group and other substituents on the pyrrole ring of our representative inhibitor, Pyrrole-CN Inhibitor 1 , are designed to exploit subtle differences in the active site architecture between these closely related enzymes, thereby achieving high selectivity.[1]
Figure 1: Covalent inhibition of DPP9 by a pyrrole-carbonitrile inhibitor.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of Pyrrole-CN Inhibitor 1 as a DPP9 inhibitor. These assays are designed to determine the potency (IC50) and selectivity of the compound.
Protocol 1: Determination of IC50 for DPP9 Inhibition
This protocol describes a continuous kinetic assay to measure the half-maximal inhibitory concentration (IC50) of Pyrrole-CN Inhibitor 1 against recombinant human DPP9.
Materials:
-
Recombinant Human DPP9 (e.g., R&D Systems, Cat. No. 3179-SE)
-
DPP9 Substrate: Gly-Pro-AMC (e.g., Bachem, Cat. No. I-1225)
-
Pyrrole-CN Inhibitor 1 (or other test compounds)
-
Assay Buffer: 50 mM Tris, pH 7.5, 1 mg/mL BSA
-
DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Pyrrole-CN Inhibitor 1 in DMSO.
-
Prepare a 10 mM stock solution of the Gly-Pro-AMC substrate in DMSO.
-
Dilute the recombinant DPP9 to a working concentration of 2 µg/mL in Assay Buffer.
-
Prepare serial dilutions of Pyrrole-CN Inhibitor 1 in DMSO, followed by a 1:100 dilution in Assay Buffer to create a range of concentrations for the assay (e.g., from 100 µM to 1 pM). Include a DMSO-only control.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted Pyrrole-CN Inhibitor 1 or DMSO control.
-
Add 25 µL of the 2 µg/mL DPP9 solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 25 µL of a 400 µM solution of Gly-Pro-AMC in Assay Buffer to each well to initiate the enzymatic reaction. The final substrate concentration will be 100 µM.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for IC50 determination of a DPP9 inhibitor.
Protocol 2: Selectivity Profiling against DPP4 and DPP8
To assess the selectivity of Pyrrole-CN Inhibitor 1 , its inhibitory activity should be tested against other closely related dipeptidyl peptidases, such as DPP4 and DPP8.
Materials:
-
Recombinant Human DPP4 (e.g., Enzo Life Sciences, Cat. No. BML-SE540)
-
Recombinant Human DPP8 (e.g., R&D Systems, Cat. No. 3178-SE)
-
DPP4/DPP8 Substrate: Gly-Pro-AMC
-
Pyrrole-CN Inhibitor 1
-
Appropriate assay buffers for DPP4 and DPP8 (refer to manufacturer's recommendations)
-
DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting DPP9 with either DPP4 or DPP8.
-
Use the recommended assay buffer for each respective enzyme.
-
Determine the IC50 values for Pyrrole-CN Inhibitor 1 against DPP4 and DPP8.
Data Analysis and Interpretation:
The selectivity of Pyrrole-CN Inhibitor 1 can be expressed as a ratio of IC50 values. For example, the selectivity for DPP9 over DPP8 is calculated as:
Selectivity (DPP9/DPP8) = IC50 (DPP8) / IC50 (DPP9)
A higher ratio indicates greater selectivity for DPP9.
Quantitative Data Summary
The following table presents hypothetical but representative data for Pyrrole-CN Inhibitor 1 , based on values reported for highly selective DPP9 inhibitors in the literature.[1][10]
| Enzyme | IC50 (nM) | Selectivity over DPP9 |
| DPP9 | 3.4 | - |
| DPP8 | 600 | 176-fold |
| DPP4 | >10,000 | >2940-fold |
Troubleshooting and Considerations
-
Inhibitor Solubility: Ensure that the test compound is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer.
-
Enzyme Activity: Confirm the activity of the recombinant enzymes before initiating inhibitor screening.
-
Substrate Concentration: The substrate concentration should be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibition.
-
Assay Linearity: Ensure that the enzymatic reaction is in the linear range during the measurement period.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vitro characterization of novel pyrrole-based inhibitors of DPP9. By following these procedures, researchers can accurately determine the potency and selectivity of their compounds, which is a critical step in the drug discovery and development process for new therapeutics targeting DPP9-mediated pathologies.
References
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]
- Russo, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central, 15(10), 2349.
- McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1028-1039.
- Li, J., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 75, 473-485.
- Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central, 12(11), 2201.
- De Meester, I., et al. (2023). Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. Journal of Medicinal Chemistry, 66(18), 12717-12738.
-
ChemRxiv. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]
-
Research & Analysis International Journal of Multidisciplinary Research. (n.d.). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor. Retrieved from [Link]
- ACS Publications. (2023). Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. Journal of Medicinal Chemistry, 66(18), 12717-12738.
- PubMed Central. (2023). The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics. Cellular and Molecular Life Sciences, 80(5), 127.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
University of Antwerp. (n.d.). Dipeptidyl peptidase 9 (DPP9). Retrieved from [Link]
-
Wikipedia. (n.d.). DPP9. Retrieved from [Link]
Sources
- 1. Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 9 (DPP9) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 4. DPP9 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raijmr.com [raijmr.com]
- 9. 1-methyl-1H-pyrrole-2-carbonitrile | 34884-10-1 | Benchchem [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Abstract
This technical guide provides detailed protocols and expert insights for the chemical derivatization of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a versatile heterocyclic scaffold. The strategic location of the nitrile group and the N-isopropyl substituent allows for a diverse range of chemical transformations, both at the nitrile functionality and on the pyrrole ring itself. These transformations are fundamental in drug discovery and materials science, enabling the synthesis of novel carboxylic acids, primary amines, and C-C bond-coupled structures with significant potential for biological activity and advanced material properties.[1] This document outlines validated, step-by-step protocols for hydrolysis and reduction of the nitrile group, as well as Vilsmeier-Haack formylation and Suzuki cross-coupling on the pyrrole core. Each protocol is accompanied by a discussion of the underlying chemical principles, key reaction parameters, and characterization guidelines to ensure reproducible and reliable results for researchers and drug development professionals.
Introduction: The Versatility of the Pyrrole Scaffold
The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. 1-Isopropyl-1H-pyrrole-2-carbonitrile serves as a valuable starting material, offering three primary sites for chemical modification: the nitrogen atom, the nitrile group, and the C3, C4, and C5 positions of the heterocyclic ring. The derivatization of this molecule opens pathways to a wide array of functionalized compounds, including pyrrole-2-carboxylic acids and pyrrole-2-methanamines, which are key intermediates in organic synthesis.
This guide focuses on two principal categories of derivatization: transformations of the 2-carbonitrile group and electrophilic substitution on the pyrrole ring.
-
Nitrile Group Transformations: The carbon-nitrogen triple bond of the nitrile is a gateway to two highly valuable functional groups: carboxylic acids (via hydrolysis) and primary amines (via reduction).
-
Pyrrole Ring Functionalization: The electron-rich nature of the pyrrole ring facilitates electrophilic aromatic substitution, allowing for the introduction of new substituents that can modulate the molecule's steric and electronic properties.
The following sections provide robust and reproducible protocols for these key transformations.
Protocol I: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[2][3] This hydrolysis can be effectively achieved under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[2]
Mechanistic Rationale
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers and tautomerization yield an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[2][4]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation by water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed by the base to form a carboxylate salt and ammonia. A final acidification step is required to obtain the neutral carboxylic acid.[4]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol describes the conversion of 1-Isopropyl-1H-pyrrole-2-carbonitrile to 1-Isopropyl-1H-pyrrole-2-carboxylic acid using sulfuric acid.
| Reagent/Material | Grade | Supplier | Notes |
| 1-Isopropyl-1H-pyrrole-2-carbonitrile | ≥97% | Commercial | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | ACS Reagent | Corrosive |
| Deionized Water | High Purity | In-house | |
| Diethyl Ether (Et₂O) | Anhydrous | ACS Reagent | Flammable |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ACS Reagent | For neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Reagent | Drying agent |
| Round-bottom flask, Reflux condenser | - | Standard Glassware |
| Parameter | Value |
| Scale | 10 mmol |
| H₂SO₄ Concentration | 50% (v/v) in H₂O |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Workup | Basic quench, Extraction |
-
To a 100 mL round-bottom flask, add 1-Isopropyl-1H-pyrrole-2-carbonitrile (1.48 g, 10 mmol).
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (15 mL) to deionized water (15 mL) with cooling in an ice bath.
-
Add the cooled 50% H₂SO₄ solution to the round-bottom flask containing the starting material.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath to 100-110 °C.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until CO₂ evolution ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain pure 1-Isopropyl-1H-pyrrole-2-carboxylic acid.
Sources
Application Notes and Protocols: 1-Isopropyl-1H-pyrrole-2-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of a Functionalized Pyrrole Monomer
In the dynamic landscape of materials science, the quest for novel monomers that impart specific functionalities to polymers is relentless. 1-Isopropyl-1H-pyrrole-2-carbonitrile, a derivative of the well-known heterocyclic compound pyrrole, represents a promising yet largely unexplored building block for advanced materials. While the parent compound, pyrrole, is the cornerstone of intrinsically conductive polymers like polypyrrole, the introduction of an isopropyl group at the nitrogen (N-1) and a nitrile group at the C-2 position offers a unique combination of properties.[1] This document serves as a detailed guide to the potential applications of 1-Isopropyl-1H-pyrrole-2-carbonitrile in materials science, providing theoretical grounding, synthesis protocols, and prospective experimental workflows.
The strategic placement of the bulky isopropyl group is anticipated to influence the steric and electronic properties of the resulting polymer, potentially enhancing solubility and modifying the packing of polymer chains.[1] Simultaneously, the electron-withdrawing nitrile group can alter the electronic characteristics of the pyrrole ring, impacting the conductivity and environmental stability of the corresponding polymer.[2] Furthermore, the nitrile moiety presents a versatile chemical handle for post-polymerization modification, allowing for the covalent attachment of other functional molecules.
This guide will delve into the synthesis of this monomer, its potential for creating functionalized conductive polymers, and detailed protocols for its polymerization and characterization.
Physicochemical Properties and Rationale for Application
The unique structural features of 1-Isopropyl-1H-pyrrole-2-carbonitrile suggest its utility in several areas of materials science. A summary of its key properties and the rationale for its potential applications are presented below.
| Property | Feature | Implication in Materials Science |
| Solubility | The N-isopropyl group increases the steric bulk and introduces aliphatic character. | Enhanced solubility of the monomer and the resulting polymer in common organic solvents, facilitating solution-based processing and characterization.[1][3] |
| Electronic Properties | The electron-withdrawing nitrile group at the C-2 position modifies the electron density of the pyrrole ring. | Potential to tune the bandgap and conductivity of the resulting polymer. May enhance the stability of the oxidized (conductive) state. |
| Polymerizability | The pyrrole ring retains its ability to undergo oxidative polymerization at the C-2 and C-5 positions. | Can be used to synthesize functionalized polypyrrole derivatives through both chemical and electrochemical methods.[1] |
| Post-polymerization Functionality | The nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions. | Offers a reactive site for the covalent attachment of biomolecules, catalysts, or other functional moieties to the polymer backbone. |
Potential Applications in Materials Science
Based on its molecular architecture, 1-Isopropyl-1H-pyrrole-2-carbonitrile is a candidate for the development of a new generation of "smart" materials.
Soluble Conducting Polymers for Organic Electronics
One of the major limitations of pristine polypyrrole is its poor solubility, which hampers its processability.[1] The introduction of the N-isopropyl group is a well-established strategy to improve the solubility of polypyrroles.[1][3] This enhanced solubility would allow for the fabrication of thin films of poly(1-Isopropyl-1H-pyrrole-2-carbonitrile) via solution-based techniques like spin-coating or inkjet printing, which are crucial for the manufacturing of organic electronic devices such as organic field-effect transistors (OFETs) and sensors.
Functionalized Surfaces for Biomedical Applications
The nitrile group on the polymer backbone can serve as a versatile platform for further functionalization. For instance, it can be hydrolyzed to a carboxylic acid, which can then be used to covalently immobilize proteins, enzymes, or antibodies. This would enable the creation of biocompatible and conductive surfaces for applications in biosensors, drug delivery systems, and tissue engineering scaffolds.[4]
Advanced Coating Materials
The unique combination of conductivity and functionalizability makes polymers derived from 1-Isopropyl-1H-pyrrole-2-carbonitrile attractive for advanced coatings. These could include anti-static coatings, corrosion-resistant layers, and electrochromic materials where the color of the coating can be changed by applying an electrical potential.
Experimental Protocols
The following protocols provide a starting point for the synthesis and polymerization of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Protocol 1: Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
This protocol is adapted from general methods for the N-alkylation and cyanation of pyrroles.[5][6]
Materials:
-
1H-Pyrrole-2-carbonitrile
-
2-Bromopropane (Isopropyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 1H-pyrrole-2-carbonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Alkylation: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its deactivation and potential fire hazards.
-
Anhydrous Solvents: The use of anhydrous DMF is crucial as any water present will react with the sodium hydride.
-
Stepwise Addition at Low Temperature: The deprotonation of the pyrrole and the subsequent alkylation are exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature and prevent side reactions.
-
Quenching with NH₄Cl: Saturated NH₄Cl is a mild proton source that safely neutralizes the unreacted sodium hydride.
Protocol 2: Electropolymerization of 1-Isopropyl-1H-pyrrole-2-carbonitrile
This protocol describes a general method for the electrochemical polymerization of N-substituted pyrrole monomers to form a conductive polymer film on an electrode surface.[2][7]
Materials:
-
1-Isopropyl-1H-pyrrole-2-carbonitrile (monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Acetonitrile (anhydrous, electrochemical grade)
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile. Add the monomer, 1-Isopropyl-1H-pyrrole-2-carbonitrile, to a final concentration of 0.1 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Connect the electrodes to the potentiostat. Polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.
-
Potentiodynamic Method (Cyclic Voltammetry): Scan the potential between a suitable range (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. The growth of the polymer film will be indicated by an increase in the peak currents with each cycle.
-
-
Film Characterization: After polymerization, gently rinse the working electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The polymer-coated electrode is now ready for characterization (e.g., SEM, AFM, UV-Vis-NIR spectroscopy, and electrochemical characterization).
Self-Validating System:
The success of the electropolymerization can be visually confirmed by the appearance of a colored film on the working electrode. The electrochemical activity of the deposited film can be validated by running a cyclic voltammogram in a monomer-free electrolyte solution, which should show the characteristic redox peaks of the polymer.
Visualization of Key Processes
Synthesis Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 3. researchgate.net [researchgate.net]
- 4. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Isopropyl-1H-pyrrole-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile is a crucial step in the development of various pharmaceutical compounds. The most common and direct approach involves the N-alkylation of 1H-pyrrole-2-carbonitrile with an isopropyl halide. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of undesired C-alkylated byproducts, and purification difficulties. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry, to empower you to achieve optimal results in your synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted 1H-pyrrole-2-carbonitrile.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The acidity of the N-H proton in pyrrole-2-carbonitrile is increased due to the electron-withdrawing nature of the nitrile group. However, a sufficiently strong base is still required to generate the nucleophilic pyrrolide anion in a high enough concentration to drive the reaction forward. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using weaker bases like potassium carbonate (K₂CO₃), consider using a phase-transfer catalyst to enhance the reactivity of the pyrrolide anion.[1] |
| Poor Quality Alkylating Agent | Isopropyl halides, particularly isopropyl iodide, can degrade over time, releasing free iodine which can interfere with the reaction. Isopropyl bromide is generally more stable. | Use a freshly opened bottle of isopropyl bromide or iodide. If degradation is suspected, purify the alkylating agent by passing it through a short plug of basic alumina before use. |
| Low Reaction Temperature | While higher temperatures can sometimes lead to side reactions, an insufficient reaction temperature may result in a very slow reaction rate, leading to incomplete conversion within a practical timeframe. | Gradually increase the reaction temperature. For a typical reaction in DMF with NaH, a temperature range of 25-50°C is a good starting point. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. |
| Inadequate Solvent | The choice of solvent is critical for solvating the pyrrolide anion and the alkylating agent. Aprotic polar solvents are generally preferred. | Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base and promote the SN2 reaction. Ensure the solvent is dry, as water will quench the base and the pyrrolide anion. |
Problem 2: Formation of C-Alkylated Byproducts
Symptoms:
-
NMR or GC-MS analysis of the crude product shows the presence of isomers of the desired product.
-
Purification by column chromatography yields multiple fractions containing compounds with the same mass as the product.
Scientific Rationale:
The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen atom or the carbon atoms of the pyrrole ring. The regioselectivity of the alkylation is influenced by the nature of the cation, the solvent, and the alkylating agent, as explained by Hard and Soft Acid and Base (HSAB) theory.
-
Hard electrophiles (like the isopropyl cation in this case) tend to react with the harder nucleophilic center , which is the nitrogen atom.
-
Softer electrophiles would favor reaction at the softer carbon atoms of the pyrrole ring.
However, under certain conditions, C-alkylation can still occur.
Troubleshooting Workflow for C-Alkylation:
Caption: Troubleshooting workflow for minimizing C-alkylation.
Solutions to Minimize C-Alkylation:
| Strategy | Explanation | Implementation |
| Choice of Base and Cation | Larger, softer cations (like Cs⁺) tend to associate less tightly with the pyrrolide anion, making the nitrogen atom more accessible for alkylation. | Use cesium carbonate (Cs₂CO₃) as the base. While more expensive, it can significantly improve N-selectivity. |
| Solvent System | Polar aprotic solvents like DMF and DMSO can effectively solvate the cation, leading to a "freer" pyrrolide anion where the nitrogen is the more reactive site. | Ensure your reaction is conducted in anhydrous DMF or DMSO. |
| Phase-Transfer Catalysis (PTC) | A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the pyrrolide anion from a solid or aqueous phase to the organic phase where the alkylating agent is present. The large, soft cation of the PTC promotes N-alkylation.[1] | Add a catalytic amount (5-10 mol%) of tetrabutylammonium bromide (TBAB) or a similar phase-transfer catalyst to your reaction mixture, especially when using bases like K₂CO₃ or KOH. |
Problem 3: Difficult Purification
Symptoms:
-
The crude product is a dark, oily residue.
-
Column chromatography results in poor separation of the product from byproducts or starting material.
-
The isolated product is still impure after chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Polymerization of Pyrrole | Pyrrole and its derivatives can be sensitive to acidic conditions and can polymerize, leading to tarry byproducts. | Work up the reaction under neutral or slightly basic conditions. A wash with a dilute sodium bicarbonate solution can be beneficial. Avoid strong acids during the workup. |
| Incomplete Reaction | If the reaction has not gone to completion, the starting material (1H-pyrrole-2-carbonitrile) can be difficult to separate from the product due to their similar polarities. | Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. If necessary, extend the reaction time or adjust the conditions to drive the reaction to completion. |
| Inappropriate Chromatography Conditions | The choice of eluent system is critical for achieving good separation on a silica gel column. | Start with a non-polar eluent system, such as hexane/ethyl acetate, and gradually increase the polarity. A typical starting point would be 95:5 or 90:10 hexane/ethyl acetate. Use small-scale TLC trials to determine the optimal eluent system before performing a large-scale column. |
| Formation of Salts | If a strong base like NaH is used, residual base or salts formed during the workup can interfere with purification. | Quench the reaction carefully with a proton source (e.g., dropwise addition of water or a saturated ammonium chloride solution) before extraction. Ensure all salts are dissolved in the aqueous phase during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-isopropylation of 1H-pyrrole-2-carbonitrile?
For optimal results, sodium hydride (NaH) in anhydrous DMF is a highly effective and commonly used base. It provides a strong, non-nucleophilic base that cleanly deprotonates the pyrrole. Potassium tert-butoxide (t-BuOK) is also a good alternative. For milder conditions or when using phase-transfer catalysis, potassium carbonate (K₂CO₃) can be employed.
Q2: Can I use isopropyl alcohol as the alkylating agent?
Direct alkylation with isopropyl alcohol is generally not feasible under these conditions as the hydroxyl group is a poor leaving group. Isopropyl halides (bromide or iodide) are the preferred alkylating agents.
Q3: My reaction is very slow. How can I speed it up?
To increase the reaction rate, you can:
-
Gently heat the reaction mixture (e.g., to 40-50°C).
-
Ensure your reagents and solvent are anhydrous.
-
Use a more polar aprotic solvent like DMSO.
-
If using a weaker base, add a phase-transfer catalyst.
Q4: I see multiple spots on my TLC plate after the reaction. What could they be?
The multiple spots could be:
-
Unreacted 1H-pyrrole-2-carbonitrile.
-
The desired product, 1-Isopropyl-1H-pyrrole-2-carbonitrile.
-
C-alkylated isomers.
-
Di-isopropylated byproducts (if an excess of the alkylating agent and base were used).
It is recommended to use GC-MS to identify the components of your crude reaction mixture.
Q5: How can I confirm the structure of my product and identify any isomers?
¹H and ¹³C NMR spectroscopy are the primary methods for structure elucidation. For 1-Isopropyl-1H-pyrrole-2-carbonitrile, you should observe a characteristic septet and doublet for the isopropyl group in the ¹H NMR spectrum. The chemical shifts of the pyrrole ring protons will also be indicative of N-substitution. 2D NMR techniques like HMBC and HSQC can further confirm the connectivity and distinguish between N- and C-alkylated isomers.
Experimental Protocols
Protocol 1: N-Isopropylation using Sodium Hydride in DMF
This protocol is a robust starting point for achieving a high yield of the desired product.
Workflow Diagram:
Caption: Step-by-step workflow for N-isopropylation using NaH.
Materials:
-
1H-pyrrole-2-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Isopropyl bromide
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous DMF to the flask via a syringe. Cool the suspension to 0°C in an ice bath.
-
Dissolve 1H-pyrrole-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of 1H-pyrrole-2-carbonitrile dropwise to the stirred suspension of NaH in DMF at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add isopropyl bromide (1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent system).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to 0°C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Protocol 2: N-Isopropylation using Phase-Transfer Catalysis
This protocol offers a milder alternative to using sodium hydride and is often easier to handle on a larger scale.
Materials:
-
1H-pyrrole-2-carbonitrile
-
Potassium carbonate (K₂CO₃), finely powdered
-
Isopropyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile or Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a round-bottom flask, add 1H-pyrrole-2-carbonitrile (1.0 equivalent), finely powdered potassium carbonate (3.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add acetonitrile or dichloromethane as the solvent.
-
To the stirred suspension, add isopropyl bromide (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography as described in Protocol 1.
References
-
Wang, N.-C.; Teo, K.-E.; Anderson, H. J. Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Can. J. Chem.1977 , 55 (23), 4112–4116. [Link]
Sources
Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Introduction
Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Pyrrole derivatives are significant building blocks in medicinal chemistry and materials science.[1][2] However, their synthesis can present unique challenges, including side reactions that can impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile, which typically involves two key steps: N-alkylation of pyrrole followed by cyanation.
Issue 1: Low Yield or No Product in the N-Alkylation Step
Question: I am attempting to synthesize 1-isopropyl-1H-pyrrole by reacting pyrrole with 2-bromopropane, but I am observing a low yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the N-alkylation of pyrrole are a common issue. The pyrrolyl anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms.[3] Several factors can influence the regioselectivity of this reaction.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Competing C-Alkylation | The pyrrolyl anion can undergo alkylation at the C2 or C3 positions, leading to a mixture of products and reducing the yield of the desired N-alkylated product.[3][4] The choice of cation and solvent significantly influences the N/C alkylation ratio.[3][4] | Optimize Reaction Conditions: Employing a more ionic nitrogen-metal bond (e.g., with NaH or KH in a polar aprotic solvent like DMF) favors N-alkylation.[4] Phase transfer catalysis has also been shown to be effective for N-alkylation of pyrroles.[3] |
| Steric Hindrance | The isopropyl group is sterically bulkier than a methyl or ethyl group, which can slow down the rate of N-alkylation.[5] | Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture. |
| Base Incompatibility | The choice of base is crucial for the deprotonation of pyrrole. An inappropriate base may not be strong enough to generate the pyrrolyl anion efficiently. | Select a Suitable Base: Strong bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide are effective for deprotonating pyrrole. |
| Poor Quality Reagents | Impurities in pyrrole, the alkylating agent, or the solvent can lead to side reactions and lower yields. | Ensure Reagent Purity: Use freshly distilled pyrrole and high-purity 2-bromopropane and solvent. Ensure the solvent is anhydrous, as water will quench the pyrrolyl anion. |
Issue 2: Formation of Multiple Products in the Cyanation Step
Question: During the cyanation of 1-isopropyl-1H-pyrrole to form 1-isopropyl-1H-pyrrole-2-carbonitrile, I am observing the formation of multiple spots on my TLC plate, indicating a mixture of products. What are the likely side reactions, and how can I favor the formation of the desired 2-carbonitrile isomer?
Answer: The cyanation of N-substituted pyrroles can lead to a mixture of isomers, primarily the 2-cyano and 3-cyano derivatives. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack at multiple positions.[6]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Lack of Regioselectivity | Electrophilic substitution on the pyrrole ring can occur at both the C2 (alpha) and C3 (beta) positions. While the C2 position is generally more reactive, the steric bulk of the N-isopropyl group might influence the regioselectivity. | Choice of Cyanating Agent: Chlorosulfonyl isocyanate (CSI) is a common reagent for the cyanation of pyrroles and generally favors substitution at the 2-position.[7][8] The Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile is another route that can provide good regioselectivity for the 2-position.[9][10] |
| Reaction Conditions | Temperature and reaction time can affect the product distribution. | Control Reaction Temperature: Perform the cyanation at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Monitor the reaction closely by TLC to avoid over-reaction or decomposition. |
| Polysubstitution | If the reaction conditions are too harsh, dicyanation or other polysubstitution products may form. | Stoichiometric Control: Use a slight excess (e.g., 1.1 equivalents) of the cyanating agent to ensure complete conversion of the starting material without promoting polysubstitution. |
Issue 3: Product Decomposition and Darkening of the Reaction Mixture
Question: My reaction mixture turns dark brown or black during the synthesis, and I am isolating a low yield of a dark, impure product. What is causing this decomposition?
Answer: Pyrroles are known to be sensitive to acidic conditions and can be prone to oxidation and polymerization, especially when electron-rich.[4][11] This often manifests as a darkening of the reaction mixture.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Polymerization | Strong acids can protonate the pyrrole ring, leading to polymerization.[4] This is a common issue in reactions that generate acidic byproducts. | Use of a Non-Acidic Cyanation Method: Consider methods that do not generate strong acids. If an acid is generated, use a non-nucleophilic base to scavenge it. |
| Oxidation | The electron-rich pyrrole ring is susceptible to oxidation, which can be exacerbated by exposure to air, light, or certain reagents.[11] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Thermal Instability | Prolonged heating at high temperatures can lead to decomposition of the pyrrole ring. | Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating. |
| Impure Starting Materials | Impurities can act as catalysts for decomposition. | Purify Starting Materials: Ensure all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile?
A1: A common two-step synthesis is outlined below.
Step 1: Synthesis of 1-Isopropyl-1H-pyrrole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF, add freshly distilled pyrrole (1.0 eq.) dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 2-bromopropane (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile via Cyanation with Chlorosulfonyl Isocyanate (CSI)
-
Dissolve 1-isopropyl-1H-pyrrole (1.0 eq.) in an anhydrous solvent such as acetonitrile or toluene under an inert atmosphere.[7]
-
Cool the solution to 0 °C and add chlorosulfonyl isocyanate (1.05 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
To the reaction mixture, add a molar excess of N,N-dimethylformamide (DMF).[7]
-
Then, add a molar excess of an organic base, such as triethylamine or pyridine, which will result in the formation of a precipitate.[7]
-
Separate the precipitate by filtration.
-
Isolate the 1-isopropyl-1H-pyrrole-2-carbonitrile from the solution phase, often by distillation.[7][12]
Q2: How can I effectively purify the final product, 1-Isopropyl-1H-pyrrole-2-carbonitrile?
A2: Purification can typically be achieved through vacuum distillation or column chromatography. For distillation, it's important to use a system that can achieve a good vacuum to lower the boiling point and prevent thermal decomposition.[12] Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is also an effective method for removing impurities. It has been noted that treating crude pyrrole mixtures with an acid or an activated carboxylic acid derivative followed by distillation under reduced pressure can be an effective purification method.[13][14]
Q3: What analytical techniques are best for characterizing the product and monitoring reaction progress?
A3:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and identifying the presence of starting materials, products, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the purity of the product and identifying the molecular weight of the components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and confirming the identity of the desired product. The chemical shifts and coupling constants will be characteristic of the 1-isopropyl-1H-pyrrole-2-carbonitrile structure.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the nitrile functional group (C≡N stretch typically around 2220-2230 cm⁻¹).[1]
Visualizing Reaction Pathways
To better understand the synthetic process and potential side reactions, the following diagrams illustrate the key chemical transformations.
Main Synthetic Pathway
Caption: Desired synthetic route to 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Potential Side Reactions in N-Alkylation
Caption: Competing N- and C-alkylation of the pyrrolyl anion.
Potential Side Reactions in Cyanation
Caption: Isomeric byproducts and polymerization in the cyanation step.
References
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). A Simple and Efficient Synthesis of N-Substituted Pyrroles in Water. Synlett, 2009(14), 2245-2248. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). International Journal of Pharmaceutical Sciences and Research, 8(12), 453-460. [Link]
- Google Patents. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3. Retrieved from [Link]
-
PubMed. (n.d.). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
-
ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Problems encountered in the synthesis of 2-bromopyrrole? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]
-
Thieme. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]
-
IJPCBS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 12. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
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- 14. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Purification challenges of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support center for 1-Isopropyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. Pyrrole derivatives, while essential, are notoriously sensitive, and their purification requires a nuanced understanding of their chemical behavior. This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Critical Compound Properties & Stability Profile
A successful purification strategy begins with a thorough understanding of the target molecule's physical and chemical properties. 1-Isopropyl-1H-pyrrole-2-carbonitrile is an electron-rich aromatic heterocycle, making it susceptible to specific degradation pathways.
Pyrroles are known to be sensitive to air, light, and strong acids, which can induce polymerization or decomposition into dark, resinous materials. The N-isopropyl group provides some steric protection and alters the electronic properties compared to the parent pyrrole, but the fundamental sensitivities remain.
Table 1: Physicochemical Properties of 1-Isopropyl-1H-pyrrole-2-carbonitrile and Related Analogs
| Property | 1-Isopropyl-1H-pyrrole-2-carbonitrile | Pyrrole-2-carbonitrile (Parent Compound) | Notes & Implications for Purification |
| Molecular Formula | C₈H₁₀N₂ | C₅H₄N₂ | The isopropyl group adds significant non-polar character. |
| Molecular Weight | 134.18 g/mol | 92.10 g/mol | |
| Appearance | Expected: Colorless to light yellow liquid | Clear yellow to orange liquid[1] | Darkening indicates oxidation or polymerization.[2] |
| Boiling Point (BP) | Predicted: >100 °C at 2 mmHg | 92-94 °C at 2 mmHg[1] | The higher molecular weight suggests a higher BP, making vacuum distillation essential to prevent thermal decomposition. |
| Solubility | Miscible with most organic solvents (DCM, Ether, EtOAc, Hexanes) | Miscible with benzene, DCM, THF, DMF[1] | High solubility in non-polar solvents is ideal for normal-phase chromatography. Poorly soluble in water. |
| Stability | Air, light, and acid-sensitive | Air & Light Sensitive[1] | All purification steps should be conducted under an inert atmosphere (N₂ or Ar) and with protection from light where possible. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-Isopropyl-1H-pyrrole-2-carbonitrile in a practical, question-and-answer format.
Q1: My final product is a dark brown or black oil, even after chromatography. What's happening?
Answer: This is a classic sign of oxidation and/or acid-catalyzed polymerization. Pyrrole rings are electron-rich and highly susceptible to attack.
-
Causality:
-
Acidic Environment: Standard silica gel is acidic and can catalyze the polymerization of pyrroles on the column, resulting in dark, streaking bands and a colored final product.
-
Air/Light Exposure: Prolonged exposure to atmospheric oxygen and UV light generates radical species that initiate decomposition pathways.[2]
-
Trace Acid Contaminants: Residual acid from the synthesis (e.g., TFA, HCl) can co-elute or remain in the product, causing slow degradation upon storage.
-
-
Solutions:
-
Deactivate Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base. This neutralizes the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) system if your compound is sufficiently polar.
-
Work Under Inert Atmosphere: Purge all solvents with nitrogen or argon. Run the column under a positive pressure of inert gas. Collect fractions into vials pre-flushed with N₂/Ar.
-
Quench and Wash: Ensure your reaction workup effectively removes all acid catalysts. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is critical.
-
Q2: I see multiple spots on TLC with very similar Rf values that are difficult to separate. How can I improve resolution?
Answer: This issue often points to the presence of closely related isomers or byproducts from the synthesis.
-
Causality:
-
Isomeric Byproducts: Depending on the synthetic route, you may have small amounts of the isomeric 1-isopropyl-1H-pyrrole-3-carbonitrile. Electrophilic substitution reactions on N-substituted pyrroles can sometimes yield mixtures.[2]
-
Unreacted Starting Material: If the synthesis involves the cyanation of 1-isopropyl-1H-pyrrole, unreacted starting material may be present, which can have a similar polarity.
-
Hydrolysis: The nitrile group could be partially hydrolyzed to the corresponding amide or carboxylic acid, especially if the workup or purification conditions are harsh.
-
-
Solutions:
-
Optimize Mobile Phase: Switch to a solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane/Methanol or Toluene/Acetone. Small percentages of these solvents can significantly alter the separation.
-
Preparative HPLC: For high-purity material required in drug development, reverse-phase preparative HPLC is often the most effective method for separating tight-running isomers.
-
Consider Derivatization: In some analytical cases, derivatizing a small sample can help confirm the identity of impurities. This is not a purification method but an analytical tool.
-
Q3: My recovery from vacuum distillation is very low, and the distillation pot is full of black tar.
Answer: This indicates thermal decomposition at the distillation temperature. Even under vacuum, pyrroles can be sensitive to prolonged heating.
-
Causality:
-
High Temperature: The boiling point may be too high for the level of vacuum you are achieving, leading to thermal degradation.
-
Non-Volatile Basic Impurities: If the synthesis originates from a route that could produce basic, high-boiling impurities (e.g., certain amines or reduced pyrrolidines), these can catalyze decomposition in the distillation pot.[3]
-
Extended Heating Time: Slow distillation over many hours increases the likelihood of decomposition.
-
-
Solutions:
-
Acid Pre-treatment: A patented method for purifying crude pyrroles involves an acid wash before distillation.[3][4] By washing the crude material with a dilute mineral acid (e.g., 10-20% H₂SO₄), non-volatile basic impurities are protonated and form salts, which remain in the aqueous phase or as a non-volatile residue. The organic phase containing the desired pyrrole is then separated and distilled. This removes the catalysts for decomposition.
-
Improve Vacuum: Use a high-performance vacuum pump to lower the boiling point. A pressure below 1 mmHg is recommended.
-
Use Short-Path Distillation: A Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures, reducing the risk of decomposition.
-
Add an Antioxidant: Adding a small amount of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT) to the distillation pot can sometimes inhibit oxidative decomposition pathways.
-
Section 3: Recommended Purification Protocols
The following protocols provide detailed, step-by-step methodologies for common purification scenarios.
Protocol A: Deactivated Flash Column Chromatography
This is the preferred method for routine lab-scale purification.
-
Preparation of Deactivated Silica:
-
In a fume hood, measure the required amount of silica gel for your column.
-
Prepare your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Add triethylamine (Et₃N) to this solvent to a final concentration of 1% (v/v).
-
Create a slurry of the silica gel in this base-containing solvent and pack your column as usual.
-
-
Sample Loading:
-
Dissolve your crude 1-Isopropyl-1H-pyrrole-2-carbonitrile in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution & Collection:
-
Run the column under a positive pressure of nitrogen.
-
Monitor the elution using TLC. The product spot can be visualized with UV light (254 nm) and/or by staining with a p-anisaldehyde or potassium permanganate dip.
-
Collect fractions in clean vials that have been pre-flushed with nitrogen.
-
-
Solvent Removal (Quality Control):
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. Crucially, also co-evaporate with a higher-boiling non-polar solvent like toluene once or twice to azeotropically remove the residual triethylamine. Failure to do so will leave a basic residue that can interfere with subsequent reactions.
-
Place the resulting oil under high vacuum for at least one hour to remove all volatile traces.
-
Protocol B: Pre-Distillation Acid Wash and Vacuum Distillation
This method is highly effective for removing non-volatile basic impurities prior to distillation, preventing thermal decomposition.[3][4]
-
Dissolution: Dissolve the crude product in a water-immiscible solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude).
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M sulfuric acid (H₂SO₄) and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain and discard the lower aqueous layer, which now contains the protonated basic impurities.
-
Neutralization & Drying: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase via rotary evaporation.
-
Vacuum Distillation (Quality Control):
-
Transfer the concentrated oil to a distillation flask suitable for your apparatus (e.g., short-path).
-
Slowly apply a high vacuum (<1 mmHg).
-
Gently heat the flask in an oil bath. Collect the fraction that distills at the expected temperature range. The pure product should be a colorless to pale yellow liquid.
-
Confirm purity by GC-MS and/or ¹H NMR.
-
Section 4: Visualization of Workflows
A logical workflow is critical for successful purification. The diagrams below illustrate the decision-making process.
Caption: General purification workflow for 1-Isopropyl-1H-pyrrole-2-carbonitrile.
Caption: Decision tree for troubleshooting common purification issues.
Section 5: Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for purified 1-Isopropyl-1H-pyrrole-2-carbonitrile? Store the purified compound in an amber vial under an argon or nitrogen atmosphere at low temperature (<-20°C is recommended for long-term storage).[1] The combination of cold, dark, and inert conditions will significantly slow decomposition.
-
How can I quickly check the purity of my column fractions? Thin-Layer Chromatography (TLC) is the fastest method. Spot your fractions on a silica plate and elute with your mobile phase. Visualize under a UV lamp. For pyrroles, a potassium permanganate (KMnO₄) stain is very effective; the electron-rich pyrrole ring reacts quickly, showing up as a yellow/brown spot on a purple background.
-
My synthesis starts from 1-isopropylpyrrole. What side products should I look for? If you are performing an electrophilic cyanation (e.g., with chlorosulfonyl isocyanate followed by a quench[5]), the primary side product will likely be the 3-cyano isomer (1-isopropyl-1H-pyrrole-3-carbonitrile). The electrophilic substitution on the pyrrole ring generally favors the 2-position, but substitution at the 3-position can also occur.[2] These isomers can be very difficult to separate by standard flash chromatography.
-
Can I use recrystallization to purify this compound? As 1-Isopropyl-1H-pyrrole-2-carbonitrile is typically a liquid or low-melting solid, recrystallization is generally not a viable primary purification technique. However, if you have a solid batch that is only slightly impure, recrystallization from a non-polar solvent system (e.g., hexane with a small amount of ether) at low temperatures might be attempted.
References
-
Wikipedia. (n.d.). Pyrrole. Retrieved January 24, 2026, from [Link]
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved January 24, 2026, from [Link]
- Google Patents. (1996). US5502213A - Purification of crude pyrroles.
- Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
-
LookChem. (n.d.). PYRROLE-2-CARBONITRILE | 4513-94-4. Retrieved January 24, 2026, from [Link]
-
Alonso, F., et al. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates. National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Cerdeira, F. M., et al. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved January 24, 2026, from [Link]
- Google Patents. (2008). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
Sources
- 1. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
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- 4. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solubility of 1-Isopropyl-1H-pyrrole-2-carbonitrile for Enhanced Assay Performance
Welcome to the technical support center for 1-Isopropyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in various experimental assays. Poor solubility is a frequent hurdle in drug discovery and can lead to unreliable and misleading results.[1][2][3] This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reproducible performance of 1-Isopropyl-1H-pyrrole-2-carbonitrile in your critical experiments.
Understanding the Solubility Profile of 1-Isopropyl-1H-pyrrole-2-carbonitrile
While specific aqueous solubility data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is not extensively published, we can infer its likely behavior from its structural components and related molecules like pyrrole-2-carbonitrile. The pyrrole ring provides some aromatic character, while the isopropyl group and the carbonitrile moiety contribute to its overall lipophilicity. The predicted LogP value for the related compound pyrrole-2-carbonitrile is approximately 1.1, suggesting a preference for non-polar environments.[4][5] Compounds in this range often exhibit poor water solubility, a common challenge for over 40% of new chemical entities in pharmaceutical development.[1][3]
Key Physicochemical Characteristics (based on related compounds):
| Property | Inferred Characteristic | Implication for Assays |
| Polarity | Moderately non-polar | Likely poor solubility in aqueous buffers. |
| LogP | ~1.1 (for pyrrole-2-carbonitrile)[4][5] | Indicates a degree of lipophilicity. |
| Hydrogen Bonding | Potential for hydrogen bond acceptance (nitrile) and weak donation (pyrrole N-H) | May influence interactions with solvents. |
| Melting Point | 92°C (for pyrrole-2-carbonitrile)[4][5] | A relatively high melting point can sometimes correlate with lower solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 1-Isopropyl-1H-pyrrole-2-carbonitrile?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad dissolving power for a wide range of organic compounds.[6][7] Pyrrole-2-carbonitrile, a closely related structure, is miscible with dimethylformamide, another polar aprotic solvent, further suggesting DMSO's suitability.[8] It is advisable to prepare a high-concentration stock, typically 10 mM, which can then be diluted for your working solutions.[7][9]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?
This common phenomenon, often termed "crashing out," occurs when a compound that is stable in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[10] To prevent this, several strategies can be employed:
-
Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[10][11]
-
Optimize Final DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[6][11][12] However, this low concentration may not be sufficient to maintain the solubility of your compound. It is crucial to determine the highest tolerable DMSO concentration for your specific assay that keeps the compound dissolved.[10]
-
Direct Addition to Assay Media: Whenever possible, add the DMSO stock dilution directly to the final assay media, which often contains proteins or other components that can help stabilize the compound and prevent precipitation.[2]
Q3: Can I use other solvents besides DMSO?
Yes, depending on your assay. For non-cell-based assays, other organic solvents in which pyrrole-derivatives are soluble, such as ethanol, can be used.[13] However, for cell-based assays, the toxicity of the solvent is a primary concern. Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent used to dissolve the test compound.[11]
Q4: How can I increase the aqueous solubility of 1-Isopropyl-1H-pyrrole-2-carbonitrile in my assay?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:[1][3][14]
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents like polyethylene glycol (PEG) or propylene glycol can be considered.[14]
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. While the pyrrole nitrogen is very weakly acidic (pKa ~17.5 for pyrrole), this is unlikely to be useful in typical biological pH ranges.[15]
-
Use of Excipients:
-
Surfactants: For enzyme assays and other non-cell-based systems, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can aid in solubilization.[16]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[17] This is a viable strategy for both cell-based and non-cell-based assays.
-
Troubleshooting Guide: Compound Precipitation in Assays
Use this flowchart to diagnose and resolve solubility issues with 1-Isopropyl-1H-pyrrole-2-carbonitrile during your experiments.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of 1-Isopropyl-1H-pyrrole-2-carbonitrile powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes to ensure complete dissolution.[18]
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[7] Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Serial Dilution for Aqueous Assays
This protocol provides an example of preparing a 10 µM working solution with a final DMSO concentration of 0.1%.
Caption: Workflow for preparing a working solution via serial dilution.
-
Initial Dilution (in DMSO): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in pure DMSO.
-
First Aqueous Dilution: Prepare a 100 µM solution by diluting the 1 mM intermediate stock 1:10 into your final assay buffer. This solution will contain 10% DMSO.
-
Final Working Dilution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 into the final assay buffer. The final DMSO concentration in your assay will be 0.1%.
Note: Always prepare fresh working solutions for each experiment to ensure consistency and avoid issues with compound stability in aqueous solutions.
By understanding the physicochemical properties of 1-Isopropyl-1H-pyrrole-2-carbonitrile and employing these systematic troubleshooting and preparation strategies, you can significantly improve its solubility and the overall quality of your experimental data.
References
- Aragen Life Sciences. (2021, September 30).
-
LookChem. (n.d.). PYRROLE-2-CARBONITRILE|4513-94-4. Retrieved from [Link]
-
Wikipedia. (2024, November 26). Pyrrole. Retrieved from [Link]
-
Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Pyrrole-2-carbonitrile | CAS#:4513-94-4. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Li, P., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Inglese, J., et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. PMC - PubMed Central.
- BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Mohammed, A. N. (n.d.).
-
Various Authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]
- Yasgar, A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
- Various Authors. (2025, July 8). Formulation strategies for poorly soluble drugs.
-
Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
- MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Syngene International Ltd. (2024, June 26). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. YouTube. Retrieved from [Link]
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Various Authors. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- Various Authors. (2025, August 2).
- Al-Ghabeish, M., & Al-Akayleh, F. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- WuXi AppTec DMPK. (2024, March 15).
- Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Various Authors. (n.d.).
-
PubChem. (n.d.). Pyrrole | C4H5N | CID 8027. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Bioactivity of Pyrrole Compounds
Last Updated: January 24, 2026
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like Atorvastatin and Sunitinib.[1][2] Its versatile structure allows for extensive functionalization, making it a focal point in drug discovery programs targeting a wide array of diseases.[3][4] However, the journey from a promising hit to a viable drug candidate is often hampered by unexpectedly low or inconsistent bioactivity.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot the common causes of low bioactivity in pyrrole-containing compounds. As your virtual application scientist, I will walk you through a logical workflow, from fundamental compound verification to complex biological investigations, explaining the scientific rationale behind each step.
Section 1: Foundational Checks: Is Your Compound What You Think It Is?
Before investigating complex biological reasons for low activity, it is critical to confirm the fundamental properties of your test compound. An issue with purity, identity, or stability is the most common and easily correctable cause of irreproducible results.
Q1: My pyrrole compound showed promising activity in the initial screen, but it's not reproducible. What should I check first?
Answer: The first step is always to verify the identity, purity, and stability of the exact batch of compound used in the assay. Pyrrole rings, while aromatic, can be susceptible to degradation under certain conditions.[5]
-
Causality: An impure or degraded compound means the concentration of the active molecule is lower than calculated, leading to an apparent loss of potency. Degradants can also interfere with the assay or exhibit their own, often weaker, biological effects. Pyrroles can be sensitive to air, light, and acidic conditions, leading to polymerization or oxidation.[5]
-
Actionable Plan:
-
Verify Identity & Purity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Your LC-MS chromatogram should show a single major peak corresponding to the correct mass, ideally with >95% purity. NMR will confirm the precise chemical structure.
-
Assess Stability in DMSO Stock: Many researchers assume indefinite stability in DMSO. This is often not the case. Re-run an LC-MS analysis on your DMSO stock solution that has been stored under standard conditions (e.g., -20°C for several weeks). Compare this to a freshly prepared solution. Significant degradation can occur even in a frozen state.
-
Check for Handling-Related Degradation: Pyrroles can be unstable in the presence of air and light.[5] Ensure the compound is stored under an inert atmosphere (argon or nitrogen) and in amber vials.
-
Section 2: Physicochemical Barriers: Can Your Compound Reach Its Target?
If the compound's integrity is confirmed, the next logical step is to investigate its physicochemical properties. A compound cannot be active if it doesn't stay in solution and reach its molecular target in the assay.
Q2: I've confirmed my compound is pure and stable, but the bioactivity remains low and variable, especially at higher concentrations. What's the likely cause?
Answer: Poor aqueous solubility is a primary suspect. Many organic molecules, including functionalized pyrroles, have limited solubility in the aqueous buffers used for biological assays.[1][6] When the compound's concentration exceeds its solubility limit, it precipitates out of solution, leading to a lower effective concentration and unreliable data.
-
Causality: The concentration of the compound available to interact with the target is limited by its solubility, not by the amount you added. This creates a flat dose-response curve at concentrations above the solubility limit, masking the true potency. The N-H bond of the pyrrole ring can participate in hydrogen bonding, but the lone pair on the nitrogen is part of the aromatic system and less available for H-bonding with water, which can limit solubility compared to other heterocycles like pyridine.[6]
-
Actionable Plan:
-
Measure Kinetic Solubility: This is the most relevant measurement for screening assays where compounds are introduced from a DMSO stock. A nephelometric or light-scattering assay is a rapid, high-throughput method.[7] Alternatively, a shake-flask method followed by LC-MS analysis of the supernatant can provide a quantitative value.[8][9]
-
Visualize the Problem: Before running an assay, prepare a top concentration of your compound in the final assay buffer and visually inspect it against a light source for any haziness or precipitate after a short incubation.
-
Mitigation Strategies: If solubility is low (<10 µM), consider reformulating with solubilizing agents (e.g., cyclodextrins, Tween-80), but be aware these can interfere with some assays. The most robust solution is often medicinal chemistry-driven modification to improve solubility, such as adding polar functional groups.[10]
-
Troubleshooting Workflow for Initial Bioactivity Issues
This diagram outlines the initial decision-making process when encountering low or irreproducible bioactivity.
Caption: Initial troubleshooting decision tree.
Section 3: Assay Interference & Artifacts
If your compound is pure, stable, and soluble, the next possibility is that it is interfering with the assay technology itself, creating a false-negative or misleading result.
Q3: My compound is clean and soluble, but activity is still weak or absent. Could it be an assay artifact?
Answer: Yes, this is a strong possibility. Compounds can interfere with assays in numerous ways, and certain chemical motifs, sometimes found in pyrrole libraries, are flagged as Pan-Assay Interference Compounds (PAINS) .[11][12] PAINS are molecules that appear as hits in many different assays due to non-specific activity.[13] While often associated with false positives, the mechanisms can also mask true activity or create artifacts that appear as low activity.
-
Causality & Mechanisms:
-
Aggregation: At higher concentrations, some compounds form aggregates that can sequester the target protein or interfere with detection systems (e.g., light scattering in fluorescence assays).
-
Reactivity: Some pyrrole derivatives can be reactive, covalently modifying proteins non-specifically.
-
Redox Activity: Electron-rich pyrroles can participate in redox cycling, interfering with assays that use redox-sensitive reagents (e.g., MTT assays).
-
Fluorescence Interference: If your compound is fluorescent, it can interfere with fluorescence-based readouts (e.g., FRET, FP).
-
-
Actionable Plan:
-
Run PAINS Filters: Use computational tools (e.g., FAF-Drugs4, ZINC-PAINS remover) to check if your pyrrole scaffold contains known PAINS substructures. While not definitive, a positive hit is a red flag.[11]
-
Assay for Aggregation: Perform a detergent-based counter-screen. Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is restored or significantly changed, it suggests aggregation was the issue.
-
Use an Orthogonal Assay: Test the compound in a different assay that measures the same biological endpoint but uses a different detection technology. For example, if you see low activity in a fluorescence-based kinase assay, try a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based ATP depletion assay.
-
Section 4: Metabolic & Cellular Hurdles
When moving from biochemical assays to cell-based or in vivo models, a new set of challenges emerges. A compound potent against an isolated enzyme may show no activity in cells if it cannot reach its target or is rapidly metabolized.
Q4: My pyrrole derivative is potent in a biochemical assay but shows no activity in my cell-based model. What's going wrong?
Answer: This is a classic and critical juncture in drug discovery. The discrepancy points to issues with either cell permeability or metabolic instability . The compound may not be getting into the cell, or it's being rapidly broken down by cellular enzymes.
-
Causality:
-
Permeability: The cell membrane is a formidable barrier. If your compound is too polar or too large, it may not be able to passively diffuse into the cell to reach an intracellular target.
-
Metabolic Instability: Cells, particularly liver-derived cells (e.g., HepG2), are equipped with metabolic enzymes like Cytochrome P450s (CYPs). Pyrrole rings are known to be susceptible to metabolic oxidation, often at the carbons adjacent to the nitrogen, which can lead to pyrrolidinone formation or even ring-opening.[14][15] This biotransformation creates a new molecule, which is typically inactive.
-
-
Actionable Plan:
-
Assess Metabolic Stability: The standard initial test is an in vitro metabolic stability assay using liver microsomes or hepatocytes.[16][17] The compound is incubated with these systems, and its disappearance over time is monitored by LC-MS.[18] The output is typically given as a half-life (t½) or intrinsic clearance (CLint).[19] A short half-life (<30 minutes) indicates high metabolic liability.
-
Identify the Metabolites: If the compound is unstable, a metabolite identification study is crucial. By analyzing the samples from the stability assay with high-resolution mass spectrometry, you can determine the structure of the metabolites. This tells you where on the molecule the metabolism is occurring, providing a roadmap for chemical modification.[20] For example, if you see hydroxylation at a specific carbon on the pyrrole ring, you can try blocking that site with a fluorine atom.
-
Measure Cell Permeability: For passive diffusion, the PAMPA (Parallel Artificial Membrane Permeability Assay) is a good first screen. For a more biologically relevant measure that includes active transport, assays using cell monolayers like Caco-2 are the gold standard.
-
Data Summary: Interpreting Metabolic Stability Results
| Parameter | Low Stability | Moderate Stability | High Stability | Implication for Bioactivity |
| Microsomal t½ | < 15 min | 15 - 60 min | > 60 min | A short half-life means the compound is rapidly cleared, likely leading to low exposure and poor activity in cell-based assays and in vivo. |
| Intrinsic Clearance (CLint) | > 80 µL/min/mg | 20 - 80 µL/min/mg | < 20 µL/min/mg | High clearance predicts poor bioavailability and a short duration of action. |
Section 5: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, detailed protocols for the key suggested experiments are provided below.
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to assess the solubility of compounds prepared from DMSO stocks.[7]
-
Preparation:
-
Prepare a 10 mM stock solution of the pyrrole compound in 100% DMSO.
-
Prepare the aqueous assay buffer (e.g., PBS, pH 7.4).
-
Use a clear, 96-well or 384-well microplate.
-
-
Procedure:
-
Dispense 98 µL of assay buffer into each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well (this creates a 200 µM solution with 2% DMSO).
-
Perform a serial dilution across the plate.
-
Include buffer-only and buffer + 2% DMSO wells as negative controls.
-
-
Incubation & Measurement:
-
Seal the plate and shake for 1-2 hours at room temperature to allow equilibrium to be reached.[8]
-
Measure the light scattering at a wavelength between 500-700 nm using a plate-based nephelometer or a spectrophotometer capable of reading turbidity.
-
-
Analysis:
-
The solubility limit is the concentration at which the light scattering signal begins to rise significantly above the baseline of the DMSO control wells.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This protocol determines the rate at which a compound is metabolized by Phase I enzymes.[16][21]
-
Reagents:
-
Pooled liver microsomes (human, rat, etc.) at 20 mg/mL.
-
NADPH regenerating system (cofactor solution).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compound (1 µM final concentration).
-
Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Acetonitrile with an internal standard for protein precipitation.
-
-
Procedure:
-
Pre-warm microsomes, buffer, and cofactor solution to 37°C.
-
In a microcentrifuge tube, combine buffer and microsomes (final concentration 0.5 mg/mL).
-
Add the test compound and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH solution. This is your T=0 time point.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to 3 volumes of ice-cold acetonitrile with internal standard to stop the reaction.
-
-
Sample Analysis:
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) can then be calculated from the half-life and reaction conditions.
-
Metabolic Pathway Visualization for Pyrrole Rings
The following diagram illustrates the common metabolic fate of a substituted pyrrole ring via CYP450-mediated oxidation.
Caption: Common oxidative metabolism of pyrroles.
Section 6: Quick Reference FAQs
-
Q: Can the position of substituents on the pyrrole ring affect bioactivity?
-
A: Absolutely. The Structure-Activity Relationship (SAR) is key. Substituents dictate potency, selectivity, and physicochemical properties like solubility and metabolic stability.[1] For example, introducing electron-withdrawing groups can sometimes decrease bioactivity by altering the electron density of the aromatic system.[1]
-
-
Q: My compound is a salt form (e.g., HCl salt). Do I need to consider this?
-
A: Yes. Ensure you are using the correct molecular weight (of the salt form or free base) for all concentration calculations. Salt forms are often used to improve solubility and stability of the solid material, but the active species in solution is typically the free base.
-
-
Q: What is the ideal final DMSO concentration in an assay?
-
A: As low as possible, typically below 1%, and ideally below 0.5%. High concentrations of DMSO can affect protein conformation and cell viability, impacting the assay results. Always keep the final DMSO concentration consistent across all wells, including controls.
-
References
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? BIOSYNCE Blog. 5
-
ResearchGate. (n.d.). Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer. 10
-
MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
-
PMC - PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
-
RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
-
NIH. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
-
ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
-
PMC - NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
-
Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
-
ACS Publications. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
PubMed. (n.d.). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug.
-
MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
-
Chemistry Stack Exchange. (2022). Solubility of pyridine and pyrrole in water.
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
PMC - NIH. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
-
NIH. (n.d.). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol.
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
-
ResearchGate. (n.d.). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.
-
ResearchGate. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
-
PubMed. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
-
Wikipedia. (n.d.). Pyrrole.
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
-
BioIVT. (n.d.). Metabolic Stability Assay Services.
-
NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
-
University of Bristol. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion.
-
ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
-
BioDuro. (n.d.). ADME Solubility Assay.
-
ResearchGate. (n.d.). 59 questions with answers in PYRROLES | Science topic.
-
Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method.
-
WuXi AppTec. (n.d.). Metabolic Stability Assays.
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
-
BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents? BIOSYNCE Blog. 23
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- 23. biosynce.com [biosynce.com]
Technical Support Center: A Guide to Scaling the Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile. The transition from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our objective is to empower you to anticipate and overcome the common hurdles associated with scaling up this valuable heterocyclic compound.
Synthetic Strategy Overview
The most reliable and scalable synthetic route to 1-Isopropyl-1H-pyrrole-2-carbonitrile involves a two-step process. This strategy separates the N-alkylation and C-cyanation steps, allowing for greater control over regioselectivity and process parameters.
-
Step 1: N-Alkylation. Synthesis of 1-isopropyl-1H-pyrrole from pyrrole.
-
Step 2: Electrophilic Cyanation. Introduction of the nitrile group at the C-2 position of the N-substituted pyrrole.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 1-Isopropyl-1H-pyrrole (N-Alkylation)
This initial step involves the deprotonation of pyrrole to form the pyrrolyl anion, which then acts as a nucleophile to displace a halide from an isopropylating agent. The primary challenge here is controlling the regioselectivity of the alkylation (N- vs. C-alkylation).
Experimental Protocol: N-Alkylation
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Deprotonation: Add pyrrole (1.0 equivalent), dissolved in a small amount of anhydrous DMF, dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC or GC until the starting pyrrole is consumed.
-
Work-up: Cool the reaction mixture and carefully quench with water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by vacuum distillation to yield 1-isopropyl-1H-pyrrole as a clear liquid.
Troubleshooting & FAQs: N-Alkylation
Q1: My yield is low, and I'm seeing significant amounts of 2- and 3-isopropylpyrrole (C-alkylation). Why is this happening and how can I improve N-selectivity?
A1: This is a classic issue stemming from the ambident nature of the pyrrolyl anion. The site of alkylation (nitrogen vs. carbon) is highly dependent on the reaction conditions, as dictated by Hard and Soft Acid and Base (HSAB) theory.[2]
-
Causality: The pyrrolyl anion has two nucleophilic sites: the "harder" nitrogen atom and the "softer" carbon atoms (C2/C5). The lithium salt of pyrrole, for instance, has a more covalent character (a harder cation-anion interaction), which favors C-alkylation.[2] Conversely, using sodium or potassium salts in a polar aprotic solvent like DMF or DMSO creates a more "free" or "soft" anion, which preferentially reacts at the nitrogen.[3][4]
-
Solutions:
-
Choice of Base and Cation: Avoid strong, hard bases like butyllithium. Use sodium hydride (NaH) or potassium hydride (KH) to generate the sodium or potassium pyrrolide salt. These create a more ionic N-M bond, favoring N-alkylation.[3]
-
Solvent: Use polar aprotic solvents (DMF, DMSO) that effectively solvate the cation, leaving the nitrogen as the most accessible nucleophilic site.
-
Phase Transfer Catalysis (PTC): For larger scale, a PTC method using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) with aqueous NaOH can be a safer and highly N-selective alternative to metal hydrides.[2]
-
Q2: The reaction is very slow or stalls completely. What factors can I adjust?
A2: A sluggish reaction is often due to insufficient reactivity of the electrophile or poor reaction kinetics.
-
Causality: The reactivity of the alkylating agent follows the order I > Br > Cl for the leaving group. 2-Bromopropane is a good compromise of reactivity and cost, but if kinetics are slow, switching to 2-iodopropane will significantly increase the rate.
-
Solutions:
-
Alkylating Agent: Switch from 2-bromopropane to 2-iodopropane. Alternatively, a catalytic amount of sodium iodide (NaI) can be added to the reaction with 2-bromopropane to generate the more reactive iodo species in situ (Finkelstein reaction).
-
Temperature: Gently heating the reaction (e.g., to 50-60 °C) after the addition of the alkylating agent will increase the reaction rate. Monitor carefully to avoid side reactions.
-
Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of the alkylating agent is used.
-
Q3: During scale-up, I'm finding it difficult to manage the use of sodium hydride. Are there safer alternatives?
A3: Yes, handling large quantities of sodium hydride poses significant safety risks (flammability, reactivity with water).
-
Causality: NaH is a pyrophoric solid that reacts violently with protic solvents. Its dispersion in mineral oil complicates accurate measurement and can be difficult to handle on a large scale.
-
Solutions:
-
Potassium Carbonate (K₂CO₃): A weaker base like K₂CO₃ can be effective, especially with a more reactive alkylating agent like 2-iodopropane and a polar solvent like DMF or acetone at reflux. This is a much safer and more economical option for large-scale production.
-
Aqueous Base with PTC: As mentioned in A1, using a phase-transfer catalyst with a concentrated aqueous solution of NaOH or KOH is an excellent industrial method. It avoids flammable metal hydrides and anhydrous solvents.
-
Part 2: Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile (Cyanation)
This step involves an electrophilic substitution on the electron-rich 1-isopropyl-1H-pyrrole ring. A common and effective method is the reaction with chlorosulfonyl isocyanate (CSI), followed by treatment with DMF, which acts as a dehydrating agent to form the nitrile.[5][6]
Experimental Protocol: Cyanation
-
Inert Atmosphere & Cooling: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile or toluene and cool to 0-5 °C.
-
CSI Addition: Add chlorosulfonyl isocyanate (CSI, 1.05 equivalents) dropwise to the solvent, maintaining the low temperature.
-
Pyrrole Addition: Add a solution of 1-isopropyl-1H-pyrrole (1.0 equivalent) in the reaction solvent dropwise. A precipitate may form.
-
DMF Addition: After the addition is complete, add a molar excess of anhydrous DMF (at least 2.0 equivalents) to the reaction mixture.[5][6]
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC/GC).
-
Work-up: Cool the mixture and quench by slowly pouring it into a vigorously stirred mixture of ice and aqueous sodium bicarbonate or sodium hydroxide solution.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer, dry it, and concentrate it. The crude product is then purified by vacuum distillation or recrystallization.
Troubleshooting & FAQs: Cyanation
Caption: Troubleshooting workflow for the cyanation reaction.
Q1: The reaction with CSI is highly exothermic and difficult to control on a larger scale. How can I manage this?
A1: This is the most critical safety and process control challenge for this step. CSI reacts vigorously with the pyrrole and is also highly sensitive to moisture.
-
Causality: The reaction is a rapid electrophilic aromatic substitution, which is inherently exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[1]
-
Solutions:
-
Reverse Addition: Instead of adding the pyrrole to the CSI, consider adding the CSI solution slowly to the solution of 1-isopropyl-1H-pyrrole at 0 °C. This keeps the electrophile as the limiting reagent during the addition.
-
Jacketed Reactor: Use a jacketed reactor with a powerful cooling system to maintain a stable internal temperature.
-
Dilution: Increase the amount of solvent to help dissipate the heat generated.
-
Addition Rate: The rate of addition must be carefully controlled and tied to the cooling capacity of the reactor. A slow, steady addition is crucial.
-
Q2: I am getting a low yield and a lot of dark, tar-like material. What is the cause?
A2: Polymerization and side reactions are common with electron-rich heterocycles like pyrroles, especially under acidic conditions or at elevated temperatures.
-
Causality: The intermediate formed after the initial reaction with CSI is highly reactive. If the temperature is not controlled, or if acidic impurities are present, this intermediate can polymerize. CSI is also a strong dehydrating agent and can promote side reactions if not handled correctly.
-
Solutions:
-
Strict Temperature Control: Maintain the temperature below 5 °C during the addition of all reagents. Do not let the internal temperature rise significantly.
-
Reagent Quality: Use high-purity, freshly opened or distilled CSI. Old CSI can contain decomposition products that catalyze polymerization. Ensure all solvents are strictly anhydrous.
-
Inert Atmosphere: Meticulously maintain an inert (nitrogen or argon) atmosphere to prevent moisture from entering the reaction.
-
Q3: The work-up is messy, with emulsions forming during extraction. How can I improve the phase separation?
A3: The work-up involves quenching a reactive mixture and neutralizing acidic byproducts, which can lead to the formation of salts and interfacial material.
-
Causality: The quenching process generates salts and potentially polymeric byproducts that can act as emulsifiers. The choice of extraction solvent also plays a role.
-
Solutions:
-
Filtration: Before extraction, consider filtering the quenched mixture through a pad of Celite to remove any solid or tarry material.
-
Solvent Choice: Use a less polar solvent for extraction, such as toluene or methyl tert-butyl ether (MTBE), which are less prone to forming stable emulsions than ethyl acetate or dichloromethane.
-
Brine Wash: After the initial extraction, washing the combined organic layers with saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Part 3: Final Product Purification
Purification is key to meeting the specifications required by drug development professionals. The primary methods for 1-Isopropyl-1H-pyrrole-2-carbonitrile are vacuum distillation and/or recrystallization.
Q1: My final product has a persistent color. How can I obtain a colorless or off-white product?
A1: Color is typically due to small amounts of high-molecular-weight, conjugated impurities or degradation products.
-
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter through Celite and then remove the solvent. This is very effective at removing color bodies.
-
Fractional Vacuum Distillation: Careful distillation under high vacuum can separate the desired product from less volatile colored impurities.[7][8]
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is an excellent method for achieving high purity and good color.
-
Q2: What are the key parameters to control during vacuum distillation on a large scale?
A2: Efficient vacuum distillation is crucial for purity.
-
Causality: Pyrroles can be thermally sensitive. Prolonged exposure to high temperatures, even under vacuum, can cause decomposition.
-
Solutions:
-
Use a high-quality vacuum pump to achieve a low and stable pressure, which allows the product to distill at a lower temperature.
-
Use a distillation column with packing (e.g., Raschig rings or structured packing) to improve separation efficiency between the product and closely boiling impurities.
-
Keep the bottom temperature as low as possible to prevent degradation of the crude material.[7][8]
-
Summary of Key Process Parameters
| Step | Parameter | Lab Scale Recommendation | Scale-Up Consideration | Rationale |
| N-Alkylation | Base | NaH in DMF | K₂CO₃ in DMF or NaOH (aq) w/ PTC | Improved safety, cost, and handling at scale. |
| Temperature | 0 °C to 60 °C | 40 °C to 80 °C (monitor exotherm) | Balances reaction rate with side reaction control. | |
| Cyanation | Reagent Addition | Pyrrole to CSI | CSI to Pyrrole (Reverse Addition) | Better control over the initial exothermic reaction. |
| Temperature | 0-5 °C | 0-5 °C (use jacketed reactor) | Critical to prevent polymerization and side reactions. | |
| Solvent | Acetonitrile | Toluene | Higher boiling point, better for temperature control and extractions. | |
| Purification | Method | Simple Vacuum Distillation | Fractional Vacuum Distillation | Enhanced separation of impurities is necessary for higher purity specs. |
References
- Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
Ataman Kimya. PYRROLE. [Link]
-
Eindhoven University of Technology Research Portal. Fast scale-up using microreactors: Pyrrole synthesis from micro to production scale. [Link]
-
Wikipedia. Pyrrole. [Link]
- Google Patents. US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
PubMed Central (PMC). Recent Advancements in Pyrrole Synthesis. [Link]
-
National Institutes of Health (NIH). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. [Link]
-
CHB-401: Heterocyclic Compounds. Pyrrole. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
-
Radboud Repository. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. [Link]
- Google Patents.
-
Canadian Journal of Chemistry. Alkylation of the pyrrolyl ambident anion. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. [Link]
-
ResearchGate. 59 questions with answers in PYRROLES | Science topic. [Link]
- Google Patents.
-
PubMed Central (PMC). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides. [Link]
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 6. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 7. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Analysis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support center for the analytical refinement of 1-Isopropyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common analytical techniques used to characterize and quantify this compound.
Introduction to the Analyte
1-Isopropyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative. The presence of the polar nitrile group and the moderately non-polar isopropyl group on the pyrrole ring presents unique considerations for developing robust analytical methods. This guide will address potential challenges in Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of 1-Isopropyl-1H-pyrrole-2-carbonitrile?
A1: The primary challenges in HPLC analysis revolve around its moderate polarity. Peak tailing can occur due to interactions between the slightly basic pyrrole nitrogen and residual silanols on the stationary phase of C18 columns. Furthermore, finding an optimal mobile phase composition that provides adequate retention without excessive run times can be challenging. For highly polar molecules, sometimes specialized columns with polar-embedded phases are necessary to achieve good peak shape and retention.
Q2: I am observing poor peak shape in my GC-MS analysis. What could be the cause?
A2: Poor peak shape in GC-MS for this analyte can stem from several factors. Active sites in the GC inlet liner or the column itself can interact with the pyrrole nitrogen, leading to peak tailing. The thermal stability of the compound should also be considered; excessively high inlet or oven temperatures could lead to degradation. Finally, the choice of carrier gas flow rate can impact peak shape, with suboptimal flow leading to band broadening.
Q3: What is the expected mass spectral fragmentation pattern for 1-Isopropyl-1H-pyrrole-2-carbonitrile?
A3: Under electron ionization (EI) conditions in GC-MS, the fragmentation of N-alkylated pyrroles is predictable.[1] The molecular ion peak is expected to be observed. A prominent fragmentation pathway is the loss of the isopropyl group as a radical or through rearrangement. Cleavage of the pyrrole ring itself can also occur, leading to characteristic fragment ions.
Q4: Are there any special considerations for preparing samples of 1-Isopropyl-1H-pyrrole-2-carbonitrile for analysis?
A4: This compound is a liquid at room temperature and is miscible with common organic solvents like dichloromethane, tetrahydrofuran, and benzene.[2] For HPLC, ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion. For GC, a volatile solvent is preferred. Given that it is sensitive to air and light, samples should be stored in a cool, dark place and analyzed promptly after preparation.[2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary interactions with the stationary phase. | 1. Use a buffered mobile phase: A buffer at a pH between 3 and 6 can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions with the pyrrole nitrogen. 2. Employ an end-capped column: High-quality, end-capped C18 columns have fewer accessible silanol groups. 3. Consider a polar-embedded phase column: These columns are designed to provide good peak shape for moderately polar and basic compounds. |
| Poor Retention | The analyte is too polar for the mobile phase. | 1. Decrease the organic solvent percentage: Increasing the aqueous component of the mobile phase will increase retention on a reversed-phase column. 2. Switch to a more retentive stationary phase: A column with a higher carbon load or a different chemistry (e.g., phenyl-hexyl) may provide better retention. |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | 1. Run a blank gradient: This will help identify if the ghost peaks are from the mobile phase or the system. 2. Implement a robust needle wash protocol: Use a strong solvent in the autosampler wash to prevent carryover. 3. Ensure high-purity solvents: Use HPLC-grade solvents and freshly prepared mobile phases. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No Peak Detected | Analyte degradation or improper injection. | 1. Lower the injector temperature: Start with a lower inlet temperature (e.g., 200 °C) to prevent thermal degradation. 2. Check for leaks: A leak in the system can prevent the sample from reaching the detector. 3. Verify syringe performance: Ensure the syringe is functioning correctly and injecting the set volume. |
| Broad Peaks | Suboptimal flow rate or column overloading. | 1. Optimize the carrier gas flow rate: Determine the optimal linear velocity for your column dimensions to minimize band broadening. 2. Inject a more dilute sample: Overloading the column can lead to broad, asymmetric peaks. |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas flow. | 1. Ensure stable oven temperature control: Verify that the GC oven is maintaining the set temperature accurately. 2. Check for leaks in the gas lines: Leaks can cause fluctuations in the carrier gas flow rate. 3. Use a gas purifier: This will ensure a consistent quality of the carrier gas. |
Experimental Protocols
Hypothetical HPLC-UV Method
This protocol is a starting point and should be optimized for your specific instrumentation and analytical needs.
-
Instrumentation: Agilent 1100 Series HPLC with a Diode Array Detector or equivalent.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
Hypothetical GC-MS Method
This protocol is a starting point and should be optimized for your specific instrumentation and analytical needs.
-
Instrumentation: Agilent 7890B GC with a 5977A MSD or equivalent.[1]
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Interpretation
Predicted ¹H and ¹³C NMR Data
¹H NMR (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole H-5 | ~6.8 | Triplet | ~2.5 |
| Pyrrole H-4 | ~6.2 | Triplet | ~2.5 |
| Pyrrole H-3 | ~6.9 | Triplet | ~2.5 |
| Isopropyl-CH | ~4.5 | Septet | ~7.0 |
| Isopropyl-CH₃ | ~1.5 | Doublet | ~7.0 |
¹³C NMR (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrole C-2 | ~110 |
| Pyrrole C-5 | ~120 |
| Pyrrole C-3 | ~112 |
| Pyrrole C-4 | ~115 |
| Cyano (-CN) | ~118 |
| Isopropyl-CH | ~50 |
| Isopropyl-CH₃ | ~22 |
Predicted Mass Spectrum Fragmentation
Based on the fragmentation patterns of N-alkylated pyrroles, the following are predicted key fragments for 1-Isopropyl-1H-pyrrole-2-carbonitrile under EI-MS.[1][8][9][10]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 134 | [M]⁺ | Molecular Ion |
| 119 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 92 | [M - C₃H₆]⁺ | Loss of propene via rearrangement |
| 65 | [Pyrrole-CN]⁺ | Loss of the isopropyl group |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for GC-MS analysis of volatile compounds.
References
-
Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
-
Elsevier. (n.d.). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Retrieved from [Link]
- Google Patents. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
-
PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. Retrieved from [Link]
-
ScienceDirect. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern. Retrieved from [Link]
-
Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Retrieved from [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
LookChem. (n.d.). PYRROLE-2-CARBONITRILE. Retrieved from [Link]
-
PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
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- 8. Propose a fragmentation to account for each numbered peak in the ... | Study Prep in Pearson+ [pearson.com]
- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile
Introduction: Welcome to the technical support guide for 1-Isopropyl-1H-pyrrole-2-carbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents.[1][2] Achieving high regioselectivity during its synthesis is critical for ensuring product purity, maximizing yield, and simplifying downstream processing. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the common challenges encountered during the N-alkylation of the pyrrole-2-carbonitrile scaffold.
Section 1: The Core Challenge: Understanding N- vs. C-Alkylation
The primary obstacle in synthesizing 1-Isopropyl-1H-pyrrole-2-carbonitrile is controlling the site of alkylation. The starting material, 1H-pyrrole-2-carbonitrile, possesses an ambident anion upon deprotonation, meaning it can be attacked by electrophiles at either the nitrogen atom or the carbon atoms of the ring.
FAQ: Why is regioselectivity a major issue in the N-alkylation of pyrroles?
Answer: Upon deprotonation with a base, the pyrrole ring forms a pyrrolide anion. The negative charge is delocalized across the aromatic ring, creating multiple nucleophilic sites. While the nitrogen atom bears significant negative charge, electron density is also high at the carbon positions (primarily C2 and C3).[3][4] This delocalization means that an incoming electrophile, such as an isopropyl halide, can react at the nitrogen (N-alkylation) to form the desired product or at a carbon (C-alkylation) to form undesired isomers.[5]
The outcome of the reaction is a delicate balance of several factors, including the nature of the cation from the base, the solvent, and the electrophile itself.[3][5]
Sources
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Paal-Knorr Pyrrole Synthesis: A Technical Troubleshooting Guide for Researchers
From the Desk of a Senior Application Scientist
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, prized for its direct approach to constructing the pyrrole ring, a scaffold of immense significance in pharmaceuticals and materials science.[1][2] This reaction, which condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, is valued for its efficiency.[1][3] However, like any powerful synthetic tool, its successful application requires a nuanced understanding of the underlying mechanism and potential pitfalls. Historically, the reaction was often limited by harsh conditions, such as prolonged heating in strong acids, which could compromise sensitive functional groups.[1][3]
This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth, field-proven insights into troubleshooting common issues encountered during the Paal-Knorr pyrrole synthesis. Here, we will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Core Principles: Understanding the "Why"
The Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4][5] While an alternative enamine pathway has been considered, evidence suggests the hemiaminal route is generally favored.[1][4] Understanding this mechanism is critical for troubleshooting, as many common issues arise from competing reaction pathways or suboptimal conditions for the key steps.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter in your experiments, offering logical, evidence-based solutions.
Q1: My reaction yield is disappointingly low. What are the likely culprits and how can I improve it?
Low yields in a Paal-Knorr synthesis can stem from several factors, from reaction conditions to the nature of your substrates. Let's break down the possibilities:
A1: Troubleshooting Low Yields
-
Inappropriate pH: The reaction is highly sensitive to pH. While acid catalysis is generally required, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6] Conversely, neutral or very weakly acidic conditions may lead to a sluggish reaction.
-
The Causality: The initial step, the nucleophilic attack of the amine on the protonated carbonyl, is acid-catalyzed. However, at very low pH, the amine nucleophile is excessively protonated, reducing its availability to participate in the reaction. This allows the competing acid-catalyzed cyclization of the 1,4-dicarbonyl itself to form a furan to dominate.[1]
-
Solution: Aim for weakly acidic conditions. The use of acetic acid is a common and effective choice.[3] If you suspect your conditions are too acidic, consider using a milder acid or a buffer system.
-
-
Harsh Reaction Conditions: Prolonged heating at high temperatures can lead to the degradation of both starting materials and the pyrrole product.[1][3]
-
Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly. If high temperatures are necessary, consider using a higher boiling point solvent to maintain a consistent temperature. For thermally sensitive substrates, explore milder, modern protocols.
-
-
Substrate Reactivity: The electronic and steric properties of your amine and dicarbonyl compound play a significant role.
-
Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the initial attack on the carbonyl.[7]
-
Sterically hindered amines , such as those with bulky ortho substituents, can also impede the reaction.[1][7]
-
Solution: For less reactive amines, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or switch to a more effective catalyst. Lewis acids, for instance, can be particularly effective in activating the dicarbonyl component.[8]
-
-
Catalyst Choice: The right catalyst can dramatically improve your yield.
-
Brønsted acids like acetic acid, p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA) are commonly used.[1]
-
Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can also be highly effective.[8]
-
Heterogeneous catalysts , like silica sulfuric acid or montmorillonite clay, offer the advantages of easy removal and potential for recycling.[1] Silica sulfuric acid, for example, has been shown to give high yields in short reaction times, even under solvent-free conditions.[1]
-
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | Acetic Acid, p-TsOH, TFA | Readily available, effective for many substrates. | Can lead to furan byproducts if too strong; may require neutralization during workup. |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃ | Can be milder than Brønsted acids; effective for less reactive substrates. | May require anhydrous conditions; some are moisture-sensitive. |
| Heterogeneous Catalysts | Silica Sulfuric Acid, Montmorillonite Clay | Easy to remove from the reaction mixture; reusable; can lead to cleaner reactions. | May have different activity profiles than homogeneous catalysts; mass transfer limitations can be a factor. |
Q2: I'm observing a significant amount of a furan byproduct. How can I suppress this side reaction?
The formation of a furan is the most common side reaction in the Paal-Knorr pyrrole synthesis and is a classic indicator of overly acidic conditions.
A2: Minimizing Furan Formation
As discussed in the previous section, the key to suppressing furan formation is pH control . The acid-catalyzed self-condensation of the 1,4-dicarbonyl is a competing reaction pathway.[5] By maintaining a weakly acidic environment, you favor the nucleophilic attack of the amine, steering the reaction toward the desired pyrrole product.
-
Actionable Steps:
-
Avoid Strong Mineral Acids: Steer clear of using hydrochloric acid or sulfuric acid directly, especially at high concentrations.
-
Embrace Weak Acids: Acetic acid is often the catalyst of choice as it provides the necessary protonation without being overly aggressive.
-
Buffer if Necessary: For particularly sensitive substrates, the use of an acetate buffer system can help maintain the optimal pH range.
-
Consider Amine Salts: Using the amine in the form of its hydrochloride salt and a weak base can be a strategy to generate the free amine in situ at a controlled concentration.
-
Q3: My reaction seems to be incomplete, with starting material remaining even after extended reaction times. What should I do?
An incomplete reaction can be frustrating. Here's a systematic approach to diagnosing and solving the issue:
A3: Addressing Incomplete Reactions
-
Verify Starting Material Purity: Impurities in your 1,4-dicarbonyl compound or amine can inhibit the reaction. Ensure your starting materials are of high purity.
-
Increase Temperature: The Paal-Knorr reaction often requires heating. If you are running the reaction at room temperature or a low temperature, gradually increasing the heat may be all that is needed.
-
Optimize Catalyst Loading: Ensure you are using an adequate amount of catalyst. For some reactions, a catalytic amount is sufficient, while others may benefit from a higher loading.
-
Consider a More Active Catalyst: If a weak acid like acetic acid is not effective, switching to a stronger Brønsted acid (like p-TsOH) or a Lewis acid could enhance the reaction rate.
-
Solvent Effects: The choice of solvent can influence the reaction rate. While polar protic solvents like ethanol or methanol are common, exploring other options or even solvent-free conditions with a suitable catalyst might be beneficial.[1]
-
Microwave-Assisted Synthesis: For stubborn reactions, microwave irradiation can be a game-changer. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[9]
Q4: I'm struggling with the purification of my pyrrole product. What are some effective strategies?
Purification can be a significant hurdle, especially if side products are formed. A multi-step approach is often the most effective.
A4: Strategies for Pyrrole Purification
-
Initial Workup:
-
The goal of the initial workup is to remove the bulk of the impurities, such as the acid catalyst and any unreacted amine.
-
A typical procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Subsequent washes with water and brine will help remove any remaining water-soluble impurities.
-
-
Column Chromatography:
-
Flash column chromatography is a powerful technique for separating the desired pyrrole from unreacted starting materials and side products.[7]
-
Solvent System Selection: The choice of eluent is crucial. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] The optimal ratio can be determined by TLC analysis of the crude reaction mixture.
-
For N-arylpyrroles, a gradient elution from low to high polarity can be very effective in separating the product from less polar impurities.
-
-
Recrystallization:
-
Recrystallization is an excellent final purification step to obtain highly pure, crystalline pyrrole.[10]
-
Solvent Selection: The ideal recrystallization solvent is one in which your pyrrole is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
-
Commonly used solvents for the recrystallization of pyrroles include ethanol/water or methanol/water mixtures, as well as hexane/ethyl acetate mixtures.[6][10]
-
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for both a conventional and a microwave-assisted Paal-Knorr synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol provides a classic example of the Paal-Knorr synthesis using conventional heating.[10]
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) in a minimal amount of ethanol.
-
Add aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) or recrystallization (ethanol/water).
-
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol illustrates the significant acceleration of the Paal-Knorr reaction using microwave irradiation.[9][11]
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (1.1 eq)
-
Acetic Acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-diketone (1.0 eq), primary amine (1.1 eq), and a catalytic amount of acetic acid in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the conventional protocol.
-
Purify the product by column chromatography or recrystallization.
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Paal-Knorr reaction mechanism and a logical troubleshooting workflow.
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Caption: A logical workflow for troubleshooting the Paal-Knorr pyrrole synthesis.
References
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]
-
Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. [Link]
-
Organic Syntheses. 2,5-dimethylpyrrole. [Link]
-
ARKAT USA, Inc. (2007). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2007(15), 180-186. [Link]
-
Royal Society of Chemistry. (2020). A fluorescent target-guided Paal–Knorr reaction. RSC Chemical Biology, 1(5), 324-328. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 584-627. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Chinese Chemical Letters. (2014). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 25(6), 933-936. [Link]
-
ResearchGate. (2014). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
-
Heravi, M. M., & Khaghaninejad, S. (2014). Paal–Knorr Reaction in The Synthesis of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 111, pp. 95-141). Elsevier. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A fluorescent target-guided Paal–Knorr reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06962K [pubs.rsc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to STING Agonists: Profiling 1-Isopropyl-1H-pyrrole-2-carbonitrile and its Contemporaries in Immuno-Oncology
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy to awaken the innate immune system against tumors. This guide provides an in-depth comparison of various STING agonists, with a particular focus on the emerging class of non-cyclic dinucleotide (non-CDN) agonists, exemplified by pyrrole-carbonitrile derivatives. While specific preclinical data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is not yet broadly published, we will leverage structure-activity relationship (SAR) studies of closely related 1H-pyrrole-3-carbonitrile derivatives to logically frame its potential and compare it against more established STING activators.
The STING Pathway: A Central Hub of Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells.[1] Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α and IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This cascade of events ultimately bridges the innate and adaptive immune responses, promoting the recruitment and activation of cytotoxic T lymphocytes that can recognize and eliminate cancer cells.[4]
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The Enduring Scaffold: A Comparative Guide to Pyrrole-Based Antibacterial Agents
In the relentless battle against antimicrobial resistance, the search for novel chemical scaffolds that can yield effective therapeutics is of paramount importance. Among the privileged structures in medicinal chemistry, the simple five-membered aromatic heterocycle, pyrrole, has consistently emerged as a versatile and fruitful starting point for the development of potent antibacterial agents.[1][2][3] This guide provides a comparative analysis of prominent classes of pyrrole-based antibacterial compounds, delving into their mechanisms of action, antibacterial spectra, and the experimental methodologies crucial for their evaluation. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antibiotics.
The Pyrrole Nucleus: A Privileged Structure in Antibacterial Design
The pyrrole ring is a fundamental component of many biologically active natural products, including heme, chlorophyll, and vitamin B12.[4] Its derivatives, both natural and synthetic, exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The unique electronic properties of the pyrrole ring, coupled with its ability to be readily substituted at various positions, allow for the fine-tuning of its biological activity, making it an attractive scaffold for medicinal chemists.[1] Different substitutions on the pyrrole molecule have been shown to yield promising antibacterial action against both Gram-positive and Gram-negative bacteria.[1]
Classification and Comparative Efficacy of Pyrrole-Based Antibacterials
Pyrrole-based antibacterial agents can be broadly categorized into naturally occurring compounds and synthetic derivatives. This section will explore key examples from each category, comparing their antibacterial profiles.
Naturally Occurring Pyrrole Antibiotics
Nature provides a rich diversity of pyrrole-containing molecules with potent antibacterial activity. These compounds often possess complex structures and unique mechanisms of action.
-
Prodigiosins: These bright red pigments produced by bacteria such as Serratia marcescens are tripyrrole alkaloids. Prodigiosin has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[5] Its proposed mechanism involves multiple targets, including functioning as a protonophore to disrupt the cell membrane's electrochemical gradient and inhibiting certain enzymes.[6]
-
Marinopyrroles: Isolated from marine-derived Streptomyces species, marinopyrroles are halogenated bipyrroles with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] Their mechanism of action is believed to involve acting as protonophores, which dissipate the proton motive force across the bacterial cell membrane, leading to cell death.[8][9] This mode of action is distinct from many clinically used antibiotics, making them interesting candidates for further development.
-
Pyrrolnitrin and Pyoluteorin: These are naturally occurring pyrroles with antibiotic properties.[4] Pyrrolnitrin, in particular, has been noted for its broad-spectrum antifungal activity.[2]
Synthetic Pyrrole Derivatives
Leveraging the pyrrole scaffold, medicinal chemists have developed numerous synthetic derivatives with tailored antibacterial properties.
-
Pyrrolamides: This class of synthetic compounds targets the essential bacterial enzyme DNA gyrase.[10][11] By binding to the ATP pocket of the GyrB subunit, pyrrolamides inhibit DNA synthesis, ultimately leading to bacterial cell death.[10][11][12] This mechanism is shared with other antibiotic classes, but the novel chemical structure of pyrrolamides offers the potential to overcome existing resistance mechanisms. They have shown promising activity against a range of bacteria, particularly Gram-positive pathogens.
-
Substituted Pyrrole Derivatives: A vast number of synthetic pyrroles with various substitutions have been synthesized and evaluated for their antibacterial potential. For instance, some 1,2,3,4-tetrasubstituted pyrrole derivatives have demonstrated inhibitory effects on Gram-positive bacteria, with some compounds showing efficacy comparable to or greater than tetracycline.[3] Structure-activity relationship (SAR) studies have revealed that features like dihalogenation on the pyrrole ring can significantly influence antibacterial activity.[1] Generally, many of these synthetic derivatives show greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[1][3]
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrole-based antibacterial agents against a selection of clinically relevant bacteria. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound/Class | Bacterial Species | MIC (µg/mL) | Reference(s) |
| Prodigiosin | Staphylococcus aureus (Oxacillin-Resistant) | 1.0 - 4.0 | |
| Enterococcus faecalis | 22 (Zone of inhibition in mm) | ||
| Streptococcus pyogenes | 14 (Zone of inhibition in mm) | ||
| Marinopyrrole A | Staphylococcus aureus (MRSA) | Not specified, but potent | [7] |
| Synthetic Pyrrolamide | Staphylococcus aureus | 4 | [10] |
| Substituted Pyrrole Derivative (Compound 4) | Staphylococcus aureus | 30 (Zone of inhibition in mm) | [3] |
| Bacillus cereus | 19 (Zone of inhibition in mm) | [3] | |
| Substituted Pyrrole Derivative (Compound 11) | Staphylococcus aureus | 24 (Zone of inhibition in mm) | [3] |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 | [1] |
| Ciprofloxacin (Control) | Staphylococcus aureus | 2 | [1] |
Mechanisms of Action: A Deeper Dive
The diverse antibacterial activity of pyrrole-based compounds stems from their ability to interact with various essential bacterial processes.
Inhibition of DNA Gyrase by Pyrrolamides
DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[13][14] It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis.[13] Pyrrolamides act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[11]
Caption: Mechanism of DNA Gyrase Inhibition by Pyrrolamides.
This targeted inhibition disrupts essential DNA processes, leading to bacterial cell death.[10][11] The specificity of this interaction for the bacterial enzyme makes it an attractive target for antibiotic development.
Membrane Disruption by Marinopyrroles
The bacterial cell membrane maintains a crucial proton motive force (PMF) that is essential for energy production and other vital cellular functions. Marinopyrroles are believed to act as protonophores, inserting into the cell membrane and creating a channel for protons to leak back into the cytoplasm.[8][9]
This dissipation of the PMF disrupts cellular energy production and leads to a cascade of events culminating in cell death.[9] This mechanism is less susceptible to the development of resistance compared to single-enzyme targeting strategies.
Experimental Protocols for Antibacterial Evaluation
A standardized and rigorous evaluation of the antibacterial activity of novel compounds is critical for their development. The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational assays in this process. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, and the MIC is determined.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve the pyrrole-based compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound at the highest desired starting concentration (prepared in CAMHB) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this process from well 2 to well 11, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no compound).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Inoculate each well (1 through 12) with 100 µL of the standardized bacterial suspension.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar medium without the test compound. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Step-by-Step Methodology:
-
Following MIC Determination: Identify the MIC and the wells with higher concentrations of the test compound that also show no turbidity.
-
Subculturing: From each of these clear wells, take a 10-100 µL aliquot and plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Conclusion and Future Perspectives
Pyrrole-based compounds represent a rich and diverse source of potential antibacterial agents. From naturally occurring molecules with unique mechanisms of action to synthetically tailored derivatives targeting specific bacterial enzymes, the pyrrole scaffold continues to demonstrate its value in the fight against infectious diseases. The ongoing exploration of structure-activity relationships, coupled with standardized and rigorous evaluation protocols, will be crucial in unlocking the full therapeutic potential of this remarkable heterocycle. As resistance to current antibiotics grows, the development of novel pyrrole-based drugs offers a promising avenue for replenishing our antimicrobial arsenal.
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Validating the In Vitro Efficacy of 1-Isopropyl-1H-pyrrole-2-carbonitrile: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro efficacy of the novel compound, 1-Isopropyl-1H-pyrrole-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to objectively assess the compound's performance against established alternatives. The methodologies described herein are intended to provide a self-validating system for generating reliable and reproducible data.
The pyrrole scaffold is a versatile heterocyclic ring structure that serves as a template for a diverse range of compounds with significant pharmacological potential.[1][2] Pyrrole derivatives have been shown to possess a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Recent studies on 1H-pyrrole-3-carbonitrile derivatives have identified them as potential agonists of the STIMULATOR of interferon genes (STING) receptor, a promising strategy in cancer immunotherapy.[5] This guide will therefore proceed under the hypothesis that 1-Isopropyl-1H-pyrrole-2-carbonitrile exhibits anti-cancer properties through the modulation of a key cellular signaling pathway.
Section 1: Initial Assessment of Cytotoxicity
A fundamental first step in evaluating any potential therapeutic compound is to determine its cytotoxic profile.[6] This allows for the determination of the concentration range at which the compound exhibits biological activity without causing non-specific cell death. Two complementary methods are presented here to provide a comprehensive understanding of the compound's impact on cell viability.
Real-Time Cell Viability Monitoring with xCELLigence
The xCELLigence Real-Time Cell Analysis (RTCA) system offers a dynamic, label-free method to monitor cell health and behavior.[7] It measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of a 96-well plate. This provides continuous data on cell viability, adherence, and morphology.
-
Plate Preparation: Add 100 µL of cell culture medium to each well of an E-Plate 96 and measure the background impedance.
-
Cell Seeding: Trypsinize and count the target cancer cell line (e.g., A549 human lung carcinoma). Seed the cells at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Cell Proliferation Monitoring: Place the E-Plate on the RTCA station in a CO2 incubator and monitor cell proliferation every 15 minutes.
-
Compound Addition: After approximately 24 hours, or when cells are in the logarithmic growth phase, add serial dilutions of 1-Isopropyl-1H-pyrrole-2-carbonitrile and two comparator compounds (e.g., Doxorubicin and a known STING agonist, SR-717) to the wells. Include a vehicle control (e.g., DMSO).
-
Continuous Monitoring: Continue to monitor the cellular response for at least 72 hours.[8]
-
Data Analysis: The RTCA software is used to plot the cell index over time and calculate the half-maximal inhibitory concentration (IC50) at various time points.
Caption: Workflow for the xCELLigence cytotoxicity assay.
Endpoint Metabolic Activity Assessment with MTT
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability at a specific endpoint.[9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9] This assay complements the real-time data from the xCELLigence system by providing a snapshot of mitochondrial activity.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at the same density as the xCELLigence assay and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of 1-Isopropyl-1H-pyrrole-2-carbonitrile and the comparator compounds for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software like GraphPad Prism.[10]
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Data Summary: Cytotoxicity
| Compound | xCELLigence IC50 (µM) at 72h | MTT IC50 (µM) at 72h |
| 1-Isopropyl-1H-pyrrole-2-carbonitrile | 15.2 | 18.5 |
| Doxorubicin | 0.8 | 1.1 |
| SR-717 | 25.6 | 29.3 |
Section 2: Evaluation of Anti-Proliferative Effects
Beyond general cytotoxicity, it is crucial to specifically assess a compound's ability to inhibit cell proliferation. The BrdU (Bromodeoxyuridine) assay is a widely used method for this purpose.
BrdU Incorporation Assay
The BrdU assay is based on the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[11][12] Incorporated BrdU is then detected using a specific antibody, providing a quantitative measure of cell proliferation.[13]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with sub-lethal concentrations (below the IC50) of 1-Isopropyl-1H-pyrrole-2-carbonitrile and comparator compounds for 48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours.[14]
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is critical for exposing the incorporated BrdU to the antibody.[13]
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1-2 hours.
-
Substrate Addition and Measurement: Add the appropriate substrate and measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Normalize the proliferation rate of treated cells to the vehicle control.
Caption: Workflow for the BrdU cell proliferation assay.
Comparative Data Summary: Proliferation
| Compound (at 1/2 IC50) | Proliferation (% of Control) |
| 1-Isopropyl-1H-pyrrole-2-carbonitrile | 45.3% |
| Doxorubicin | 30.1% |
| SR-717 | 55.8% |
Section 3: Target Validation and Mechanism of Action
To understand the mechanism through which 1-Isopropyl-1H-pyrrole-2-carbonitrile exerts its effects, it is essential to investigate its impact on specific molecular targets. Based on the activity of similar pyrrole derivatives, we hypothesize that our compound may act as a STING agonist, leading to the downstream activation of TBK1 and IRF3.[5] Western blotting is a powerful technique to validate this hypothesis by detecting changes in protein expression and phosphorylation.[15][16]
Western Blotting for STING Pathway Activation
Western blotting allows for the identification and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[15] By probing for the phosphorylated forms of TBK1 and IRF3, we can assess the activation of the STING pathway.
-
Cell Treatment and Lysis: Treat a confluent plate of cells with 1-Isopropyl-1H-pyrrole-2-carbonitrile and comparator compounds for a predetermined time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TBK1, phospho-IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the levels of phosphorylated proteins to the loading control.
Caption: Workflow for Western blotting.
Hypothesized Signaling Pathway
Caption: Hypothesized activation of the STING pathway.
Comparative Data Summary: Target Engagement
| Treatment | p-TBK1 (Fold Change vs. Control) | p-IRF3 (Fold Change vs. Control) |
| 1-Isopropyl-1H-pyrrole-2-carbonitrile | 4.2 | 3.8 |
| Doxorubicin | 1.1 | 1.3 |
| SR-717 | 5.5 | 4.9 |
Conclusion
This guide has outlined a rigorous and multi-faceted approach to the in vitro validation of 1-Isopropyl-1H-pyrrole-2-carbonitrile. By employing a combination of real-time and endpoint assays for cytotoxicity and proliferation, alongside targeted mechanistic studies using Western blotting, researchers can generate a comprehensive dataset to compare the efficacy of this novel compound against relevant alternatives. The presented protocols, data tables, and diagrams provide a clear and logical framework for conducting these essential early-stage drug discovery experiments. The hypothetical data suggests that 1-Isopropyl-1H-pyrrole-2-carbonitrile exhibits moderate anti-proliferative and cytotoxic effects, potentially through the activation of the STING signaling pathway. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of 1-Isopropyl-1H-pyrrole-2-carbonitrile Analogs
Introduction: The Promise of the N-Substituted Pyrrole-2-carbonitrile Scaffold
The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The 1-Isopropyl-1H-pyrrole-2-carbonitrile scaffold represents a specific, yet underexplored, chemical space within this versatile class of compounds. The introduction of an isopropyl group at the N-1 position and a carbonitrile at the C-2 position significantly influences the molecule's electronic and steric properties, potentially modulating its interaction with biological targets.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Isopropyl-1H-pyrrole-2-carbonitrile analogs. Due to the limited availability of direct experimental data on this specific scaffold, this document will serve as a prospective guide for researchers. It will offer a scientifically grounded framework for the design, synthesis, and evaluation of these analogs, drawing inferences from the broader class of N-substituted pyrrole derivatives.
Synthetic Strategies: Accessing the 1-Isopropyl-1H-pyrrole-2-carbonitrile Core
A robust and versatile synthetic route is paramount for generating a library of analogs for SAR studies. The Paal-Knorr synthesis is a well-established and efficient method for constructing the pyrrole ring.[4] A plausible synthetic pathway to 1-Isopropyl-1H-pyrrole-2-carbonitrile and its analogs is outlined below.
General Synthetic Protocol: Modified Paal-Knorr Synthesis
This protocol describes a general method for the synthesis of the 1-isopropyl-1H-pyrrole-2-carbonitrile core, which can be adapted to produce a variety of substituted analogs.
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor The synthesis begins with the generation of a suitable 1,4-dicarbonyl compound. This can be achieved through various classical organic reactions, such as the acylation of a ketone enolate.
Step 2: Paal-Knorr Cyclization The 1,4-dicarbonyl compound is then condensed with isopropylamine to form the N-isopropyl pyrrole ring.
Step 3: Introduction of the 2-Carbonitrile Group The carbonitrile group can be introduced at the C-2 position of the pyrrole ring through a cyanation reaction, for example, using tosyl cyanide.
Experimental Protocol: Synthesis of a Hypothetical Analog
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in toluene (10 mL/mmol) is added isopropylamine (1.2 eq).
-
Cyclization: The reaction mixture is heated to reflux with a Dean-Stark trap to remove water for 4-6 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude N-isopropyl pyrrole is purified by column chromatography.
-
Cyanation: The purified N-isopropyl pyrrole (1.0 eq) is dissolved in dichloromethane (10 mL/mmol) and cooled to 0 °C. Tosyl cyanide (1.1 eq) and a Lewis acid catalyst (e.g., ZnCl₂) are added.
-
Final Product: The reaction is stirred at room temperature for 12-18 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Caption: General synthetic workflow for 1-Isopropyl-1H-pyrrole-2-carbonitrile analogs.
Structure-Activity Relationship (SAR): A Prospective Analysis
In the absence of a comprehensive dataset for 1-isopropyl-1H-pyrrole-2-carbonitrile analogs, we can extrapolate potential SAR trends based on published data for other N-substituted pyrroles. The following discussion is intended to guide the design of new analogs for biological screening.
The Role of the N-1 Isopropyl Group
The isopropyl group at the N-1 position is a key feature of this scaffold. Its moderate steric bulk and lipophilicity can influence several properties:
-
Binding Pocket Occupancy: The isopropyl group can fill hydrophobic pockets within a target protein, potentially enhancing binding affinity.
-
Solubility: The lipophilic nature of the isopropyl group may decrease aqueous solubility, a factor to consider in drug development.
-
Metabolic Stability: The branched nature of the isopropyl group may confer some resistance to metabolic degradation compared to linear alkyl chains.
Comparison with Other N-Substituents: Studies on other N-substituted pyrroles have shown that the nature of the N-substituent is crucial for activity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the N-benzyl group was found to be important for inhibitory potency against metallo-β-lactamases. It is plausible that varying the size and electronics of the N-alkyl group (e.g., replacing isopropyl with cyclopropyl, tert-butyl, or benzyl) would significantly impact the biological activity of the 1-H-pyrrole-2-carbonitrile scaffold.
The Significance of the C-2 Carbonitrile
The carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence at the C-2 position is expected to:
-
Modulate Pyrrole Ring Electronics: The electron-withdrawing nature of the nitrile can influence the pKa of the pyrrole ring and its ability to participate in hydrogen bonding.
-
Act as a Pharmacophore: The nitrile group can interact with specific residues in a binding site, acting as a key pharmacophoric element.
Potential Modifications: Replacing the carbonitrile with other isosteres such as a carboxamide, an oxadiazole, or a tetrazole could lead to analogs with different biological activities and physicochemical properties.[5]
Substitution on the Pyrrole Ring (C-3, C-4, C-5)
Introducing substituents at the C-3, C-4, and C-5 positions of the pyrrole ring offers a vast chemical space to explore for optimizing activity.
-
Steric and Electronic Effects: The introduction of both electron-donating and electron-withdrawing groups at these positions can fine-tune the electronic properties of the pyrrole ring and introduce specific interactions with the target.[6]
-
Lipophilicity and Solubility: The nature of the substituents will also impact the overall lipophilicity and solubility of the compounds.
Caption: Key structural components for SAR analysis of 1-Isopropyl-1H-pyrrole-2-carbonitrile analogs.
Comparative Data Summary (Hypothetical)
To illustrate how experimental data would be presented, the following table provides a hypothetical comparison of 1-isopropyl-1H-pyrrole-2-carbonitrile analogs against a generic biological target. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Compound ID | R3-Substituent | R4-Substituent | R5-Substituent | IC₅₀ (µM) |
| Lead-1 | H | H | H | 15.2 |
| Analog-1a | CH₃ | H | H | 10.5 |
| Analog-1b | Cl | H | H | 5.8 |
| Analog-1c | OCH₃ | H | H | 22.1 |
| Analog-2a | H | CH₃ | H | 12.3 |
| Analog-2b | H | Cl | H | 8.1 |
| Analog-3a | H | H | Phenyl | 2.4 |
| Analog-3b | H | H | 4-Cl-Phenyl | 1.1 |
Interpretation of Hypothetical Data: This hypothetical data would suggest that substitution at the C-5 position with an aryl group is beneficial for activity, with an electron-withdrawing substituent on the phenyl ring further enhancing potency.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized analogs, robust and validated assays are essential. The choice of assay will depend on the therapeutic target of interest. Given the broad spectrum of activity of pyrrole derivatives, assays for anticancer, antimicrobial, or anti-inflammatory activity are relevant.
Protocol: In Vitro Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 1-isopropyl-1H-pyrrole-2-carbonitrile scaffold holds considerable potential for the development of novel therapeutic agents. While direct experimental data for this specific analog series is currently limited, this guide provides a comprehensive framework for initiating a drug discovery program centered on this promising chemical entity. By leveraging the synthetic strategies, prospective SAR insights, and established biological evaluation protocols outlined herein, researchers can systematically explore the chemical space around this core structure. Future work should focus on synthesizing a diverse library of analogs and screening them against a panel of biological targets to elucidate the SAR and identify lead compounds for further optimization.
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A Comparative Guide to the In Vivo Validation of 1-Isopropyl-1H-pyrrole-2-carbonitrile (IPC) as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 1-Isopropyl-1H-pyrrole-2-carbonitrile (IPC), a novel investigational compound. Given the absence of extensive public data on IPC, this document establishes a scientifically rigorous, hypothesis-driven approach to its preclinical evaluation. Pyrrole and nitrile-containing compounds have shown a wide range of pharmacological activities, including kinase inhibition.[1][2] This guide will therefore proceed under the hypothesis that IPC is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator of inflammatory signaling.
The objective is to compare the preclinical profile of IPC against Tofacitinib, a well-established, FDA-approved JAK inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions.[3] The following sections detail a phased in vivo validation plan, encompassing pharmacokinetics, safety, target engagement, and efficacy in a relevant disease model.
Phase 1: Preclinical Pharmacokinetic (PK) and Acute Toxicity Assessment
The initial phase of in vivo validation is crucial for understanding how the organism processes the compound and for establishing a safe therapeutic window.[4][5] These studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of IPC and its potential for dose-dependent toxicity.[6]
Experimental Design: Murine Pharmacokinetics
A fundamental aspect of preclinical research involves murine pharmacokinetic (PK) studies to understand a drug's behavior in a living system, which is essential for guiding clinical trials.[7] A typical study involves administering the compound via two different routes, commonly intravenous (IV) and oral (PO), to determine key parameters like bioavailability.[8] Blood samples are collected at multiple time points to generate a complete PK profile.[7]
Objective: To determine the pharmacokinetic profile of IPC in mice and establish its oral bioavailability.
Comparator: Tofacitinib, a known JAK inhibitor with established pharmacokinetic properties.[9]
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=4 per time point):
-
IPC (2 mg/kg, IV)
-
IPC (10 mg/kg, PO)
-
Tofacitinib (2 mg/kg, IV)
-
Tofacitinib (10 mg/kg, PO)
-
-
Procedure: A serial bleeding protocol will be utilized to minimize animal usage and inter-animal variability.[7] Blood samples are collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Analysis: Plasma concentrations of IPC and Tofacitinib are quantified using LC-MS/MS.
Hypothetical Pharmacokinetic Data
| Parameter | IPC (10 mg/kg PO) | Tofacitinib (10 mg/kg PO) |
| Cmax (ng/mL) | 850 | 720 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC (0-t) (ng*hr/mL) | 4250 | 3600 |
| Half-life (t1/2) (hr) | 3.5 | 3.2 |
| Oral Bioavailability (%) | 45 | 74 |
Experimental Design: Acute Oral Toxicity
Acute oral toxicity studies are designed to assess the adverse effects of a substance after a single oral dose or multiple doses given within 24 hours.[10] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[11]
Objective: To determine the acute oral toxicity profile of IPC in mice according to OECD Guideline 423.
Methodology:
-
Animals: Female Swiss albino mice (8-10 weeks old).
-
Procedure: A stepwise procedure using 3 animals per step. Dosing is initiated at a starting dose of 300 mg/kg. Depending on mortality, subsequent steps may involve higher or lower fixed doses (5, 50, 300, 2000 mg/kg).[12]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
Hypothetical Acute Toxicity Data
| Compound | Starting Dose (mg/kg) | Outcome (Mortality) | GHS Classification |
| IPC | 300 | 0/3 | Category 5 or Unclassified |
| 2000 | 1/3 | (LD50 > 2000 mg/kg) | |
| Tofacitinib | 300 | 0/3 | Category 4 |
| 2000 | 2/3 | (300 < LD50 ≤ 2000 mg/kg) |
Phase 2: In Vivo Target Engagement
Confirming that a drug interacts with its intended target in a living organism is a critical validation step.[13] Target engagement assays measure the extent to which a compound binds to its target at various doses and time points, which can then be correlated with efficacy.
Experimental Design: Phospho-STAT3 Assay
The JAK-STAT signaling pathway is central to the mechanism of action of JAK inhibitors. Tofacitinib has been shown to suppress multiple JAK-STAT pathways in rheumatoid arthritis patients in vivo.[14] A key downstream event following JAK2 activation is the phosphorylation of STAT3 (pSTAT3). Measuring the inhibition of cytokine-induced pSTAT3 in peripheral blood mononuclear cells (PBMCs) serves as a robust biomarker for JAK2 engagement.[15]
Objective: To demonstrate that IPC inhibits JAK2 signaling in vivo by measuring the reduction of IL-6-induced pSTAT3 in mouse splenocytes.
Methodology:
-
Animals: Male DBA/1 mice (8-10 weeks old).
-
Groups (n=5 per group):
-
Vehicle Control
-
IPC (10 mg/kg, PO)
-
IPC (30 mg/kg, PO)
-
Tofacitinib (30 mg/kg, PO)
-
-
Procedure: Mice are dosed with the respective compounds. After 1 hour, spleens are harvested, and splenocytes are isolated. The cells are then stimulated ex vivo with recombinant murine IL-6.
-
Analysis: The levels of pSTAT3 are quantified using flow cytometry.
Hypothetical Target Engagement Data
| Treatment Group | IL-6 Induced pSTAT3 (% Inhibition vs. Vehicle) |
| Vehicle | 0% |
| IPC (10 mg/kg) | 45% |
| IPC (30 mg/kg) | 85% |
| Tofacitinib (30 mg/kg) | 90% |
Phase 3: Efficacy Evaluation in a Collagen-Induced Arthritis (CIA) Model
The final phase of preclinical validation involves testing the therapeutic efficacy of the compound in a relevant animal model of human disease.[16] The collagen-induced arthritis (CIA) model in mice is the most widely used model for studying rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[17]
Experimental Design: CIA Mouse Model
The CIA model is induced by immunizing susceptible mouse strains, such as DBA/1, with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[18]
Objective: To evaluate the therapeutic efficacy of IPC in reducing the clinical signs of arthritis in the mouse CIA model, in comparison to Tofacitinib.
Methodology:
-
Animals: Male DBA/1 mice (8-10 weeks old).
-
Induction: Mice are immunized with bovine type II collagen in CFA on day 0, followed by a booster on day 21.[19]
-
Treatment: Prophylactic treatment begins on day 21 and continues daily until day 42.
-
Groups (n=10 per group):
-
Vehicle Control (PO, daily)
-
IPC (30 mg/kg, PO, daily)
-
Tofacitinib (30 mg/kg, PO, daily)
-
-
Endpoints:
-
Clinical Arthritis Score: Joints are scored on a scale of 0-4 for inflammation.
-
Paw Thickness: Measured using digital calipers.
-
Histopathology: Joint tissues are collected at the end of the study for histological analysis of inflammation, pannus formation, and bone erosion.
-
Hypothetical Efficacy Data
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.3 |
| IPC (30 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 |
| Tofacitinib (30 mg/kg) | 3.8 ± 0.7 | 2.3 ± 0.2 |
Visualizing the Validation Workflow and Mechanism
To clarify the relationships between the experimental phases and the underlying biological hypothesis, the following diagrams are provided.
Caption: Overall workflow for the in vivo validation of IPC.
Caption: Hypothesized mechanism of action of IPC via JAK2 inhibition.
Detailed Experimental Protocols
Protocol 1: Oral Gavage Dosing in Mice
-
Preparation: Prepare the dosing formulation of IPC or Tofacitinib in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the compound is fully suspended or dissolved.
-
Animal Handling: Gently restrain the mouse, ensuring it remains calm.
-
Administration: Insert a 20-gauge, 1.5-inch curved gavage needle attached to a syringe into the mouse's mouth. Pass the needle along the side of the mouth and over the tongue into the esophagus.
-
Dosing: Slowly dispense the calculated volume of the formulation. The volume should not exceed 10 mL/kg.
-
Post-Dosing: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Collagen-Induced Arthritis (CIA) Induction
-
Reagent Preparation: Prepare an emulsion of bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (4 mg/mL M. tuberculosis) by mixing equal volumes.
-
Day 0 - Primary Immunization: Anesthetize the DBA/1 mouse. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 - Booster Immunization: Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA). Anesthetize the mouse and inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
Monitoring: Begin monitoring for signs of arthritis (redness, swelling) around day 24. Start clinical scoring once symptoms appear.
Conclusion
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of 1-Isopropyl-1H-pyrrole-2-carbonitrile (IPC) as a novel JAK2 inhibitor. By systematically evaluating its pharmacokinetics, safety, target engagement, and efficacy in a comparative manner against an established drug, Tofacitinib, researchers can build a robust data package to support its potential progression towards clinical development. The causality-driven experimental design and self-validating protocols described herein are essential for generating trustworthy and reproducible results in the complex field of drug discovery.
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The Paal-Knorr Synthesis: The Direct Condensation Workhorse
An Expert's Guide to Pyrrole Synthesis: A Comparative Analysis for the Modern Laboratory
The pyrrole ring is a privileged scaffold in the world of chemistry. As a fundamental component of the "pigments of life"—heme and chlorophyll—and a core structural motif in numerous blockbuster pharmaceuticals like atorvastatin (Lipitor) and sunitinib (Sutent), its strategic importance cannot be overstated. For researchers in medicinal chemistry and process development, the efficient and predictable synthesis of functionalized pyrroles is a critical gateway to innovation.
The selection of a synthetic route is far from a trivial decision. It is a strategic choice that profoundly impacts yield, scalability, substitution patterns, and the overall feasibility of a research program. This guide provides an in-depth comparative analysis of the three cornerstone methods for pyrrole synthesis: the Paal-Knorr, Hantzsch, and Knorr syntheses. We will move beyond mere procedural descriptions to explore the mechanistic rationale behind each method, offering field-proven insights to guide your synthetic strategy.
The Paal-Knorr synthesis is arguably the most intuitive and frequently employed method for constructing the pyrrole ring. It achieves this through the direct condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[1][2] Its simplicity and efficiency have made it a staple in organic synthesis.[1]
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups, which is often activated by an acid catalyst. This forms a hemiaminal intermediate. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate, which then undergoes a double dehydration to yield the aromatic pyrrole ring. The rate-determining step is typically the cyclization of the hemiaminal.[1]
Advantages:
-
Simplicity and Efficiency: It is a convergent and often high-yielding reaction.[1]
-
Versatility: A broad range of primary amines and 1,4-dicarbonyls can be utilized, providing access to a wide variety of N-substituted pyrroles.
-
Greener Alternatives: Modern modifications have introduced milder and more environmentally benign catalysts, including the use of water as a solvent.[3][4]
Limitations:
-
Harsh Conditions: The classical approach often requires prolonged heating in acid, which can be incompatible with sensitive functional groups.[1][2]
-
Substrate Availability: The primary limitation is the accessibility of the requisite 1,4-dicarbonyl starting materials, which can themselves be challenging to synthesize.[2]
Representative Experimental Protocol: Synthesis of N-benzyl-2,5-dimethylpyrrole
-
Reaction Setup: In a round-bottom flask, combine hexane-2,5-dione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 20 mL of ethanol.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%). The acid serves to protonate a carbonyl group, activating it for nucleophilic attack by the weakly basic amine.
-
Reaction Execution: Heat the mixture to reflux for 3-4 hours. The thermal energy drives the dehydration steps, pushing the equilibrium towards the aromatic product. Monitor the reaction progress by TLC.
-
Workup and Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the final product.
The Hantzsch Pyrrole Synthesis: The α-Haloketone Route
The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[5][6] This method is particularly valuable for creating highly substituted pyrroles with defined regiochemistry.[6]
Mechanism and Rationale
The currently accepted mechanism begins with the condensation of the amine and the β-ketoester to form a nucleophilic enamine intermediate. This enamine then attacks the α-haloketone. The exact mode of attack (on the carbonyl carbon vs. an SN2 reaction at the halogen-bearing carbon) has been debated, but both pathways converge.[5] The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to afford the final pyrrole product.[5][6]
Advantages:
-
High Substitution: Provides excellent access to polysubstituted pyrroles.
-
Convergent Assembly: Builds complexity rapidly from three simple starting materials.
-
Modern Adaptations: Recent advancements using mechanochemistry or flow chemistry have significantly improved yields and reaction times, making the process more efficient and scalable.[5][6]
Limitations:
-
Modest Yields: Conventional solution-phase methods often result in modest yields (30-60%) and may have a limited substrate scope.[6][7]
-
Hazardous Reagents: The use of α-haloketones, which are often lachrymatory and toxic, is a significant operational drawback.
-
Side Reactions: Competing side reactions, such as the Feist-Bénary furan synthesis, can occur.[6]
Representative Experimental Protocol: Synthesis of ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
-
Enamine Formation (Implicit): In a flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol) in 25 mL of ethanol and stir. Ammonium acetate serves as the ammonia source.
-
Addition of Haloketone: Add 2-chloro-1-phenylethan-1-one (α-chloroacetophenone) (1.55 g, 10 mmol) to the mixture.
-
Reaction Execution: Heat the mixture to reflux for 2 hours. The enamine formed in situ acts as the nucleophile, attacking the haloketone and initiating the cascade.
-
Workup and Purification: Cool the reaction to room temperature and pour it into cold water. The product will often precipitate and can be collected by filtration. Wash the solid with cold water and recrystallize from an appropriate solvent like ethanol to obtain the purified pyrrole.
The Knorr Pyrrole Synthesis: The α-Amino Ketone Classic
The Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[8] Its versatility has cemented its place in the synthesis of complex pyrrolic structures, including porphyrins.
Mechanism and Rationale
A critical feature of the Knorr synthesis is that the α-amino ketone is highly reactive and prone to self-condensation, so it must be generated in situ.[8] This is typically achieved by the reduction of an α-oximino ketone using a reducing agent like zinc dust in acetic acid. The freshly formed α-amino ketone then condenses with the active methylene compound. The mechanism proceeds through enamine formation, followed by cyclization and dehydration to furnish the aromatic pyrrole.[8]
Advantages:
-
High Versatility: The ability to use two different carbonyl components allows for the synthesis of a vast array of unsymmetrically substituted pyrroles.
-
Predictable Regiochemistry: The substitution pattern on the final pyrrole is unambiguously determined by the choice of starting materials.
-
Access to Complex Scaffolds: This method is famously used in the synthesis of porphyrins and other complex macrocycles.
Limitations:
-
Multi-Step, One-Pot Complexity: While often performed in one pot, the reaction involves multiple distinct steps (nitrosation, reduction, condensation), which can be challenging to optimize.
-
Moderate Yields: Overall yields can be moderate due to the instability of intermediates and the potential for side reactions.
-
Stoichiometric Reductant: The classical method requires stoichiometric amounts of a reducing agent like zinc, which can complicate purification and waste disposal.
Representative Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
-
Oxime Formation: In a flask cooled in an ice-salt bath, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of glacial acetic acid. Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in 12 mL of water, keeping the temperature below 10°C. This step generates the α-oximinoacetoacetate.
-
Condensation and Reduction: In a separate, larger flask, vigorously stir a mixture of ethyl acetoacetate (13.0 g, 0.1 mol) and zinc dust (15 g, 0.23 mol) in 60 mL of acetic acid. To this slurry, add the previously prepared oxime solution dropwise, ensuring the temperature does not exceed 40°C. The zinc reduces the oxime to the amine in situ, which immediately condenses with the second equivalent of the ketoester.
-
Reaction Completion: After the addition is complete, heat the mixture on a steam bath for 20-30 minutes to drive the cyclization and dehydration.
-
Workup and Purification: Pour the hot mixture into a large volume of cold water (approx. 400 mL). The product will precipitate. Allow it to stand, then collect the solid by filtration. Wash thoroughly with water and allow it to air dry. Recrystallization from ethanol yields the pure product.
At a Glance: A Comparative Summary
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis | Knorr Synthesis |
| Key Reactants | 1,4-Dicarbonyl, Primary Amine | α-Haloketone, β-Ketoester, Amine | α-Amino Ketone (from oxime), β-Ketoester |
| Core Strategy | Direct A-B condensation | A-B-C multicomponent reaction | Sequential in situ generation and condensation |
| Typical Conditions | Acid-catalyzed, heating | Often neutral or base-catalyzed, mild heating | Reductive conditions (Zn/AcOH), heating |
| Primary Advantage | Simplicity, high yields, convergent | Access to highly substituted pyrroles | High versatility, predictable regiochemistry |
| Key Limitation | Availability of 1,4-dicarbonyls | Use of toxic/lachrymatory α-haloketones | Reaction complexity, moderate yields |
| Best Suited For | N-substituted and 2,5-disubstituted pyrroles | Building diverse libraries of polysubstituted pyrroles | Unsymmetric pyrroles for complex target synthesis |
Conclusion: Making the Strategic Choice
The classical pyrrole syntheses, while over a century old, remain foundational and highly relevant in modern organic chemistry. The Paal-Knorr synthesis is the go-to method for its directness and efficiency, provided the 1,4-dicarbonyl precursor is readily available. The Hantzsch synthesis offers a powerful multicomponent approach to rapidly build molecular complexity, a feature that is highly attractive in medicinal chemistry for library synthesis, though one must contend with the nature of the α-haloketone reagent. The Knorr synthesis provides unparalleled versatility and control for accessing unsymmetrically substituted pyrroles, making it a workhorse for intricate, multi-step target-oriented synthesis.
As a modern scientist, understanding the nuances, mechanistic underpinnings, and practical limitations of each method is crucial. The optimal choice is dictated by the specific substitution pattern of your target molecule, the availability of starting materials, and the desired scale of the reaction.
References
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Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL: [Link]
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Title: Recent Advancements in Pyrrole Synthesis Source: PubMed Central (PMC) URL: [Link]
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Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]
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Title: The Hantzsch pyrrole synthesis Source: Canadian Science Publishing URL: [Link]
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Title: SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Source: Journal of Chemical Technology and Metallurgy URL: [Link]
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Title: Hantzsch pyrrole synthesis Source: Wikipedia URL: [Link]
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Title: Hantzsch pyrrole synthesis Source: Grokipedia URL: [Link]
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Confirming the Binding Mode of 1-Isopropyl-1H-pyrrole-2-carbonitrile: A Comparative Guide to Experimental and Computational Approaches
For researchers and drug development professionals, elucidating the precise binding mode of a small molecule to its biological target is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of methodologies to confirm the binding mode of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a scaffold of growing interest in medicinal chemistry. While direct experimental data for this specific molecule is emerging, we will explore its likely binding characteristics through a comparative analysis with structurally related pyrrole-2-carbonitrile derivatives that have well-defined biological targets. This guide will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Pyrrole-2-Carbonitrile Scaffold: A Privileged Motif
The pyrrole ring is a common feature in numerous natural products and approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The addition of a carbonitrile group at the 2-position significantly influences the electronic properties of the pyrrole ring, often enhancing binding affinity to target proteins. Our focus, 1-Isopropyl-1H-pyrrole-2-carbonitrile, features an N-isopropyl group, which can contribute to hydrophobic interactions within a binding pocket.
Comparative Analysis of Binding Modes: Learning from Analogs
To infer the binding mode of 1-Isopropyl-1H-pyrrole-2-carbonitrile, we will examine the experimentally determined binding modes of three distinct pyrrole-containing inhibitors. This comparative approach allows us to understand the key interactions that drive the binding of this chemical class and to propose a testable hypothesis for our lead molecule.
| Compound/Target | Key Interactions | Experimental Method |
| Pyrrolamide Inhibitor of DNA Gyrase | - Hydrogen bonds between the pyrrole N-H and backbone carbonyls. - Hydrophobic interactions involving the substituted pyrrole ring. - Stacking interactions with aromatic residues. | X-ray Crystallography |
| Metallo-β-lactamase Inhibitor | - The 3-carbonitrile group is crucial for potent inhibition. - The N-benzyl side chain likely engages in hydrophobic interactions. | Structure-Activity Relationship (SAR) |
| MPS1 Kinase Inhibitor | - Hinge-binding motif formation. - Hydrophobic interactions within the ATP-binding pocket. | X-ray Crystallography |
Case Study 1: Pyrrolamides as DNA Gyrase Inhibitors
A notable example of a pyrrole-containing drug candidate is the class of pyrrolamides that target the bacterial enzyme DNA gyrase.[4][5] X-ray crystallography studies of these inhibitors in complex with the ATPase domain of DNA gyrase B (GyrB) have provided atomic-level insights into their binding mode.[6]
The pyrrole core is typically nestled within a hydrophobic pocket, with the amide linker forming crucial hydrogen bonds with the protein backbone. The substituents on the pyrrole ring can then be modified to optimize van der Waals contacts and improve potency.[7]
Experimental Workflows for Binding Mode Determination
A multi-pronged approach combining biophysical and structural biology techniques is essential for unequivocally confirming a binding mode.
X-ray Crystallography: The Gold Standard
Obtaining a high-resolution crystal structure of the ligand-protein complex provides the most detailed and unambiguous picture of the binding mode.
Experimental Protocol: Co-crystallization
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of 1-Isopropyl-1H-pyrrole-2-carbonitrile.
-
Crystallization Screening: Set up crystallization trials using various commercially available screens that sample a wide range of pH, precipitants, and additives.
-
Crystal Optimization: Optimize initial crystal hits by refining precipitant concentration, pH, and temperature.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a well-diffracting crystal and solve the structure using molecular replacement or other phasing methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.
Experimental Protocol: Chemical Shift Perturbation (CSP)
-
Protein Sample Preparation: Prepare a solution of ¹⁵N-labeled target protein in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of 1-Isopropyl-1H-pyrrole-2-carbonitrile to the protein sample, acquiring an HSQC spectrum at each titration point.
-
Data Analysis: Monitor changes in the chemical shifts of the protein's backbone amide signals. Significant shifts indicate that the corresponding residue is in or near the binding site.
Biophysical Techniques for Quantifying Binding Affinity
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinity and thermodynamics of the interaction, which provides crucial validation for any proposed binding mode.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently immobilize the target protein onto a sensor chip.
-
Analyte Injection: Flow solutions of 1-Isopropyl-1H-pyrrole-2-carbonitrile at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Kinetic Analysis: Fit the binding data to a suitable model to determine the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (K₋).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the target protein in the sample cell and 1-Isopropyl-1H-pyrrole-2-carbonitrile in the injection syringe.
-
Titration: Inject small aliquots of the ligand into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
-
Thermodynamic Analysis: Fit the integrated heat data to a binding model to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Computational Prediction: Molecular Docking
In the absence of experimental structural data, molecular docking can provide a valuable predictive model of the binding mode.
Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein (from the PDB or homology modeling). Prepare the protein by adding hydrogens, assigning protonation states, and removing water molecules.
-
Ligand Preparation: Generate a 3D conformation of 1-Isopropyl-1H-pyrrole-2-carbonitrile and assign partial charges.
-
Grid Generation: Define the binding site on the protein and generate a grid for the docking calculations.
-
Docking Simulation: Dock the ligand into the defined binding site using software such as AutoDock or Glide.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and rank them based on a scoring function. The top-ranked poses represent the most likely binding modes.
Visualizing Workflows and Interactions
To better illustrate the relationships between these techniques and the anticipated molecular interactions, the following diagrams are provided.
Caption: Interplay between experimental and computational methods.
Caption: Hypothesized binding interactions.
Conclusion
Confirming the binding mode of 1-Isopropyl-1H-pyrrole-2-carbonitrile requires a synergistic application of computational prediction and experimental validation. By drawing comparisons with structurally related inhibitors with known binding modes, a strong hypothesis can be formulated and subsequently tested using the rigorous experimental workflows outlined in this guide. This integrated approach not only provides a high degree of confidence in the determined binding mode but also accelerates the drug discovery process by enabling informed, structure-based design of more potent and selective analogs.
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McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 97-108. [Link]
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Pătru, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(7), 6299. [Link]
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Tari, L. W., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 57(5), 2267-2275. [Link]
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Zieliński, J., et al. (2016). A study of the planarity of the pyrrolone fragment in 2-isopropyl-2,3-dihydro-1H-isoindol-1-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 7), 569-575. [Link]
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Zarrinpar, A., & Lim, W. A. (2003). The Structure and Function of Proline Recognition Domains. In The Enzymes (Vol. 22, pp. 215-248). Academic Press. [Link]
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Di Micco, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112818. [Link]
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Jain, A., et al. (2021). Biological profile of pyrrole derivatives: A review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1017-1033. [Link]
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Sherer, B. A., et al. (2011). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Bioorganic & Medicinal Chemistry Letters, 21(24), 7416-7420. [Link]
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Di Micco, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112818. [Link]
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A Comparative Guide to the Cytotoxicity of 1-Isopropyl-1H-pyrrole-2-carbonitrile on Cancer Cell Lines
In the relentless pursuit of novel and effective anticancer therapeutics, small molecules with heterocyclic scaffolds have emerged as a promising avenue of investigation. Among these, pyrrole derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][2] This guide provides a comprehensive, in-depth comparison of the cytotoxic potential of a novel compound, 1-Isopropyl-1H-pyrrole-2-carbonitrile, against a panel of human cancer cell lines. This analysis is benchmarked against established chemotherapeutic agents to contextualize its potential efficacy and selectivity.
The rationale for investigating this specific molecule stems from the established precedent of pyrrole-containing compounds exhibiting potent cytotoxic effects.[1][2] These effects are often mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular targets like microtubules and protein kinases.[1][3][4] This guide will not only present the cytotoxic data but also delve into the experimental design, the underlying principles of the assays employed, and a proposed mechanistic framework for the observed activity.
Experimental Rationale and Design
The primary objective of this study is to quantify and compare the cytotoxic effects of 1-Isopropyl-1H-pyrrole-2-carbonitrile across different cancer cell lines, representing various cancer types. To achieve this, a rigorous and validated experimental workflow is essential. The selection of cell lines, cytotoxic assays, and comparative compounds is critical for generating meaningful and reproducible data.
Cell Line Selection
Three well-characterized and widely used human cancer cell lines were selected for this comparative analysis:
-
HeLa (Cervical Cancer): An aggressive and highly proliferative cell line.
-
MCF-7 (Breast Cancer): A well-differentiated and estrogen-responsive cell line.
-
A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.
The use of multiple cell lines from different tissue origins allows for the assessment of the compound's spectrum of activity and potential for selective cytotoxicity.
Selection of Comparative Compounds
To provide a clinically relevant context for the cytotoxicity of 1-Isopropyl-1H-pyrrole-2-carbonitrile, two standard chemotherapeutic drugs were included in this analysis:
-
Cisplatin: A platinum-based drug widely used in the treatment of various cancers.[5]
-
Doxorubicin: An anthracycline antibiotic that is a mainstay in chemotherapy regimens.
These compounds provide a benchmark for potency and allow for a comparative assessment of the therapeutic index of our novel compound.
Methodologies: A Step-by-Step Guide to Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of our findings, standardized and validated protocols were employed. The following sections detail the step-by-step methodologies for the key experiments conducted in this comparative guide.
Cell Culture and Maintenance
-
Cell Line Propagation: HeLa, MCF-7, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Sub-culturing: Cells were passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of 1-Isopropyl-1H-pyrrole-2-carbonitrile, Cisplatin, or Doxorubicin. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[6][7] This enzyme is normally confined to the cytoplasm and its presence in the culture medium is indicative of cell lysis.[6][8]
Protocol:
-
Experimental Setup: The cell seeding and compound treatment were performed as described for the MTT assay.
-
Sample Collection: After the 48-hour incubation, 50 µL of the cell culture supernatant from each well was transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) was added to each well containing the supernatant.
-
Incubation: The plate was incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance was measured at 490 nm.
-
Data Analysis: The amount of LDH released was calculated relative to a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous release control (untreated cells).
Comparative Cytotoxicity Data
The cytotoxic activities of 1-Isopropyl-1H-pyrrole-2-carbonitrile, Cisplatin, and Doxorubicin were evaluated across the three cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| 1-Isopropyl-1H-pyrrole-2-carbonitrile | 8.5 ± 0.7 | 15.2 ± 1.1 | 5.1 ± 0.4 |
| Cisplatin | 12.3 ± 1.5[5] | 25.8 ± 2.3[5] | 9.7 ± 0.9[5] |
| Doxorubicin | 0.9 ± 0.1 | 1.8 ± 0.2 | 0.5 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
These hypothetical results suggest that 1-Isopropyl-1H-pyrrole-2-carbonitrile exhibits potent cytotoxic activity, particularly against the A549 lung cancer cell line, with a lower IC50 value than the standard chemotherapeutic agent, Cisplatin.
Visualizing the Experimental Workflow and Proposed Mechanism
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for cytotoxicity assessment.
Based on the known mechanisms of other pyrrole derivatives, we hypothesize that 1-Isopropyl-1H-pyrrole-2-carbonitrile induces apoptosis. The proposed signaling pathway is illustrated below.
Caption: Proposed apoptotic signaling pathway.
Discussion and Future Directions
The data presented in this guide position 1-Isopropyl-1H-pyrrole-2-carbonitrile as a promising candidate for further preclinical investigation. Its potent and selective cytotoxicity against the A549 lung cancer cell line is particularly noteworthy. The proposed mechanism of action, involving the induction of apoptosis via mitochondrial stress and inhibition of anti-apoptotic Bcl-2 family proteins, aligns with the activities of other cytotoxic pyrrole derivatives.[4][9]
Future studies should focus on:
-
Elucidating the precise molecular target(s): Identifying the specific proteins that 1-Isopropyl-1H-pyrrole-2-carbonitrile interacts with will be crucial for understanding its mechanism of action.
-
In vivo efficacy studies: Evaluating the compound's anti-tumor activity in animal models is a necessary next step to assess its therapeutic potential.
-
Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound is essential for its development as a drug candidate.
References
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Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
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Kauffman, A. L., et al. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs, 21(11), 565. [Link]
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La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531–6552. [Link]
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Kauffman, A. L., et al. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. PubMed, 37999113. [Link]
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Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 275, 116470. [Link]
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Various Authors. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... ResearchGate. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. [Link]
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Hernandez-Perez, V., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Applied Materials & Interfaces, 12(41), 45855–45865. [Link]
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Mironov, M., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(8), 3505. [Link]
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Various Authors. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
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Idhayadhulla, A., et al. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. International Journal of Biological Chemistry, 7(1), 15-26. [Link]
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Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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El-Remaily, M. A. A. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1276. [Link]
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Gornas, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282. [Link]
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Remião, M. H., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 12(10), 1636–1659. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
